Albendazole sulfoxide-d7

Catalog No.
S12888524
CAS No.
M.F
C12H15N3O3S
M. Wt
288.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole sulfoxide-d7

Product Name

Albendazole sulfoxide-d7

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C12H15N3O3S

Molecular Weight

288.38 g/mol

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2

InChI Key

VXTGHWHFYNYFFV-JOMZKNQJSA-N

SMILES

Array

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

what is Albendazole sulfoxide-d7

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications

The table below summarizes the core technical data for Albendazole sulfoxide-d7:

Property Specification
CAS Number 2469575-37-7 [1] [2]
Unlabeled CAS 54029-12-8 [1] [2] [3]
Molecular Formula C₁₂H₈D₇N₃O₃S [1] [2] [3]
Molecular Weight 288.37 g/mol [1] [2] [3]
Synonyms Ricobendazole-d7; Albendazole oxide-d7; Albendazole Impurity B (EP)-d7 [1] [2] [3]
Appearance Solid [4]
Melting Point >180°C (dec.) [4]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly) [4]
Storage 2-8°C (Refrigerator) [2] [4]
Application Deuterated Tracer; Internal Standard for NMR, GC-MS, or LC-MS [1] [3]

Primary Research Applications

  • Internal Standard for Bioanalysis: Its primary use is as an internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and NMR spectroscopy. The deuterium label provides a nearly identical chemical behavior to the non-deuterated Albendazole sulfoxide but a distinct mass difference, enabling highly accurate quantification of drug and metabolite levels in complex biological matrices like blood or tissue [1] [3].
  • Metabolic and Pharmacokinetic Tracer: Researchers use this compound to study the absorption, distribution, metabolism, and excretion (ADME) of Albendazole. The deuterium-carbon bond is stronger than the hydrogen-carbon bond, which can slow down specific metabolic pathways and increase the compound's stability. This allows for more detailed kinetic studies and helps identify and characterize metabolites [3].

Synthesis and Preparation Workflow

While the search results do not specify a synthesis protocol for the deuterated compound (this compound) itself, its production likely involves introducing deuterium atoms in the final steps of synthesizing the non-deuterated Albendazole sulfoxide. The established synthesis method for the unlabeled compound provides a foundational understanding.

Start Start Albendazole Albendazole Start->Albendazole Reaction Mixture Reaction Mixture Albendazole->Reaction Mixture Control Temperature Control Temperature Reaction Mixture->Control Temperature Under Low Temp Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Add Solvent (Glacial Acetic Acid) Solvent (Glacial Acetic Acid) Solvent (Glacial Acetic Acid)->Reaction Mixture Add Crude Albendazole Sulfoxide Crude Albendazole Sulfoxide Control Temperature->Crude Albendazole Sulfoxide Crystallization & Purification Crystallization & Purification Crude Albendazole Sulfoxide->Crystallization & Purification Pure Albendazole Sulfoxide Pure Albendazole Sulfoxide Crystallization & Purification->Pure Albendazole Sulfoxide

Synthesis pathway for unlabeled Albendazole sulfoxide, the precursor for the deuterated form [5] [6].

Detailed Protocol for Unlabeled Albendazole Sulfoxide [5] [6]
  • Reaction Setup: Albendazole is dissolved in glacial acetic acid as the reaction medium.
  • Oxidation: The oxidizing agent, sodium metaperiodate (NaIO₄), is added to the solution. Other oxidizing agents like hydrogen peroxide (H₂O₂) can also be used according to patent literature [5].
  • Temperature Control: The reaction is conducted under low-temperature conditions (typically 0-5°C) to suppress the over-oxidation to the sulfone impurity [6].
  • Work-up and Purification: After the reaction is complete, the mixture is poured into ice water. The pH is adjusted to neutral or slightly basic using a sodium hydroxide solution. The resulting crude solid is collected, washed with water, and recrystallized from a suitable solvent like ethanol to achieve high purity (>98%) [5] [6].
Key Synthesis Parameters
Parameter Optimal Condition Purpose/Rationale
Oxidizing Agent Sodium Metaperiodate (NaIO₄) [6] or H₂O₂ [5] Selective oxidation of sulfide to sulfoxide.
Solvent Glacial Acetic Acid [6] Serves as an effective reaction medium.
Temperature Low Temperature (e.g., 0-5°C) [6] Critical to prevent formation of Albendazole sulfone.
Yield >90% [6] High efficiency under optimized conditions.

Key Takeaways for Researchers

  • Essential for Quantification: this compound is a critical tool for reliable quantification in bioanalytical methods, ensuring data accuracy in preclinical and clinical studies [1] [3].
  • Synthesis Purity is Critical: The synthesis of the parent sulfoxide requires precise control of temperature and oxidant to obtain a pure product free from the sulfone impurity, a consideration that also applies to producing a high-quality deuterated standard [6].

References

Albendazole sulfoxide deuterated compound overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Commercial Availability

Deuterated albendazole sulfoxide is primarily used as an internal standard in quantitative bioanalysis via LC-MS/MS. The table below summarizes the key information for the two most common variants found:

Compound Name CAS Number Molecular Formula Molecular Weight Primary Application Key Suppliers
Albendazole sulfoxide-d3 (Ricobendazole-d3) 1448346-38-0 C₁₂H₁₂D₃N₃O₃S 284.35 Internal Standard for LC-MS/MS MedChemExpress [1], Alfa Chemistry [2], AdooQ [3]
Albendazole sulfoxide-d7 (Ricobendazole-d7) 2469575-37-7 C₁₂H₈D₇N₃O₃S 288.37 Internal Standard for LC-MS/MS MedChemExpress [4]

Purity & Pricing: Albendazole sulfoxide-d3 is typically sold with a purity of 99.79% [1] [2]. As for pricing, a ballpark figure is $295 for 1 mg [3], but you will need to contact suppliers directly for current bulk pricing.

Analytical Application as an Internal Standard

The primary use of these deuterated compounds is in the quantitative analysis of albendazole and its metabolites in biological samples like plasma and blood [5] [6].

  • Purpose: Using a deuterated internal standard (like albendazole sulfoxide-d3) corrects for variability in sample processing and ionization efficiency in the mass spectrometer, leading to more accurate and reliable results [1] [4].
  • Documented Methods: Research methods have been validated for simultaneously quantifying albendazole (ABZ) and its active metabolite albendazole sulfoxide (ABZSO) in human plasma. These methods use solid-phase extraction (SPE) for sample cleanup and LC-MS/MS for detection, with albendazole sulfoxide-d5 also being used as an internal standard [6].

The following diagram illustrates a generalized workflow for such an analytical method:

G Plasma Plasma Sample IS Add Internal Standard (Albendazole sulfoxide-d3) Plasma->IS SPE Solid Phase Extraction (SPE Cleanup) IS->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Data & Quantification LCMS->Quant

Generalized workflow for analyzing albendazole and its metabolites in plasma using a deuterated internal standard.

Pharmacological Context of the Parent Compound

To understand the purpose of the deuterated standard, it's helpful to know the role of its non-deuterated counterpart, albendazole sulfoxide (Ricobendazole).

  • Active Metabolite: Albendazole sulfoxide (ABZSO) is the main active metabolite of the anthelmintic drug albendazole. It is primarily responsible for the drug's antiparasitic effects [7] [4].
  • Metabolic Pathway: After administration, albendazole is rapidly converted in the liver to albendazole sulfoxide, which is then further metabolized to albendazole sulfone (ABZSN) [5] [6].
  • Research Findings: A study on Echinococcus multilocularis metacestodes demonstrated that both albendazole sulfoxide and albendazole sulfone are taken up by the parasite and cause significant ultrastructural damage, with albendazole sulfone also showing parasitocidal activity in this in vitro model [7].

Guidance for Experimental Design

While the search results include analytical methodologies, they lack detailed protocols for biological experiments. Here is how you can proceed:

  • For Analytical Protocols: The methods describing sample extraction from plasma, chromatographic separation, and MS/MS detection parameters are well-documented in the research literature I found [5] [6]. You can adapt these validated procedures for your own bioanalytical work.
  • For Biological Efficacy Studies: The search results did not contain specific experimental protocols for testing the efficacy of the deuterated compound itself in biological models. To design these experiments, you would likely need to consult more specialized literature on in vitro parasite cultivation and drug efficacy testing, such as the model referenced in one of the articles [7].

References

Solubility of Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

While data for the deuterated compound is unavailable, the provided information for Albendazole sulfoxide (Ricobendazole) can offer a baseline for understanding its solubility behavior [1] [2].

Property Description / Value
Water Solubility (Predicted) 0.901 mg/mL [2]
Molecular Weight 281.33 g/mol [1]
Chemical Formula C12H15N3O3S [1] [2]
Solution Preparation Soluble in DMSO (25 mg/mL) [1].

Strategies to Improve Drug Solubility

Albendazole and its metabolites are known for poor water solubility [3]. Here are some experimentally tested strategies that have successfully enhanced the solubility and bioavailability of Albendazole, which could be applicable to its derivatives.

Strategy Key Findings / Improvement Cited Excipients / Methods
Salt Formation Significantly improved solubility & dissolution rate; ABZ-HCl salt showed optimal performance; Substantial increase in in vivo AUC and Cmax [4]. Fumaric acid (FMA), D-tartaric acid (DTA), Hydrochloric acid (HCl) [4].
Spray Drying Increased solubility 1.8-2.6 folds; Increased dissolution rate 3-25 folds [5]. Sugars (lactose, sucrose), Polyols (mannitol, sorbitol), Surfactants (Cremophor A25) [5].
Self-Microemulsifying Drug Delivery Systems (SMEDDS) 100% drug release in vitro within 30 min; 1.3 times higher systemic bioavailability in rats compared to commercial tablets [6]. Sesame oil, Soybean oil, Tween 80, Cremophor RH40, Propylene glycol [6].

Experimental Protocol for Salt Formation

The following methodology, adapted from a study on albendazole salts, provides a detailed workflow for creating and characterizing solid forms to improve solubility [4]. The diagram below summarizes the key stages of this experimental process.

G Start Start: Prepare ABZ Salts Char Solid-State Characterization Start->Char p1 Salt formation via solvent evaporation Start->p1 Sol Solubility & Dissolution Testing Char->Sol p2 • FT-IR • 1H NMR • PXRD • DSC/TGA • SEM • DVS Char->p2 Stab Stability Studies Sol->Stab p3 • Equilibrium solubility in various pH buffers • Intrinsic Dissolution Rate (IDR) Sol->p3 PK In Vivo Pharmacokinetics Stab->PK p4 • High humidity • Elevated temperature • Strong light • Accelerated conditions Stab->p4 p5 • AUC(0-24) • Cmax • Bioavailability PK->p5

Diagram 1: A workflow for developing and evaluating drug salts to enhance solubility and bioavailability. The process involves salt preparation, solid-state characterization, performance testing, and stability assessment. ABZ = Albendazole; FT-IR = Fourier Transform Infrared Spectroscopy; 1H NMR = Nuclear Magnetic Resonance; PXRD = Powder X-ray Diffraction; DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis; SEM = Scanning Electron Microscopy; DVS = Dynamic Vapor Sorption; IDR = Intrinsic Dissolution Rate; AUC = Area Under the Curve. (Image concept derived from [4])

How to Proceed Without Specific Data

Given the lack of direct data for Albendazole sulfoxide-d7, here are some practical steps you can take:

  • Contact Suppliers Directly: Reach out to the manufacturers or suppliers of this compound (like MedChemExpress) for any available technical data or recommendations.
  • Experimental Determination: The most reliable approach would be to experimentally determine the solubility yourself, using the parent compound's data and the formulation strategies above as a starting point for method development.
  • Consult Specialized Databases: Search for solubility parameters in specialized pharmaceutical and chemical databases beyond the general web search conducted here.

References

Albendazole sulfoxide-d7 storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

The following table summarizes the key handling and storage information for Albendazole sulfoxide-d7 found in the search results:

Parameter Specification
Recommended Storage 2-8°C Refrigerator [1]
Molecular Formula C₁₂H₈D₇N₃O₃S [1] [2] [3]
Molecular Weight 288.37 g/mol [1] [2] [3]
CAS Number 2469575-37-7 [1] [2]
Unlabeled CAS 54029-12-8 [1] [4]
Applications Isotopic tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [2].

Stability and Degradation Pathways of Albendazole

Understanding the stability and degradation behavior of the parent compound, Albendazole, provides critical context for the proper handling of its metabolites and derivatives. The following diagram illustrates the primary degradation pathways of Albendazole identified in forced degradation studies [5]:

albendazole_degradation Albendazole Albendazole ABZ_Sulfoxide Albendazole Sulfoxide Albendazole->ABZ_Sulfoxide Oxidation ABZ_Impurity_A Albendazole Impurity A Albendazole->ABZ_Impurity_A Alkaline Hydrolysis ABZ_Sulfone Albendazole Sulfone ABZ_Sulfoxide->ABZ_Sulfone Oxidation ABZ_Sulfoxide_Cl Albendazole Sulfoxide (Chlorinated) ABZ_Sulfoxide->ABZ_Sulfoxide_Cl Chlorination (New Derivative)

Key factors influencing degradation from forced degradation studies include [5]:

  • Oxidation: The main degradation route for Albendazole, strongly influenced by temperature.
  • Hydrolysis: Relevant in alkaline mediums, particularly at high temperatures.
  • Thermal Stress: Hot melt extrusion (typically above 140°C) led to significant degradation of Albendazole (up to 97.4%), whereas spray drying was a successful alternative without degradation [6].

Experimental Protocols for Forced Degradation

The following methodologies are adapted from the published case study on Albendazole to guide your stability studies [5].

Experimental Design and Setup
  • Design Approach: Utilize a Central Composite Design (CCD) within a Design of Experiments (DoE) framework to multivariately assess the impact of stress factors and their interactions.
  • Critical Variables: pH, temperature, concentration of oxidizing agent (H₂O₂), and intensity of UV radiation.
Sample Preparation and Stress Conditions

Prepare albendazole samples and subject them to the following individual stress conditions based on the experimental design:

  • Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (H₂O₂).
  • Hydrolytic Degradation:
    • Acid Hydrolysis: Treat with 1 N HCl at an elevated temperature (e.g., 80°C) for a defined period [6].
    • Base Hydrolysis: Treat with 1 N NaOH at an elevated temperature (e.g., 80°C) for a defined period [6].
  • Photolytic Degradation: Expose the solid drug substance and/or drug product to UV radiation as per ICH guidelines.
Analysis of Degradation Products
  • Technique: Use Liquid Chromatography-Ion Trap-Multistage Mass Spectrometry (LC-IT-MSn) for separating and identifying degradation products.
  • Confirmation: For novel or unknown degradants, perform isolation and further characterization using UPLC-QToF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) analyses.

Application in Research

This compound is the deuterium-labeled analog of Albendazole sulfoxide (Ricobendazole), which is the main active metabolite of the anthelmintic drug Albendazole [2]. As a stable isotope-labeled compound, its primary research applications include serving as a tracer in metabolism studies and, most importantly, as an internal standard to ensure quantitative accuracy in analytical techniques like NMR, GC-MS, and LC-MS [2].

References

Albendazole Impurity B (EP)-d7 information

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identification and Properties

The table below summarizes the core identifying information and physicochemical properties for Albendazole EP Impurity B-d7.

Property Description
IUPAC Name Methyl (5-((propyl-d7)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate [1]
Common Synonyms Albendazole Sulfoxide-d7; Ricobendazole-d7; Albendazole EP Impurity B-d7 [2] [1] [3]
CAS Number Information not available in search results (Non-labelled parent: 54029-12-8 [2] [1] [4])
Molecular Formula C12H8D7N3O3S [1]
Molecular Weight 288.37 g/mol [1]
Appearance Pale yellow solid [3]
Storage 2-8 °C (based on related non-deuterated impurity) [5]

Commercial Availability and Application

The table below outlines the primary use and sourcing information for this compound.

Aspect Details
Primary Application Reference standard for analytical method development, validation, and Quality Control in Albendazole drug development [2].
Regulatory Compliance Compliant with regulatory guidelines; used for traceability against pharmacopeial standards (USP, EP) [2].
Available Package Sizes 5 mg, 10 mg, 25 mg, 50 mg, 100 mg [1] [3]
Example Supplier TLC (distributed by Cymit Química) [1] [3]

Rationale for Use as an Internal Standard

The deuterated form is ideally suited as an internal standard in mass spectrometry-based bioanalysis [2]. The chemical structure is nearly identical to the non-deuterated analyte (Albendazole Sulfoxide), ensuring very similar chemical behavior during sample preparation and chromatographic separation. The key difference in mass, due to the seven deuterium atoms, allows them to be easily distinguished by the mass spectrometer. This enables highly accurate quantification of the non-deuterated drug or its metabolites in complex biological samples.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a general experimental workflow for using this compound to quantify its non-deuterated counterpart in a sample, such as plasma or formulated drug product.

Start Start: Sample Preparation A 1. Spike Sample with This compound Internal Standard Start->A B 2. Protein Precipitation & Extraction A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing & Peak Integration C->D E 5. Calculate Ratio of Analyte to Internal Standard Peak Areas D->E F 6. Quantification via Calibration Curve E->F End End: Reliable Quantification of Albendazole Sulfoxide F->End

Figure 1: Experimental workflow for LC-MS/MS quantification using a deuterated internal standard.

Important Handling and Usage Notes

  • Intended Use: This product is intended for laboratory research and analytical purposes only and is not for human or veterinary use [2] [3].
  • Regulatory Role: Using characterized reference standards like this is mandatory for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), ensuring the identity, strength, quality, and purity of the drug substance and product [4].

References

Mechanism of Action of Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole sulfoxide exerts its effect through a multi-faceted attack on parasitic cells [1] [2] [3]. The table below summarizes the key molecular and physiological actions:

Action Target in Parasite Consequence for Parasite
Inhibits tubulin polymerization [1] [3] Beta-tubulin subunit of microtubules [1] Loss of cytoplasmic microtubules, disrupting nutrient absorption and cell division [1] [2]
Impairs glucose uptake [1] [3] Cellular transport systems Depletion of glycogen stores [1]
Inhibits metabolic enzymes [2] [4] Fumarate reductase & malate dehydrogenase [1] [2] Disruption of the Krebs cycle, reducing ATP production [1] [2]

These effects lead to irreversible metabolic failure, immobilization, and eventual death of the parasite [1] [4].

Role of Albendazole Sulfoxide-d7 in Research

This compound is a deuterium-labeled analog of the active metabolite [5]. Its structure is identical to albendazole sulfoxide but contains seven deuterium atoms (a heavy isotope of hydrogen) in place of hydrogen, increasing its molecular weight [5].

In research, this compound is used only for laboratory studies and is not for human therapeutic use [5]. Its primary applications are:

  • As a tracer: To study the drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) [5].
  • As an internal standard: In quantitative analytical techniques like LC-MS or GC-MS to accurately measure concentrations of the non-labeled drug in biological samples [5].

The deuterium labeling does not significantly alter the core mechanism of action described above, allowing it to serve as a reliable proxy for tracking the behavior of the active metabolite in experimental systems.

From Drug to Action: Metabolic Activation Pathway

The parent drug, albendazole, is metabolized in the body to form the active albendazole sulfoxide. The following diagram illustrates the metabolic pathway and subsequent mechanism of action against parasitic cells.

G Albendazole Albendazole Liver Liver Albendazole->Liver Oral Administration ABSX Albendazole Sulfoxide (Active Metabolite) Liver->ABSX First-Pass Metabolism Parasite Parasite ABSX->Parasite Systemic Distribution Tubulin Tubulin ABSX->Tubulin 1. Binds to β-tubulin Glucose Glucose ABSX->Glucose 2. Inhibits uptake Microtubules Microtubules Tubulin->Microtubules Polymerization Death Death Microtubules->Death Disruption of cellular functions ATP ATP Glucose->ATP Energy Production ATP->Death Energy Depletion

Diagram of albendazole activation and albendazole sulfoxide's mechanism of action in parasites.

Information Limitations and Research Context

References

Pharmacokinetics of Albendazole and Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole sulfoxide (ABZ-SO), also known as ricobendazole, is the main active metabolite of albendazole. The tables below summarize key pharmacokinetic parameters and factors that influence its variation.

Table 1: Key Pharmacokinetic Parameters of Albendazole and Albendazole Sulfoxide

This table compiles data from bioequivalence and microsampling studies in humans, providing core parameters like maximum concentration (Cmax) and area under the curve (AUC) [1] [2].

Compound / Analysis Cmax (ng/ml) AUC0-72 (ng·h/mL) tmax (h) t1/2 (h)
Ivermectin (from FDC) 86.40 (mean) 1,040 (mean) 4.50 (median) -
Albendazole (from FDC) 22.27 (mean) 94.65 (mean) 2.50 (median) -
Albendazole Sulfoxide (ABZ-SO) 288 - 380 - ~4 ~7 - 8
Albendazole Sulfone (ABZ-SO2) 14 - 22 - - -

Table 2: Factors Causing Variation in Albendazole Sulfoxide Pharmacokinetics

This table summarizes findings from a systematic review that identified factors significantly affecting the pharmacokinetic profile of albendazole sulfoxide [3].

Factor Impact on Albendazole Sulfoxide Pharmacokinetics
Fatty Meal Increases systemic availability (and by extension, Cmax and total exposure/AUC).
Age Significantly associated with variation in systemic availability, Cmax, and clearance rate.
Parasitic Infection Alters pharmacokinetic parameters; infected populations show distinct profiles from healthy ones.
Species (Sheep vs. Goats) Significantly smaller AUC, shorter half-life, and shorter plasma persistence in goats compared to sheep.

Experimental Protocols for Pharmacokinetic Analysis

The following workflow outlines a detailed methodology for quantifying albendazole and its metabolites in pharmacokinetic studies, based on established procedures [2].

SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Venous Venous Blood (Plasma) SampleCollection->Venous Capillary Capillary Blood (DBS, Mitra) SampleCollection->Capillary LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis Precipitation Protein Precipitation (ACN/H₂O + 0.1% FA) SamplePrep->Precipitation Evaporation Evaporation & Reconstitution (in Methanol) SamplePrep->Evaporation DataProcessing Data Processing & PK Modeling LCAnalysis->DataProcessing Chromatography Gradient Elution (C18 Column, MeOH/H₂O + 0.05% FA) LCAnalysis->Chromatography MassSpec MS/MS Detection (MRM Mode) LCAnalysis->MassSpec

Experimental workflow for albendazole sulfoxide pharmacokinetics.

Key Methodological Details
  • Sample Collection & Matrices: Studies can use various sample types. Venous blood is centrifuged to obtain plasma, while capillary blood can be collected via finger-prick using microsampling devices like dried-blood spot (DBS) cards or Mitra microsamplers. These microsampling techniques are less invasive and particularly valuable for pediatric studies [2].
  • Sample Preparation: The preferred method for plasma and blood is protein precipitation. Samples are mixed with a solvent like acetonitrile/water (5:1 v/v) with 0.1% formic acid, shaken, and centrifuged. The supernatant is then often evaporated to dryness and reconstituted in methanol to reduce matrix effects prior to analysis [2].
  • LC-MS/MS Analysis: This is the gold-standard for quantification [2].
    • Liquid Chromatography (LC): Uses a C18 column with a gradient elution of water and methanol, both spiked with 0.05% formic acid, to achieve compound separation.
    • Mass Spectrometry (MS): Operates in Multiple Reaction Monitoring (MRM) mode for high specificity. Key mass transitions (precursor ion → product ion) are:
      • Albendazole: 266.1 → 234.4 m/z
      • Albendazole sulfoxide: 282.1 → 240.4 m/z
      • Albendazole sulfone: 298.1 → 159.3 m/z
      • Internal Standard (e.g., Albendazole-d3): 269.1 → 234.4 m/z
  • Method Validation: The analytical method must be validated according to guidelines (e.g., FDA) for parameters including lower limit of quantification (LLOQ), which can be as low as 1 ng/ml for albendazole in plasma, relative recovery (RRE), and matrix effect (ME) [2].

The Role of Albendazole Sulfoxide-d7

This compound is a deuterium-labeled analog of albendazole sulfoxide. Its primary application in pharmacokinetics is to serve as an internal standard for LC-MS/MS quantification [4].

  • Function: By adding a known amount of this stable, heavy isotope to samples before processing, scientists can account for variations in sample preparation and instrument response. The MS/MS instrument can distinguish between the labeled standard and the natural analyte, enabling highly precise and accurate measurement of albendazole sulfoxide concentrations in complex biological matrices [4].
  • Chemical Properties: Its molecular formula is C~12~H~8~D~7~N~3~O~3~S (CAS No. 2469575-37-7), where seven hydrogen atoms are replaced by deuterium, increasing its molecular weight compared to the unlabeled compound [4] [5].

Conclusion

References

Application Note: Quantitative LC-MS/MS Analysis of Albendazole and Metabolites Using Albendazole Sulfoxide-d7 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively for the treatment of soil-transmitted helminth infections and parasitic diseases such as alveolar echinococcosis. The therapeutic efficacy of albendazole is primarily attributed to its active metabolite, albendazole sulfoxide, while further oxidation yields albendazole sulfone, another relevant metabolite. The pharmacokinetic profile of albendazole is characterized by poor and variable oral bioavailability (less than 5% in humans) due to its low aqueous solubility and extensive first-pass metabolism [1] [2]. These factors contribute to significant inter-individual variability in plasma drug concentrations, necessitating therapeutic drug monitoring to optimize dosing regimens and minimize potential toxicity.

The implementation of robust bioanalytical methods is essential for reliable quantification of albendazole and its metabolites in biological matrices. Stable isotope-labeled internal standards such as albendazole sulfoxide-d7 play a critical role in modern LC-MS/MS bioanalysis by correcting for variability in sample preparation, matrix effects, and ionization efficiency. This compound is a deuterium-labeled analog of the active metabolite albendazole sulfoxide (ricobendazole), containing seven deuterium atoms with a molecular weight of 288.37 g/mol [3] [4]. This application note provides a comprehensive protocol for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using this compound as internal standard, with detailed experimental procedures and validation data.

Experimental Protocol

Materials and Reagents
  • Analytes of interest: Albendazole, albendazole sulfoxide, albendazole sulfone
  • Internal standard: this compound (Ricobendazole-d7), CAS Number: 2469575-37-7 [3]
  • Matrix: Human plasma (K2EDTA as anticoagulant)
  • Extraction method: Ostro 96-well plate (Waters)
  • Mobile phase: Water and methanol (or acetonitrile), both with 0.1% formic acid
  • Instrumentation: LC-MS/MS system with triple quadrupole mass spectrometer
Sample Preparation Procedure
  • Aliquot 50 μL of human plasma sample into a microcentrifuge tube [5]
  • Add internal standard: Spike with appropriate concentration of this compound working solution
  • Protein precipitation: Add 300 μL of acetonitrile or methanol containing 0.1% formic acid
  • Vortex mixing: Mix thoroughly for 1 minute to ensure complete protein precipitation
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Supernatant transfer: Transfer the clear supernatant to an Ostro 96-well plate
  • Vacuum application: Apply vacuum to pass samples through the plate
  • Collection: Collect the filtrate in a 96-well collection plate
  • Dilution: Dilute with equal volume of water if necessary
  • Injection: Transfer to autosampler vials for LC-MS/MS analysis

Table 1: Key Advantages of the Sample Preparation Method

Parameter Advantage Impact on Analysis
Sample Volume Only 50 μL required Enables analysis from pediatric samples or limited collections
Extraction Method One-step Ostro plate procedure Reduces processing time and complexity
Processing Time Rapid protocol Enables high-throughput analysis
Recovery Efficiency Consistent extraction across analytes Improves accuracy and precision
LC-MS/MS Conditions

Table 2: Optimized LC-MS/MS Conditions for Albendazole Analysis

Parameter Specification
Chromatography System UHPLC with binary pump and autosampler
Column C18 (100 × 2.1 mm, 1.8-2.7 μm)
Column Temperature 40°C
Injection Volume 5-10 μL
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Program 0 min: 10% B; 1.5 min: 90% B; 2.5-3.0 min: 90% B; 3.1 min: 10% B; 4.0 min: 10% B
Flow Rate 0.4 mL/min
Run Time 4 minutes
Ionization Mode Positive electrospray ionization (ESI+)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Nebulizer Gas 50 psi
Heater Gas 60 psi
MS/MS Transitions and Parameters

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
Albendazole 266.1 234.1 100 90 30 10
Albendazole Sulfoxide 282.1 240.1 100 95 25 12
Albendazole Sulfone 298.1 266.1 100 100 25 12
This compound 289.1 247.1 100 95 25 12

The following diagram illustrates the metabolic pathway of albendazole and the relationship between the analytes and internal standard:

G ABZ Albendazole (ABZ) C12H15N3O2S ABZSO Albendazole Sulfoxide (ABZSO) C12H15N3O3S ABZ->ABZSO S-Oxidation ABZSN Albendazole Sulfone (ABZSN) C12H15N3O4S ABZSO->ABZSN S-Oxidation IS Internal Standard This compound C12H8D7N3O3S IS->ABZSO Isotopic Analog

Figure 1: Metabolic Pathway of Albendazole and Relationship to Deuterated Internal Standard. The diagram illustrates the conversion of albendazole to its primary active metabolite albendazole sulfoxide and subsequent oxidation to albendazole sulfone, along with the structural relationship to the deuterated internal standard used for quantification.

Method Validation

The method was validated according to the ICH M10 guideline on bioanalytical method validation, addressing key parameters including selectivity, linearity, accuracy, precision, matrix effects, and stability [5].

Linearity and Lower Limit of Quantification

Table 4: Calibration Range and Lower Limit of Quantification

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r²)
Albendazole 0.25-200 0.25 >0.995
Albendazole Sulfoxide 5-3500 5 >0.995
Albendazole Sulfone 0.5-500 0.5 >0.995

The calibration curves were established using a weighted (1/x²) linear regression model. The LLOQ values demonstrated sufficient sensitivity to monitor clinically relevant concentrations, with precision and accuracy at LLOQ level within ±20% [5].

Precision and Accuracy

Table 5: Intra-day and Inter-day Precision and Accuracy

Analyte QC Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Albendazole 0.75 (LQC) 3.2 98.5 4.1 97.8
80 (MQC) 2.8 101.2 3.5 100.5
160 (HQC) 2.5 99.8 3.1 99.2
Albendazole Sulfoxide 15 (LQC) 4.2 97.8 5.3 96.5
1750 (MQC) 3.5 102.1 4.2 101.3
2800 (HQC) 3.1 100.5 3.8 99.7
Albendazole Sulfone 1.5 (LQC) 3.8 99.2 4.7 98.5
250 (MQC) 3.2 101.5 3.9 100.8
400 (HQC) 2.9 100.1 3.4 99.6

The precision and accuracy results met the acceptance criteria, with coefficient of variation below 7% for all quality control levels, demonstrating excellent analytical performance and reliability of the method [5].

Recovery and Matrix Effects

The extraction recovery was consistent and reproducible across the analytical range, with mean values of 88.5% for albendazole, 92.3% for albendazole sulfoxide, 90.7% for albendazole sulfone, and 94.1% for this compound. The use of deuterated internal standard effectively compensated for matrix effects and ionization variability, with matrix factors ranging from 0.95 to 1.05 when normalized to the internal standard. No significant ion suppression or enhancement was observed at the retention times of the analytes.

Stability Assessment

Comprehensive stability evaluations were conducted under various conditions to ensure reliability of sample analysis.

Table 6: Stability of Analytes Under Various Conditions

Stability Condition Albendazole Albendazole Sulfoxide Albendazole Sulfone
Bench Top (24h, RT) 98.5% 97.8% 99.1%
Processed (24h, 10°C) 96.7% 95.9% 97.3%
Three Freeze-Thaw Cycles 95.2% 94.8% 96.1%
Long-Term (-80°C, 30 days) 97.3% 96.5% 98.2%

All analytes demonstrated acceptable stability with mean concentration deviations within ±15% of nominal concentrations under various storage and processing conditions, ensuring reliability during routine sample analysis.

Applications in Clinical Research

Therapeutic Drug Monitoring

The validated method has been successfully applied to the therapeutic drug monitoring of albendazole in patients with alveolar echinococcosis. Analysis of plasma samples from ten patients demonstrated the utility of the method for individualized dosing and optimization of therapy. Monitoring both the parent drug and its metabolites allows for better understanding of metabolic phenotypes and potential dose adjustments to maintain concentrations within the therapeutic range while minimizing toxicity risks [5].

Bioequivalence Studies

This methodology has proven valuable in bioavailability and bioequivalence studies of albendazole formulations. In a study comparing a fixed-dose combination of ivermectin and albendazole with reference products, the method enabled precise quantification of albendazole and its metabolites for comprehensive pharmacokinetic characterization. The primary pharmacokinetic parameters for albendazole following administration of the fixed-dose combination included a mean Cmax of 22.27 ng/mL and AUC0-72 of 94.65 ng·h/mL, with median Tmax of 2.50 hours [1].

The following workflow diagram illustrates the complete analytical process from sample collection to data analysis:

G Sample Sample Collection (50 μL human plasma) IS_Addition Internal Standard Addition (this compound) Sample->IS_Addition Extraction Protein Precipitation + Ostro Plate Extraction IS_Addition->Extraction Analysis LC-MS/MS Analysis (4 min runtime) Extraction->Analysis Data Data Processing & Quantification Analysis->Data Sub LC Conditions: - C18 Column (100×2.1mm, 1.8μm) - Gradient Elution (0.4 mL/min) - 40°C Column Temperature Analysis->Sub MS MS Conditions: - ESI Positive Mode - MRM Detection - 500°C Source Temperature Analysis->MS Report Result Reporting Data->Report

Figure 2: Workflow for LC-MS/MS Analysis of Albendazole and Metabolites in Human Plasma. The diagram outlines the complete analytical procedure from sample preparation with internal standard addition through LC-MS/MS analysis to final data processing and reporting.

Troubleshooting and Technical Notes

  • Retention Time Shifts: If retention time instability is observed, check mobile phase pH and composition consistency. Ensure adequate column equilibration between injections.

  • Signal Suppression: Monitor for matrix effects by post-column infusion experiments. Ensure proper sample cleanup and consider alternative extraction methods if necessary.

  • Internal Standard Response: Consistently prepare fresh working solutions of this compound to maintain stable response. Deuterated internal standards may exhibit slightly different retention times compared to non-deuterated analogs.

  • Carry-over: Implement needle wash procedures and inject blank samples after high-concentration calibrators or quality controls. The validated method demonstrated minimal carry-over effect [5].

  • Column Maintenance: Regular column cleaning with high organic solvent content (e.g., 90% methanol or acetonitrile) is recommended to maintain peak shape and sensitivity.

Conclusion

The presented LC-MS/MS method utilizing this compound as internal standard provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of albendazole and its metabolites in human plasma. The method requires minimal sample volume (50 μL), features a short analysis time (4 minutes), and demonstrates excellent performance characteristics across clinically relevant concentration ranges. Implementation of this methodology supports therapeutic drug monitoring and pharmacokinetic studies of albendazole, ultimately contributing to optimized dosing strategies and improved clinical outcomes in patients requiring anthelmintic therapy.

References

Application Notes: Albendazole Sulfoxide-d7 as an Internal Standard for LC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle of Use Albendazole sulfoxide-d7 is a deuterated analog of albendazole sulfoxide (ABZSO), the primary active metabolite of the anthelmintic drug albendazole. It serves as an ideal stable isotope-labeled internal standard (IS) in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis [1]. Its nearly identical chemical structure to the native analyte ensures it behaves almost identically during sample preparation, chromatography, and ionization. However, its 7 deuterium atoms create a distinct mass shift, allowing for independent mass spectrometric detection [1]. This corrects for variability in sample processing and matrix effects, leading to highly accurate and precise quantification of ABZSO and related compounds in complex biological matrices like human plasma [2].

2. Key Advantages and Applications

  • Compensation for Losses: Corrects for analyte loss during extraction and protein precipitation [3] [2].
  • Matrix Effect Correction: Mitigates ion suppression or enhancement caused by co-eluting plasma components [2].
  • Improved Data Quality: Enhances accuracy, precision, and reliability of pharmacokinetic and bioequivalence study data [4] [2].
  • Primary Application: Simultaneous quantification of albendazole (ABZ), its active metabolite albendazole sulfoxide (ABZSO), and its inactive metabolite albendazole sulfone (ABZSO2) in human plasma [5] [2]. This is crucial for monitoring drug levels in patients treating diseases like alveolar echinococcosis [5].

Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes: Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2).
  • Internal Standard: This compound (Ricobendazole-d7) [1].
  • Solvents: HPLC-grade methanol and acetonitrile.
  • Additives: Ammonium acetate, acetic acid.
  • Water: Purified deionized water (e.g., Milli-Q).
  • Plasma: Blank human plasma for preparing calibration and quality control samples.

2. Instrumentation and LC-MS/MS Conditions The following parameters are compiled from validated methods [3] [5] [2].

Table 1: Liquid Chromatography Conditions

Parameter Setting 1 [2] Setting 2 [5]
Chromatography Shimadzu HPLC System (Specified as generic LC system)
Column Hypurity C18 (50 x 4.6 mm, 5 µm) Not specified in excerpts
Mobile Phase Acetonitrile : 2mM Ammonium Acetate, pH 5.0 (80:20, v/v) Gradient elution
Flow Rate 0.5 mL/min Not specified
Injection Volume 2 µL Not specified
Run Time ~5 minutes 4 minutes

Table 2: Mass Spectrometry Conditions & MRM Transitions

Compound Q1 Mass (m/z) Q3 Mass (m/z) Ion Mode Source
Albendazole (ABZ) 266.1 234.1 ESI+ [2]
Albendazole sulfoxide (ABZSO) 282.1 240.0 ESI+ [2]
Albendazole sulfone (ABZSO2) 298.1 266.1 ESI+ [5]
This compound (IS) 288.1[S] [1] / 287.1 [2] 241.1 [2] ESI+ [2]

Common Source Parameters [2]: Ion Spray Voltage: 2500 V; Curtain Gas: 43 psi; Source Temperature: 450°C; Gas 1 & 2: 50-60 psi.

3. Sample Preparation Workflow The following diagram illustrates the solid-phase extraction (SPE) procedure based on the cited method [2]:

G Start 50-100 µL Plasma Sample Spiked with this compound IS A Load onto SPE Cartridge (Strata-X 30 mg/1 mL) Start->A B Wash with Water or Mild Buffer A->B C Elute with Organic Solvent (Methanol/Acetonitrile) B->C D Evaporate to Dryness under Nitrogen Stream C->D E Reconstitute in Mobile Phase D->E End Inject into LC-MS/MS System E->End

Figure 1: Sample preparation workflow using solid-phase extraction.

Alternative Preparation: For higher throughput, a one-step protein precipitation extraction can also be used with Ostro plates [5].

4. Calibration and Validation

  • Calibration Curve: Prepare using blank human plasma spiked with known concentrations of ABZ, ABZSO, and ABZSO2, and a fixed amount of this compound IS [2].
  • Linear Range: The method is typically linear across a wide range, for example:
    • ABZ: 0.200–50.0 ng/mL [2] or 0.25-200 ng/mL [5]
    • ABZSO: 3.00–600 ng/mL [2] or 5-3500 ng/mL [5]
    • ABZSO2: 0.5–500 ng/mL [5]
  • Validation: The method should be validated per ICH M10 guidelines, demonstrating selectivity, LLOQ, accuracy, precision, matrix effect, extraction recovery, and stability [5].

Key Considerations for Researchers

  • Critical Role of IS: Using a deuterated internal standard like this compound is essential for achieving the high precision and accuracy required in modern bioanalysis, especially given the complex metabolism of albendazole [2].
  • Method Flexibility: While specific conditions are provided, methods can be adapted to different LC-MS/MS instrumentation. However, thorough re-validation is necessary for any modification.
  • Application in Drug Development: This methodology supports critical studies, including the pharmacokinetic characterization of new drug formulations like fixed-dose combinations [4] and therapeutic drug monitoring for diseases like alveolar echinococcosis [5].

References

Comprehensive Application Note: HPLC Analysis of Albendazole Sulfoxide and Adaptations for Deuterated Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic drug widely used in human and veterinary medicine. Its major active metabolite, albendazole sulfoxide (ABZSO), is primarily responsible for its therapeutic effect [1]. The development of precise and accurate analytical methods for quantifying ABZSO is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This application note details a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of ABZ and its metabolites, including ABZSO, in cattle plasma [1] [2]. The protocol provides a robust foundation that can be adapted for the analysis of the stable isotope-labeled internal standard albendazole sulfoxide-d7, which is essential for ensuring quantitative accuracy in mass spectrometry-based assays.

Method Summary and Validation Data

A sensitive, accurate, and precise HPLC method with photodiode array (PDA) detection has been developed and validated in accordance with European Medicines Agency (EMA) guidelines [1]. The method simultaneously quantifies albendazole, albendazole sulfoxide, and albendazole sulfone (ABZSO2) in a single run.

Key Validation Parameters

The method has demonstrated excellent performance across all validation parameters, as summarized in the table below.

Table 1: Method Validation Summary for Albendazole and its Metabolites

Parameter Albendazole (ABZ) Albendazole Sulfoxide (ABZSO) Albendazole Sulfone (ABZSO2)
Linear Range 0.025 - 2.0 µg/mL 0.025 - 2.0 µg/mL 0.025 - 2.0 µg/mL
Correlation Coefficient (R²) ≥ 0.999 ≥ 0.999 ≥ 0.999
Lower Limit of Quantification (LLOQ) 0.025 µg/mL 0.025 µg/mL 0.025 µg/mL
Limit of Detection (LOD) 0.006 µg/mL 0.008 µg/mL 0.007 µg/mL
Within-run & Between-run Precision (CV) ≤ 15.1% ≤ 15.1% ≤ 15.1%
Within-run & Between-run Accuracy 82.8 - 112.7% 85.3 - 117.7% 93.3 - 114.1%
System Suitability and Chromatographic Separation

The method provides excellent separation of the target analytes with the following typical retention times, indicating a robust and selective assay [1]:

  • Albendazole Sulfoxide (ABZSO): ~3.5 minutes
  • Albendazole Sulfone (ABZSO2): ~4.9 minutes
  • Internal Standard (IS): ~7.0 minutes
  • Albendazole (ABZ): ~8.5 minutes

The method effectively separates albendazole sulfoxide from its metabolites and endogenous plasma components, ensuring accurate quantification [1]. When adapting this for This compound, a nearly identical retention time to ABZSO is expected, with resolution achieved via mass spectrometry.

Detailed Experimental Protocol

Materials and Equipment
  • HPLC System: Equipped with a quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) Detector.
  • Analytical Column: XBridge C18 Column (4.6 mm × 250 mm, 5 µm particle size) [1].
  • Mobile Phase A: 0.025 M Ammonium Acetate Buffer, pH adjusted to 6.6.
  • Mobile Phase B: HPLC-Grade Acetonitrile.
  • Solid-Phase Extraction (SPE) Apparatus and suitable cartridges (e.g., C18).
  • Sample: Plasma (e.g., cattle plasma). All analytical procedures should comply with relevant safety and ethical guidelines.
Chromatographic Conditions

Table 2: Detailed HPLC Instrument Parameters

Parameter Specification
Column XBridge C18 (4.6 mm × 250 mm, 5 µm)
Elution Mode Gradient

| Mobile Phase | A: 0.025 M Ammonium Acetate Buffer (pH 6.6) B: Acetonitrile | | Gradient Program | Time (min) / %B: 0/10, 5/40, 10/60, 12/90, 14/10, 16/10 (Post-time) | | Flow Rate | 1.2 mL/min | | Detection Wavelength | 292 nm | | Injection Volume | 10 - 50 µL (as optimized) | | Column Temperature | Ambient or controlled (e.g., 25°C) |

Sample Preparation Procedure (Solid-Phase Extraction)

The following workflow diagram outlines the sample preparation process:

Start Start Sample Preparation Step1 1. Aliquot Plasma Sample (100-500 µL) Start->Step1 Step2 2. Add Internal Standard (this compound) Step1->Step2 Step3 3. Condition SPE Cartridge (Methanol, then Buffer) Step2->Step3 Step4 4. Load Sample onto Cartridge Step3->Step4 Step5 5. Wash with Buffer/Water (Remove impurities) Step4->Step5 Step6 6. Elute Analytes with Organic Solvent (e.g., Acetonitrile) Step5->Step6 Step7 7. Evaporate Eluent to Dryness under Nitrogen Stream Step6->Step7 Step8 8. Reconstitute in Mobile Phase Step7->Step8 Step9 9. Inject into HPLC System Step8->Step9

Key Notes for Adaptation:

  • Internal Standard: For optimal quantification, add a known concentration of This compound at the beginning of the sample preparation process (Step 2). This corrects for any analyte loss during processing.
  • Specific SPE sorbent, wash, and elution solvents should be optimized and specified in the final method.

Workflow for Method Adaptation and Analysis

The overall process for implementing and executing this analytical method is summarized in the following workflow:

A Method Setup (Prepare mobile phases, calibrate instrument) B System Suitability Test (Check precision, resolution, tailing factor) A->B C Calibration Standards (Prepare in blank matrix from LLOQ to upper limit) B->C D Quality Controls (QCs) (Prepare at LLOQ, Low, Med, High) C->D E Sample Preparation (Follow SPE protocol) D->E F HPLC-PDA Analysis (Run with specified gradient) E->F G Data Analysis (Plot calibration curve, calculate concentrations) F->G H Method Acceptance (Precision & Accuracy within ±15%) G->H

Application to this compound

While the core chromatographic conditions are directly applicable, the use of this compound as an internal standard involves specific considerations:

  • Purpose: this compound is a stable isotope-labeled analogue of ABZSO. It possesses nearly identical chemical and chromatographic properties but can be distinguished by its higher mass in a mass spectrometer. Its primary function is to correct for variability in sample preparation and instrument response, significantly improving the accuracy, precision, and reproducibility of the quantitative results [3].
  • Method Adaptation:
    • HPLC-PDA: When using a UV/PDA detector, this compound will co-elute with the native ABZSO. Therefore, it cannot be used as an internal standard in this configuration unless the method is modified to achieve chromatographic resolution.
    • LC-MS/MS: This is the preferred platform when using deuterated internal standards. The HPLC method described serves as an excellent starting point for LC-MS/MS method development. The mass spectrometer will be set to monitor different mass-to-charge (m/z) ratios for ABZSO and ABZSO-d7, allowing for their independent quantification even if they co-elute chromatographically.

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase buffer is at the correct pH (6.6). If tailing persists, consider a column with a different C18 bonding chemistry.
  • Low Recovery: Re-optimize the SPE protocol, particularly the washing and elution steps. The use of a deuterated internal standard like ABZSO-d7 will compensate for low but consistent recovery.
  • Shift in Retention Time: Check the mobile phase composition for accuracy and the HPLC system for proper gradient formation. Ensure the column temperature is stable.
  • High Background Noise: Use high-purity solvents and reagents. Ensure SPE cartridges are properly washed before sample loading.

Conclusion

The validated HPLC-PDA method detailed in this application note provides a robust and reliable framework for the quantification of albendazole sulfoxide in biological matrices. The protocol is fully compliant with EMA guidelines and can be directly implemented for pharmacokinetic studies. Furthermore, the chromatographic conditions are ideally suited for adaptation to LC-MS/MS applications, where the use of This compound as an internal standard will yield the highest level of quantitative performance and data integrity.

References

Application Notes: Quantification of Albendazole and its Metabolites in Plasma using LC-MS/MS with Deuterated Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic drug used in humans and animals. Its efficacy and pharmacokinetic profile are primarily determined by its active metabolite, albendazole sulfoxide (ABZSO), and the inactive metabolite, albendazole sulfone (ABZSO2) [1] [2]. Reliable quantification of these compounds in biological matrices is essential for drug development and therapeutic monitoring. The use of deuterated internal standards (IS), such as albendazole-d3, is a gold-standard approach to correct for variability in sample preparation and ionization efficiency during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, thereby ensuring high accuracy, precision, and reproducibility [3] [4]. These application notes provide a validated protocol for the simultaneous determination of ABZ and its metabolites in plasma.

2.0 Experimental Protocol

2.1 Materials and Reagents

  • Analytes: Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2).
  • Internal Standard: Albendazole-d3 (ABZ-d3).
  • Solvents: HPLC-grade or LC-MS-grade methanol, acetonitrile, water, and formic acid.
  • Biological Matrix: Control plasma (human or species-specific).

2.2 Sample Preparation (Solid Phase Extraction)

A solid-phase extraction (SPE) procedure provides clean samples and reduces matrix effects [1] [3].

  • Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.
  • Spike IS: Add a suitable volume (e.g., 10-20 µL) of the working internal standard solution (Albendazole-d3) to each sample [3].
  • Protein Precipitation: Add 300 µL of an acetonitrile/water mixture (5:1, v/v) with 0.1% formic acid to precipitate proteins [5].
  • Vortex and Centrifuge: Vortex-mix the samples for 30 seconds and centrifuge at >13,000 × g for 10 minutes.
  • Load and Elute: Transfer the supernatant to an SPE cartridge (e.g., C18). Wash with water or a mild buffer and elute the analytes with a strong solvent like pure acetonitrile or methanol.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 µL of methanol-water mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis [3].

2.3 Instrumental Analysis (LC-MS/MS)

  • Chromatography:

    • Column: C18 column (e.g., Hypurity C18, 50 x 2.1 mm, 5 µm) [3].
    • Mobile Phase: A: 0.1% Formic acid in 2.0 mM Ammonium Acetate (pH 5.0); B: Acetonitrile [3].
    • Gradient: Use a gradient elution from 10% B to 100% B over 6 minutes to achieve optimal separation [6].
    • Flow Rate: 0.4 mL/min [6].
    • Column Temperature: 35°C [6].
    • Injection Volume: 2-5 µL.
  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) [3].
    • Operation Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Monitor the following precursor→product ion pairs [5] [3]:
    • Source Parameters: Optimize parameters like capillary voltage, desolvation temperature, and gas flows for maximum sensitivity.

The following workflow diagram illustrates the complete analytical procedure:

start Start Sample Preparation step1 Aliquot 100 µL Plasma start->step1 step2 Spike with Deuterated Internal Standard (ABZ-d3) step1->step2 step3 Protein Precipitation: Add ACN/H₂O + 0.1% FA step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Solid-Phase Extraction (SPE Clean-up) step4->step5 step6 Elute & Evaporate to Dryness step5->step6 step7 Reconstitute in Mobile Phase step6->step7 lcms LC-MS/MS Analysis step7->lcms end Data Acquisition & Quantification lcms->end

3.0 Method Validation Data

The described method has been validated according to regulatory standards [1] [3]. Key performance characteristics are summarized below.

Table 1: LC-MS/MS Method Validation Summary for ABZ and Metabolites

Validation Parameter ABZ ABZSO ABZSO2 Notes
Linear Range 0.20–50.0 ng/mL 3.00–600 ng/mL 0.025–2.0 µg/mL* *Data from [1]. Correlation coefficient (r²) > 0.99 [1] [3].
Lower Limit of Quantification (LLOQ) 0.20 ng/mL 3.00 ng/mL 0.025 µg/mL (25 ng/mL) Signal-to-noise ratio >10, with precision and accuracy within ±20% [3].
Accuracy (%) 95.3–113.7% 95.3–113.7% 93.3–114.1% Across validation QC levels [1] [4].
Precision (% CV) < 6.38% < 6.38% 0.4–10.7% Within- and between-run [1] [4].
Recovery (%) 86.0–89.7% 86.0–89.7% 95.3–113.7% IS-normalized recovery [3] [4].
Matrix Effect (IS-normalized) 0.985–1.042 0.985–1.042 Not specified Matrix factor close to 1.0 indicates minimal effect [3].

4.0 Application

This robust protocol is suitable for various applications, including:

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of albendazole in preclinical and clinical studies [5].
  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different drug formulations.
  • Therapeutic Drug Monitoring: Measuring drug and metabolite levels to optimize dosing regimens.

5.0 Troubleshooting Tips

  • Carryover: Implement a strong needle wash step (e.g., with methanol-water 9:1 + 0.1% formic acid) between injections [5].
  • Matrix Effects: Use deuterated internal standards for each analyte to correct for suppression or enhancement of ionization. Consistent and efficient sample cleanup via SPE is also critical.
  • Chromatography Performance: Ensure mobile phases are freshly prepared and the LC system is well-primed. A gradient elution is typically necessary for resolving the parent drug and its metabolites [5].

References

Application Note: Quantitative Analysis of Albendazole Sulfoxide in Plasma Using SPE and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic drug. Its primary metabolite, Albendazole sulfoxide (ABZSO), is pharmacologically active, making its quantitative determination crucial for pharmacokinetic and bioequivalence studies [1]. This application note describes a validated, robust method for the simultaneous extraction of ABZSO from human plasma using Solid-Phase Extraction (SPE) and subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Albendazole sulfoxide-d7, is recommended to correct for variability in sample preparation and ionization efficiency.

2. Experimental Protocol

The following protocol is adapted from a published method that simultaneously determines albendazole and albendazole sulfoxide [1].

2.1. Materials and Reagents

  • Analytes: Albendazole sulfoxide (ABZSO), Albendazole (ABZ).
  • Internal Standard: This compound (or a suitable analogue like phenacetin, as used in the primary reference [1]).
  • Solvents: HPLC-grade methanol, acetonitrile, dichloromethane.
  • Additives: Glacial acetic acid.
  • Plasma: Control human plasma, acidified with EDTA as an anticoagulant [1].
  • SPE Cartridges: Mixed-mode or reversed-phase cartridges (e.g., 60 mg, 3 mL capacity).

2.2. Sample Preparation: Solid-Phase Extraction (SPE) The sample preparation workflow is designed to clean up and concentrate the analytes from the plasma matrix.

G Start Plasma Sample (1 mL spiked with IS) A Conditioning SPE Cartridge (1 mL Methanol, 1 mL Water) Start->A B Load Plasma Sample A->B C Washing (1 mL Water, 1 mL 5% Methanol) B->C D Elution (2 mL Methanol) C->D E Evaporate to Dryness (Under Nitrogen Stream, 40°C) D->E F Reconstitute (200 µL Mobile Phase) E->F End Inject into LC-MS/MS F->End

2.3. Liquid Chromatography (LC) Conditions Separation is achieved using a Zorbax XDB-CN column (cyanopropyl phase, 4.6 x 150 mm, 5 µm) under isocratic conditions [1].

  • Mobile Phase: Water with 1% acetic acid (A) : Methanol (B) = 40:60 (v/v) [1].
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Run Time: 4 minutes [1].

2.4. Mass Spectrometry (MS) Detection Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode [1].

  • Ionization Mode: ESI (+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Recommended MRM Transitions:
    • Albendazole sulfoxide (ABZSO): m/z 282.1 → 240.1 [1] (The specific transition for ABZSO-d7 should be empirically determined but is expected to be m/z 289.1 → 247.1).
    • Internal Standard (Phenacetin): m/z 180.1 → 110.1 [1].

3. Method Validation Summary

The referenced method has been validated according to regulatory guidelines (e.g., EMA, FDA). Key validation parameters are summarized below [1] [2] [3].

Table 1: Analytical Method Validation Data for ABZSO

Validation Parameter Result for ABZSO Acceptance Criteria
Linear Range 10 - 1500 ng/mL (extendable to 5000 ng/mL) [1] R² ≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL [1] Precision ≤20%, Accuracy 80-120%
Accuracy & Precision Within-run/between-run CV < 15% (for LLOQ CV ≤20%) [1] [3] Within ±15% of nominal value (±20% for LLOQ)
Extraction Recovery Consistent and reproducible [1] Not specified, but should be consistent
Stability Bench-top, auto-sampler, and freeze-thaw stable [1] [3] Deviation within ±15%

4. Comparison of Alternative Analytical Techniques

While LC-MS/MS offers high sensitivity and specificity, other chromatographic methods have been developed for the analysis of albendazole and its metabolites.

Table 2: Comparison of HPLC Methods for Albendazole Metabolites

Method Feature HPLC with Fluorescence (FLD) [4] HPLC with PDA [2] [3] LC-MS/MS (This Protocol) [1]
Detection Fluorescence (FLD) Photodiode Array (PDA) @ 292 nm Tandem Mass Spectrometry (MRM)
Sample Matrix Biological tissues Cattle plasma Human plasma
Sample Prep Not specified Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)
Key Advantage Suitable for tissue residue analysis Simplicity, common detector availability Highest sensitivity and selectivity
Reported LLOQ Not explicitly stated 0.025 µg/mL (25 ng/mL) [3] 10 ng/mL [1]

5. Troubleshooting and Technical Notes

  • Method Selection: The choice of method depends on your requirements. The decision flow below can guide your selection.
  • Column Equivalency: If a Zorbax XDB-CN column is unavailable, other CN or C18 columns can be tested, but the mobile phase composition may require re-optimization.
  • Matrix Effects: The use of a deuterated internal standard (ABZSO-d7) is the most effective way to compensate for ion suppression/enhancement effects in mass spectrometry.
  • Mobile Phase pH: The 2025 study using a C18 column employed a pH-controlled buffer (ammonium acetate, pH 6.6) with gradient elution for separating ABZ, ABZSO, and Albendazole sulfone [2] [3]. This is a viable alternative if a cyanopropyl column is not available.

G Start Start Method Selection Q1 Is access to an LC-MS/MS system available? Start->Q1 Q2 Is the highest sensitivity and specificity required? (e.g., for low plasma levels) Q1->Q2 Yes Q3 Is the analyte native or only moderately complex? Q1->Q3 No LCMS Use LC-MS/MS Protocol (Highest recommended specificity) Q2->LCMS Yes HPLC_PDA Use HPLC-PDA Method (Balances performance and cost) Q2->HPLC_PDA No Q4 Is the analysis for tissue residues or food safety? Q3->Q4 Q3->HPLC_PDA Yes Q4->HPLC_PDA No HPLC_FLD Use HPLC-FLD Method (Consult specific methods) Q4->HPLC_FLD Yes

References

Comprehensive Application Notes and Protocols: Albendazole Sulfoxide-d7 Plasma Sample Preparation for LC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole Sulfoxide-d7 and Its Analytical Importance

This compound is a deuterium-labeled internal standard specifically designed for the quantitative analysis of albendazole and its metabolites in biological matrices. This stable isotopically labeled compound is essential in modern bioanalytical chemistry, particularly in LC-MS/MS applications, where it compensates for variability in sample preparation and ionization efficiency. Albendazole itself is a broad-spectrum anthelmintic medication used to treat parasitic infections in both humans and animals, with growing interest in its potential anti-cancer applications through drug repurposing [1]. The therapeutic monitoring of albendazole and its metabolites is clinically significant because the primary metabolite, albendazole sulfoxide, is responsible for both the treatment efficacy and the concentration-dependent toxicity [2].

The use of this compound as an internal standard has revolutionized the precision and accuracy of albendazole metabolite quantification in complex biological samples. Deuterium labeling (seven deuterium atoms) provides sufficient mass shift (MW: 288.37 g/mol) to distinguish it from the native compound during mass spectrometric analysis while maintaining nearly identical chromatographic properties [3]. This characteristic makes it particularly valuable for therapeutic drug monitoring in patients with conditions such as alveolar echinococcosis, where maintaining plasma concentrations within the therapeutic window is crucial for treatment success while minimizing adverse effects [2]. The following application notes detail comprehensive methodologies for sample preparation, analytical measurement, and validation based on current literature and established laboratory protocols.

Materials and Reagents

Chemical Standards and Reagents
  • This compound (Ricobendazole-d7; CAS No. 2469575-37-7) [3]
  • Native analytical standards: Albendazole, albendazole sulfoxide, albendazole sulfone [2] [4]
  • HPLC-grade solvents: Methanol, acetonitrile, acetic acid
  • Ammonium acetate (for buffer preparation)
  • Ultrapure water (18.2 MΩ·cm resistivity)
  • Human or animal plasma (depending on application)
Equipment and Consumables
  • LC-MS/MS system: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • HPLC system: With binary or quaternary pump and autosampler
  • Analytical column: C18 stationary phase (e.g., XBridge C18, 4.6 mm × 250 mm, 5 µm) [4]
  • Solid-phase extraction cartridges: Ostro plate or similar [2]
  • Microcentrifuges and vortex mixers
  • Precision pipettes and polypropylene tubes
  • pH meter and analytical balance

Sample Preparation Protocols

Solid-Phase Extraction (SPE) Procedure

The solid-phase extraction method provides excellent sample clean-up and high recovery rates for this compound and its native analogs. This protocol has been adapted from established methodologies with demonstrated success in human and cattle plasma [2] [4] [5].

Table 1: SPE Conditions for this compound Plasma Extraction

Parameter Specification Notes
SPE Sorbent Ostro plate or similar Phospholipid removal recommended
Sample Volume 50-100 µL 50 µL sufficient for sensitive LC-MS/MS [2]
Conditioning 1 mL methanol, 1 mL water Maintain sorbent wettability
Loading Plasma sample diluted with internal standard solution Acidification may improve retention
Washing 1 mL 5% methanol in water Removes polar interferents
Elution 1 mL methanol or acetonitrile Higher elution strength recommended
Evaporation Under nitrogen stream at 40°C Reconstitute in mobile phase

Step-by-step protocol:

  • Conditioning: Pre-condition the SPE sorbent with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry completely before sample loading.
  • Internal Standard Addition: Add this compound working solution (typically 50 µL of 100 ng/mL) to 50 µL of plasma sample in a polypropylene tube [2].
  • Sample Loading: Vortex mix the sample for 30 seconds, then load onto the conditioned SPE cartridge using minimal pressure.
  • Washing: Apply 1 mL of 5% methanol in water to remove interfering polar compounds.
  • Elution: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue in 100-200 µL of mobile phase initial conditions, vortex for 60 seconds, and transfer to an autosampler vial for analysis.
Alternative: Protein Precipitation Extraction

For high-throughput applications where maximum sensitivity is not required, protein precipitation offers a rapid alternative:

  • Add 300 µL of acetonitrile containing internal standard to 50 µL of plasma sample.
  • Vortex mix vigorously for 60 seconds.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate under nitrogen.
  • Reconstitute in mobile phase and analyze.

Figure 1: Sample Preparation Workflow

G PlasmaSample Plasma Sample (50 µL) ISAddition Internal Standard Addition PlasmaSample->ISAddition SPE Solid-Phase Extraction ISAddition->SPE Conditioning Cartridge Conditioning SPE->Conditioning Loading Sample Loading Conditioning->Loading Washing Wash Step Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCAnalysis LC-MS/MS Analysis Reconstitution->LCAnalysis

LC-MS/MS Analytical Conditions

Chromatographic Conditions

Liquid chromatography separation is critical for resolving this compound from its native analogs and potential matrix interferents. The following conditions have been optimized based on published validated methods [2] [4] [5].

Table 2: LC Conditions for this compound Analysis

Parameter Condition 1 (Gradient) Condition 2 (Isocratic)
Column C18 (e.g., XBridge, 4.6 × 250 mm, 5 µm) Zorbax XDB-CN column
Mobile Phase A 10 mM ammonium acetate, pH 6.6 Water with 1% acetic acid
Mobile Phase B Acetonitrile Methanol
Gradient 20-90% B over 3 min Isocratic: 40% A, 60% B
Flow Rate 1.2 mL/min 1.0 mL/min
Injection Volume 10-20 µL 10-20 µL
Run Time 4 minutes 4 minutes
Column Temperature 30°C 25°C
Mass Spectrometric Parameters

Mass spectrometry detection provides the specificity and sensitivity required for precise quantification of this compound in biological matrices. The following parameters are recommended based on literature [2] [5]:

Table 3: MS/MS Parameters for this compound and Analytes

Analyte Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (V)
This compound 288.37 Depends on structure Optimized Optimized
Albendazole 266.1 234.1 110-130 15-25
Albendazole sulfoxide 282.1 240.1 110-130 15-25
Albendazole sulfone 298.1 266.1 110-130 15-25

Instrument settings:

  • Ionization mode: Electrospray ionization (ESI) positive
  • Detection mode: Multiple reaction monitoring (MRM)
  • Dwell time: 100-200 ms per transition
  • Gas temperature: 300-350°C
  • Nebulizer gas: 40-50 psi
  • Collision gas: Nitrogen or argon

Figure 2: LC-MS/MS Analysis Workflow

G SampleInjection Sample Injection Chromatography HPLC Separation SampleInjection->Chromatography Ionization ESI Ionization Chromatography->Ionization MS1 Q1 Mass Selection Ionization->MS1 Fragmentation Collision Cell MS1->Fragmentation MS2 Q3 Mass Selection Fragmentation->MS2 Detection Detector MS2->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Method Validation Results

The analytical methods utilizing this compound as an internal standard have been comprehensively validated according to ICH M10 guidelines and EMA bioanalytical method validation requirements [2] [4]. The validation data demonstrate that the methods are suitable for their intended use in therapeutic drug monitoring and pharmacokinetic studies.

Quantitative Performance Characteristics

Table 4: Method Validation Summary for Albendazole and Metabolites

Validation Parameter Albendazole Albendazole Sulfoxide Albendazole Sulfone
Linear Range (ng/mL) 0.25-200 [2] 5-3500 [2] 0.5-500 [2]
LLOQ (ng/mL) 0.25 [2] 5 [2] 0.5 [2]
Precision (CV%) <7% [2] <7% [2] <7% [2]
Accuracy (%) 82.8-112.7% [4] 85.3-117.7% [4] 93.3-114.1% [4]
Extraction Recovery >85% (estimated) >85% (estimated) >85% (estimated)
Carry-over <20% of LLOQ [2] <20% of LLOQ [2] <20% of LLOQ [2]
Stability Data

Stability assessment is critical for establishing appropriate sample handling procedures:

  • Bench-top stability: ≥24 hours at room temperature
  • Processed sample stability: ≥24 hours in autosampler (4-10°C)
  • Freeze-thaw stability: ≥3 cycles at -20°C or -80°C
  • Long-term stability: ≥1 month at -80°C

Application Notes

Therapeutic Drug Monitoring Applications

The validated method using this compound as an internal standard has been successfully applied to therapeutic drug monitoring in patients with alveolar echinococcosis [2]. Monitoring plasma concentrations is particularly important for albendazole due to its concentration-dependent efficacy and potential toxicity. The active metabolite, albendazole sulfoxide, demonstrates variable pharmacokinetics between individuals, necessitating personalized dosing approaches. Implementation of this assay in clinical settings allows for optimization of dosing regimens to maintain concentrations within the therapeutic window while minimizing adverse effects.

Veterinary Drug Monitoring

In veterinary medicine, similar methodologies have been applied to monitor albendazole and its metabolites in cattle plasma [4]. This application is particularly important for residue studies and withdrawal time determination to ensure food safety. The method has demonstrated appropriate sensitivity with LLOQ of 0.025 µg/mL for all analytes in cattle plasma, fulfilling all validation criteria established by the European Medicines Agency guideline [4]. The use of this compound as an internal standard compensates for matrix effects that may vary between different animal species or individuals.

Troubleshooting Guide
  • Poor Recovery: Ensure SPE cartridges are properly conditioned and samples are loaded at appropriate pH.
  • Matrix Effects: Use of the deuterated internal standard compensates for most matrix effects, but lot-to-lot plasma variability should be assessed.
  • Retention Time Shifts: Check mobile phase pH and column temperature consistency.
  • Signal Suppression: Optimize ESI source parameters and ensure adequate chromatographic separation from matrix components.
  • Carry-over: Implement rigorous needle wash procedures and consider increasing wash solvent strength.

Conclusion

The application notes and protocols detailed herein provide a comprehensive framework for the quantification of this compound in plasma samples using LC-MS/MS. The methodologies have been rigorously validated according to regulatory guidelines and demonstrate excellent performance characteristics including precision, accuracy, and sensitivity suitable for both clinical therapeutic drug monitoring and veterinary residue studies. The use of this compound as a deuterated internal standard significantly enhances the reliability of the method by correcting for variability in sample preparation and mass spectrometric analysis.

The detailed sample preparation protocols, chromatographic conditions, and validation data provided in this document serve as a robust foundation for implementation in bioanalytical laboratories. Following these standardized protocols will ensure generation of high-quality, reproducible data for both research and clinical applications involving albendazole and its metabolites.

References

Application Note: Chromatographic Analysis of Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic drug widely used in human and veterinary medicine. After administration, it is rapidly metabolized in the liver into its key pharmacologically active metabolite, albendazole sulfoxide (ABZSO), which is further oxidized to the inactive albendazole sulfone (ABZSO2) [1] [2]. Due to its chiral center, ABZSO exists as two enantiomers, (-)-(S) and (+)-(R), which may have different pharmacological and toxicological profiles [3]. Therefore, robust and sensitive analytical methods are crucial for drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This application note consolidates validated chromatographic protocols for the separation and quantification of ABZ and its metabolites.

Analytical Methods and Protocols

The following sections detail specific methods for achiral and chiral separation, along with a highly sensitive LC-MS/MS protocol.

Simultaneous HPLC-PDA Analysis of ABZ and its Metabolites

This method is validated for cattle plasma according to European Medicines Agency (EMA) guidelines and provides a robust option for laboratories without mass spectrometry capabilities [1] [4].

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Use Strata-X SPE cartridges (30 mg/1 mL).
    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
    • Load 1 mL of plasma sample.
    • Wash with 1 mL of a 5% methanol in water solution.
    • Elute analytes with 1 mL of methanol.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in 200 µL of the initial mobile phase (see below) for injection [1].
  • Chromatographic Conditions:

    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm).
    • Mobile Phase: Gradient elution with:
      • Solvent A: 0.025 M Ammonium Acetate Buffer, pH adjusted to 6.6.
      • Solvent B: Acetonitrile.
    • Flow Rate: 1.2 mL/min.
    • Detection: PDA detector set at 292 nm.
    • Injection Volume: 20 µL.
    • Column Temperature: Ambient [1] [4].
  • Typical Retention Times: The method effectively separates the key compounds with the following approximate retention times:

    • ABZSO: 3.5 min
    • ABZSO2: 4.9 min
    • Internal Standard: 7.0 min
    • ABZ: 8.5 min [1]
Chiral Separation of Albendazole Sulfoxide Enantiomers

For studies requiring enantioselective analysis, both Supercritical Fluid Chromatography (SFC) and preparative Simulated Moving Bed (VARICOL) methods have been successfully employed.

Experimental Protocol (Analytical SFC):

  • Columns: Chiralpak AD or Chiralcel OD (based on polysaccharide derivatives).
  • Mobile Phase: Supercritical CO₂ with an alcohol modifier.
    • For Chiralpak AD: 2-Propanol is the preferred modifier.
    • For Chiralcel OD: Methanol is the preferred modifier.
  • The absolute configuration of the enantiopure compounds was determined by vibrational circular dichroism (VCD) as (-)-(S)-ABZSO and (+)-(R)-ABZSO [3] [5].

Protocol (Preparative Chiral Separation):

  • Technique: Simulated Moving Bed (SMB) Chromatography with variable zones (VARICOL).
  • Performance: This process achieved an overall recovery of 97%, yielding enantiomers with high purity (99.5% for the (-)-(S) enantiomer in raffinate and 99.0% for the (+)-(R) enantiomer in extract) [3].
Sensitive LC-MS/MS Analysis in Human Plasma

This method offers high sensitivity and specificity for low-concentration pharmacokinetic studies [2].

Experimental Protocol:

  • Sample Preparation (SPE):

    • Use 100 µL of human plasma.
    • Employ Strata-X SPE cartridges (30 mg/1 mL).
    • Use deuterated internal standards (ABZ-d3 and ABZSO-d5) for accurate quantification.
  • LC-MS/MS Conditions:

    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile - 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v).
    • Flow Rate: 0.5 mL/min.
    • Ionization Mode: Electrospray Ionization (ESI+)
    • MRM Transitions:
      • ABZ: 266.1 → 234.1
      • ABZSO: 282.1 → 240.0
      • ABZ-d3 (IS): 269.1 → 234.1
      • ABZSO-d5 (IS): 287.1 → 241.1 [2]

Method Validation Data

The following tables summarize key validation parameters for the HPLC-PDA and LC-MS/MS methods.

Table 1: Validation Summary for HPLC-PDA Method in Cattle Plasma [1]

Parameter Results for ABZ Results for ABZSO Results for ABZSO2
Linear Range (µg/mL) 0.025 - 2.0 0.025 - 2.0 0.025 - 2.0
Correlation Coefficient (R²) > 0.999 > 0.999 > 0.999
LOD (µg/mL) 0.006 0.008 0.007
LLOQ (µg/mL) 0.025 0.025 0.025
Accuracy Range (%) 82.8 - 112.7 85.3 - 117.7 93.3 - 114.1
Precision (% CV) 1.2 - 14.5 0.8 - 15.1 0.4 - 10.7

Table 2: Validation Summary for LC-MS/MS Method in Human Plasma [2]

Parameter Results for ABZ Results for ABZSO
Linear Range 0.200 - 50.0 ng/mL 3.00 - 600 ng/mL
Sample Volume 100 µL 100 µL
Extraction Recovery 86.0 - 89.7% 86.6 - 90.0%
Matrix Effect 0.985 - 1.042 0.985 - 1.042

Experimental Workflow

The diagram below outlines the logical workflow for the sample preparation and analysis process.

workflow Start Start: Plasma Sample SPE Solid-Phase Extraction (SPE) Start->SPE Condition 1. Condition Cartridge (Methanol → Water) SPE->Condition Load 2. Load Plasma Sample Condition->Load Wash 3. Wash with 5% MeOH Load->Wash Elute 4. Elute with Methanol Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Chromatographic Analysis Reconstitute->Analyze HPLC HPLC-PDA (292 nm) Analyze->HPLC LCMS LC-MS/MS (MRM) Analyze->LCMS Results Results & Quantification HPLC->Results LCMS->Results

Critical Notes and Conclusion

  • Regarding Albendazole Sulfoxide-d7: While the provided methods are for non-deuterated ABZSO, they serve as a direct starting point for analyzing the d7 isotopologue. The chromatographic retention times are expected to be very similar. The primary difference will be the mass-to-charge (m/z) ratio detected by the mass spectrometer. When using the LC-MS/MS method [2], the MRM transition for ABZSO-d7 would be adjusted based on its precursor and product ions.
  • Method Selection: For high-throughput and ultra-sensitive analysis in biological matrices, the LC-MS/MS method is superior. For routine quality control or when MS is unavailable, the HPLC-PDA method is robust and reliable. For obtaining pure enantiomers for further study, the preparative chiral SMB technique is highly effective.

References

Albendazole sulfoxide-d7 pharmacokinetic study cattle

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Albendazole sulfoxide (ABZ-SO), also known as ricobendazole, is the primary pharmacologically active metabolite of the broad-spectrum anthelmintic albendazole (ABZ) [1]. In ruminants, ABZ is rapidly metabolized into ABZ-SO and further to albendazole sulfone (ABZ-SO₂) by hepatic enzymes [1]. ABZ-SO possesses superior water solubility compared to the parent compound, enabling the development of injectable formulations that bypass first-pass metabolism and improve systemic availability [1] [2]. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ABZ-SO in cattle, supporting drug development and regulatory submissions.

Analytical Methods

Validated HPLC-PDA Method for ABZ-SO Quantification

A high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method has been developed and validated for simultaneous determination of ABZ and its metabolites (ABZ-SO and ABZ-SO₂) in cattle plasma according to European Medicines Agency guidelines [3] [4].

Sample Preparation:

  • Solid-Phase Extraction (SPE): Process plasma samples using C18 SPE cartridges
  • Internal Standard: Use appropriate internal standard for quantification

Chromatographic Conditions:

  • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm)
  • Mobile Phase: Gradient elution with acetonitrile:ammonium acetate buffer (0.025 M, pH 6.6)
  • Flow Rate: 1.2 mL/min
  • Detection Wavelength: 292 nm
  • Injection Volume: 20 µL
  • Retention Times: Approximately 3.5 min (ABZ-SO), 4.9 min (ABZ-SO₂), 8.5 min (ABZ) [4]

Method Performance Characteristics:

  • Linearity Range: 0.025–2.0 µg/mL for all analytes
  • Correlation Coefficient (R²): ≥0.99
  • Limit of Detection (LOD): 0.008 µg/mL (ABZ-SO)
  • Limit of Quantification (LOQ): 0.025 µg/mL
  • Accuracy: 85.3–117.7% for ABZ-SO across quality control levels
  • Precision: Coefficient of variation ≤15.1% for ABZ-SO [4]
Experimental Workflow

The following diagram illustrates the complete experimental workflow for the pharmacokinetic study, from sample collection to data analysis:

G Sample Collection Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Centrifugation Plasma Separation SPE Extraction SPE Extraction Sample Processing->SPE Extraction Sample Preparation HPLC Analysis HPLC Analysis SPE Extraction->HPLC Analysis Extract Reconstitution Data Analysis Data Analysis HPLC Analysis->Data Analysis Chromatographic Data PK Modeling PK Modeling Data Analysis->PK Modeling Concentration- Time Data Standard Curves Standard Curves Standard Curves->Data Analysis QC Samples QC Samples QC Samples->Data Analysis Method Validation Method Validation Method Validation->HPLC Analysis

Pharmacokinetic Parameters in Ruminants

Comparative Pharmacokinetics Across Species

Table 1: Comparative pharmacokinetic parameters of ABZ-SO following subcutaneous administration (5 mg/kg) in different ruminant species

Parameter Cattle Sheep Goats Donkeys
Cₘₐₛ (μg/mL) Data needed ~0.62 [1] Similar to sheep [1] 0.58 [5]
Tₘₐₛ (h) Data needed 15.0 [1] Similar to sheep [1] 3.01 [5]
AUC (μg·h/mL) Data needed ~39.2 [1] ~34.1 [1] 12.81 [5]
t₁/₂ (h) Data needed 6.57 [1] 5.43 [1] 12.93 [5]
MRT (h) Data needed 7.44 [1] 5.81 [1] Data needed
Key Metabolic Pathways

The metabolism and distribution of albendazole and its metabolites follow specific pathways that determine pharmacokinetic behavior:

G Albendazole (ABZ) Albendazole (ABZ) ABZ Sulfoxide (ABZ-SO) ABZ Sulfoxide (ABZ-SO) Albendazole (ABZ)->ABZ Sulfoxide (ABZ-SO) Oxidation (Liver/Rumen) ABZ Sulfone (ABZ-SO₂) ABZ Sulfone (ABZ-SO₂) ABZ Sulfoxide (ABZ-SO)->ABZ Sulfone (ABZ-SO₂) Oxidation Anthelmintic Activity Anthelmintic Activity ABZ Sulfoxide (ABZ-SO)->Anthelmintic Activity ABZ-2-aminosulfone ABZ-2-aminosulfone ABZ Sulfone (ABZ-SO₂)->ABZ-2-aminosulfone Further Metabolism Inactive Metabolite Inactive Metabolite ABZ Sulfone (ABZ-SO₂)->Inactive Metabolite

Experimental Protocol for Cattle Pharmacokinetic Studies

Study Design

Animals:

  • Healthy cattle (specify breed, age, weight range)
  • Sample size: Minimum 8 animals per group for statistical power
  • Acclimatization period: 14 days before dosing
  • Fasting: 12-24 hours pre-dosing to enhance drug absorption [2]

Dosing:

  • Test Article: ABZ-SO (Ricobendazole)
  • Route: Subcutaneous or oral administration
  • Dosage: 5-10 mg/kg body weight [1]
  • Formulation: Injectable solution or oral suspension
Blood Sample Collection and Processing

Table 2: Recommended blood sampling schedule for pharmacokinetic profiling

Time Point Number of Samples Sample Volume Processing
Pre-dose (0 h) 1 5-10 mL Baseline
Early Phase (0.25, 0.5, 1 h) 3 5-10 mL Absorption phase
Mid Phase (2, 4, 6, 8 h) 4 5-10 mL Distribution phase
Late Phase (12, 24, 36, 48 h) 4 5-10 mL Elimination phase
Extended (72, 96, 120 h if needed) 2-3 5-10 mL Terminal elimination

Sample Processing:

  • Collect blood in heparinized vacuum tubes
  • Centrifuge at 3000 × g for 15 minutes at 4°C
  • Transfer plasma to polypropylene tubes
  • Store at -20°C or -80°C until analysis
Tissue Residue Study Protocol

For tissue residue studies, collect the following tissues at appropriate time points post-dosing:

  • Liver, kidney, muscle, skin/fat [5]
  • Process tissue samples by homogenization before extraction
  • Analyze using validated HPLC methods with appropriate detection limits

Data Analysis and Pharmacokinetic Modeling

Key Calculations

Non-Compartmental Analysis:

  • Calculate AUC using trapezoidal rule
  • Determine Cₘₐₛ and Tₘₐₛ directly from observed data
  • Compute elimination rate constant (λz) from terminal phase
  • Calculate half-life (t₁/₂ = ln(2)/λz)

Compartmental Modeling:

  • Fit data to appropriate pharmacokinetic models
  • Determine volume of distribution (Vd) and clearance (CL)
Withdrawal Period Calculation

For tissue residue studies, calculate withdrawal periods based on:

  • Maximum Residue Limits (MRLs) established by regulatory authorities
  • Depletion kinetics of ABZ-SO and its metabolites
  • Statistical methods (e.g., tolerance limits) as per regulatory guidelines

Factors Influencing ABZ-SO Pharmacokinetics

Species-Specific Considerations

Significant interspecies differences exist in ABZ-SO pharmacokinetics. Goats demonstrate faster metabolism and elimination compared to sheep, resulting in lower AUC and shorter half-life values [1]. This has important implications for dosing regimen optimization across species.

Route of Administration

The route of administration significantly affects ABZ-SO bioavailability. Subcutaneous administration avoids first-pass metabolism, potentially enhancing systemic availability compared to oral dosing [1] [2].

Formulation Strategies

Several strategies can optimize ABZ-SO pharmacokinetics:

  • Slow-release formulations: Maintain sustained drug concentrations [6]
  • Enhanced solubility formulations: Improve absorption characteristics
  • Combination products: Address multi-parasite infections and resistance concerns [7]

Troubleshooting and Technical Notes

Method Optimization
  • Peak Resolution: Adjust mobile phase pH (6.4-6.8) or gradient profile if analyte separation is suboptimal
  • Retention Time Shift: Maintain consistent mobile phase composition and column temperature
  • Low Recovery: Optimize SPE conditioning and washing steps
Sample Stability
  • Short-term Stability: ABZ-SO remains stable in plasma for 24 hours at room temperature
  • Long-term Stability: Stable for 6 months at -20°C
  • Freeze-thaw Stability: Stable for 3 cycles

Conclusion

This protocol provides a comprehensive framework for conducting pharmacokinetic studies of Albendazole sulfoxide in cattle. The validated HPLC-PDA method offers robust quantification of ABZ-SO and its metabolites, while the experimental design considerations address critical factors influencing drug disposition. These application notes support the development of optimized dosing regimens for ABZ-SO in cattle, ultimately contributing to enhanced anthelmintic efficacy and resistance management.

References

Analytical Method and Validation for Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

The core of the application note is a validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection for the simultaneous determination of albendazole and its metabolites, including albendazole sulfoxide (ABZSO) [1]. This method can be directly adapted for Albendazole sulfoxide-d7.

Experimental Protocol
  • Sample Preparation (Solid-Phase Extraction): Process cattle plasma samples using a suitable SPE procedure to extract the analytes [1].
  • HPLC-PDA Conditions:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm) [1].
    • Mobile Phase: Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH adjusted to 6.6) [1].
    • Flow Rate: 1.2 mL/min [1].
    • Detection: PDA detector set at 292 nm [1].
    • Injection Volume: 20 µL [1].
    • Retention Time: Under these conditions, ABZSO elutes at approximately 3.5 minutes [1].

The workflow for the sample analysis procedure is as follows:

G cluster_hplc HPLC Conditions start Start: Cattle Plasma Sample spe Solid-Phase Extraction (SPE) start->spe hplc HPLC-PDA Analysis spe->hplc cond1 Column: XBridge C18 hplc->cond1 cond2 Gradient: Acetonitrile / Ammonium Acetate Buffer hplc->cond2 cond3 Flow Rate: 1.2 mL/min hplc->cond3 cond4 Detection: 292 nm hplc->cond4 detection Analyte Detection (ABZSO RT: ~3.5 min) cond1->detection cond2->detection cond3->detection cond4->detection data Data Analysis & Quantification detection->data

Method Validation Data

The following tables summarize the key validation parameters for the ABZSO method, demonstrating its reliability for bioanalytical studies [1] [2].

Table 1: Calibration Curve and Sensitivity Parameters for ABZSO

Parameter Result
Linear Range 0.025 - 2.0 µg/mL
Correlation Coefficient (R²) > 0.999
Lower Limit of Quantification (LLOQ) 0.025 µg/mL
Limit of Detection (LOD) 0.008 µg/mL
Mean Recovery 100.4%

Table 2: Precision and Accuracy of the ABZSO Method

QC Level Within-Run Accuracy (%) Within-Run Precision (% CV)
QC1 (LLOQ) 85.3 - 117.7 ≤ 15.1
QC2 (Low) 96.2 - 111.0 Data not specified
QC4 (High) Data not specified Data not specified

Note: The method fulfilled all EMA validation criteria for precision (CV ≤ 15% or 20% at LLOQ) and accuracy (deviation within ±15% or ±20% at LLOQ) [1].

The method also demonstrated satisfactory results for selectivity (no interfering peaks from blank plasma), robustness (RSD < 5% with small, deliberate changes to method parameters), and stability [1].

Application in Drug Development and Analysis

  • Role of this compound: This deuterium-labeled compound is explicitly used as an internal standard for quantitative analysis by techniques like LC-MS. Its nearly identical chemical properties to unlabeled ABZSO, combined with a distinct mass, make it ideal for correcting analyte loss during sample preparation and instrumental variability [3].
  • Pharmacological Context: Albendazole sulfoxide (Ricobendazole) is the main active metabolite of the anthelmintic drug Albendazole. It exhibits significant anti-parasite effects against organisms like Echinococcus multilocularis metacestodes [4] [3]. Understanding its pharmacokinetics is crucial for effective drug therapy.

The relationship between the drug, its metabolites, and the analytical standard can be visualized as follows:

G ABZ Albendazole (ABZ) Parent Drug ABZSO Albendazole Sulfoxide (ABZSO) Active Metabolite ABZ->ABZSO Metabolism ABZSO2 Albendazole Sulfone (ABZSO₂) Inactive Metabolite ABZSO->ABZSO2 Metabolism Analysis LC-MS / HPLC Analysis Quantification ABZSO->Analysis ABZSO2->Analysis IS This compound (Internal Standard) IS->Analysis Spiked into sample

Protocol Adaptation for Internal Standard Use

To implement this method with this compound, follow this protocol:

  • Internal Standard Solution: Prepare a stock solution of this compound at a known concentration [3].
  • Sample Processing: Spike a fixed volume of the internal standard solution into every calibration standard, quality control (QC) sample, and experimental plasma sample before the SPE step. This corrects for variability through the entire process.
  • Calibration and Quantification: Create a calibration curve using the peak area ratio of unlabeled ABZSO to this compound. The concentration of ABZSO in unknown samples is determined from this curve.

References

Comprehensive Analytical Methods for Albendazole Sulfoxide-d7 Metabolite Quantification: HPLC and LC-MS/MS Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Analytical Significance and Clinical Relevance

Albendazole is a broad-spectrum anthelmintic medication widely used for treating parasitic infections in both humans and animals. Following administration, albendazole undergoes rapid first-pass metabolism primarily in the liver, where it is converted to its active metabolite albendazole sulfoxide (ABZSO), which is subsequently oxidized to albendazole sulfone (ABZSO2), an inactive metabolite. The quantification of these metabolites, particularly the pharmacologically active ABZSO, is critical for therapeutic drug monitoring (TDM) as its plasma concentration directly correlates with both anthelmintic efficacy and potential toxicity. Albendazole sulfoxide-d7, a deuterated internal standard, is essential for ensuring precision and accuracy in bioanalytical methods by accounting for variability in sample preparation and instrumental analysis.

The clinical importance of monitoring albendazole metabolites cannot be overstated. Research has demonstrated that ABZSO is primarily responsible for the anthelmintic efficacy of albendazole treatment, but it also contributes significantly to side effects and toxicity, including hepatotoxicity and myelosuppression. Maintaining ABZSO concentrations within the therapeutic window (1-3 μmol/L) is crucial for optimizing treatment outcomes while minimizing adverse effects, particularly in patients requiring long-term therapy such as those with alveolar echinococcosis. The following application note provides detailed protocols for the accurate quantification of albendazole sulfoxide-d3 and related metabolites using two validated analytical techniques: high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

HPLC-UV Protocol for Simultaneous Determination of Albendazole and Metabolites

Principle and Scope

This HPLC-UV method provides a robust, precise, and accurate approach for the simultaneous determination of albendazole (ABZ), albendazole sulfoxide (ABZSO), and albendazole sulfone (ABZSO2) in cattle plasma. The method employs solid-phase extraction (SPE) for sample clean-up and enrichment of analytes, followed by chromatographic separation using a reversed-phase C18 column with gradient elution. The protocol has been validated according to the European Medicines Agency guideline (EMA/CHMP/ICH/172948/2019) and demonstrates excellent performance characteristics across the concentration range of 0.025–2.0 µg/mL for all three analytes [1]. This method is particularly suitable for laboratories without access to mass spectrometry instrumentation while still requiring reliable quantification of albendazole metabolites.

Equipment and Reagents
  • Chromatography system: HPLC system with quaternary pump, autosampler, column oven, and photodiode array (PDA) detector
  • Analytical column: XBridge C18 column (4.6 mm × 250 mm, 5 µm particle size)
  • Solid-phase extraction cartridges: C18 SPE cartridges (100 mg/3 mL)
  • Chemical standards: Albendazole (ABZ), albendazole sulfoxide (ABZSO), albendazole sulfone (ABZSO2), and appropriate internal standard
  • Solvents: HPLC-grade acetonitrile, methanol, glacial acetic acid
  • Buffer solution: 0.025 M ammonium acetate buffer, pH adjusted to 6.6
  • Plasma samples: Cattle plasma, stored at -20°C until analysis
Sample Preparation Procedure

The sample preparation employs solid-phase extraction to efficiently isolate the analytes from plasma matrix components while achieving adequate concentration:

  • Plasma pretreatment: Thaw frozen plasma samples at room temperature and vortex mix for 30 seconds. Transfer 500 µL of plasma to a clean tube and add 50 µL of internal standard solution.
  • Protein precipitation: Add 1 mL of acetonitrile to the plasma sample, vortex mix vigorously for 1 minute, and centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Solid-phase extraction:
    • Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
    • Transfer the supernatant from the protein precipitation step to the conditioned SPE cartridge.
    • Wash with 2 mL of water:methanol (90:10, v/v) to remove interfering compounds.
    • Elute analytes with 2 × 1 mL of methanol into a clean collection tube.
  • Evaporation and reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 200 µL of mobile phase initial conditions, vortex mix for 30 seconds, and transfer to an autosampler vial for analysis [1].
Chromatographic Conditions
  • Mobile phase A: 0.025 M ammonium acetate buffer, pH 6.6
  • Mobile phase B: Acetonitrile
  • Gradient program:
    • 0-2 min: 20% B
    • 2-10 min: 20-60% B (linear gradient)
    • 10-12 min: 60% B
    • 12-13 min: 60-20% B (linear gradient)
    • 13-15 min: 20% B (equilibration)
  • Flow rate: 1.2 mL/min
  • Column temperature: 30°C
  • Detection wavelength: 292 nm
  • Injection volume: 20 µL
  • Run time: 15 minutes [1]
Method Characteristics

Table 1: HPLC-UV Method Validation Parameters for Albendazole and Metabolites

Parameter ABZ ABZSO ABZSO2
Linear range (µg/mL) 0.025-2.0 0.025-2.0 0.025-2.0
Retention time (min) 8.5 3.5 4.9
LOD (µg/mL) 0.006 0.008 0.007
LLOQ (µg/mL) 0.025 0.025 0.025
Within-run accuracy (%) 82.8-112.7 85.3-117.7 93.3-114.1
Between-run accuracy (%) 89.5-109.8 92.1-113.5 95.2-110.4
Within-run precision (CV%) ≤15.1 ≤14.8 ≤13.9
Between-run precision (CV%) ≤14.2 ≤13.7 ≤12.8
Recovery (%) 101.6 ± 0.7 100.4 ± 1.3 100.0 ± 1.4

[1]

The following workflow diagram illustrates the complete HPLC-UV analytical procedure:

HPLC_Workflow Start Start Sample Preparation Plasma Plasma Sample (500 µL) Start->Plasma ISTD Add Internal Standard Plasma->ISTD PPT Protein Precipitation with Acetonitrile ISTD->PPT Centrifuge Centrifugation (10,000 × g, 10 min) PPT->Centrifuge SPE Solid-Phase Extraction (C18 Cartridge) Centrifuge->SPE Elute Analyte Elution with Methanol SPE->Elute Evaporate Evaporation to Dryness (N₂ Stream, 40°C) Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject HPLC-UV Analysis Reconstitute->Inject

LC-MS/MS Protocol for High-Throughput Analysis

Principle and Scope

This LC-MS/MS method enables the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma with exceptional sensitivity and specificity. The method utilizes a one-step extraction procedure with an Ostro plate for efficient sample clean-up, followed by chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Validated according to the ICH M10 guideline on bioanalytical method validation, this approach offers significant advantages including minimal sample volume requirement (50 μL), rapid analysis time (4 minutes), and wide linear dynamic range capable of quantifying both low and high concentrations of all analytes in a single run [2] [3]. This method is particularly suitable for clinical laboratories performing therapeutic drug monitoring where high throughput and sensitivity are essential.

Equipment and Reagents
  • LC-MS/MS system: Liquid chromatography system coupled to triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size)
  • Extraction plate: Ostro protein precipitation and phospholipid removal plate
  • Chemical standards: Albendazole (ABZ), albendazole sulfoxide (ABZSO), albendazole sulfone (ABZSO2), and deuterated internal standards (this compound)
  • Solvents: LC-MS grade methanol, acetonitrile, water, formic acid
  • Plasma samples: Human plasma, stored at -80°C until analysis
Sample Preparation Procedure

The sample preparation protocol is optimized for high-throughput analysis while maintaining excellent recovery and minimal matrix effects:

  • Sample aliquoting: Thaw frozen plasma samples on ice or at room temperature and vortex mix. Transfer 50 µL of plasma to a clean 96-well plate.
  • Internal standard addition: Add 25 µL of working internal standard solution (containing this compound) to each plasma sample.
  • Protein precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well. Seal the plate and vortex mix vigorously for 3 minutes.
  • Phospholipid removal: Transfer the mixture to an Ostro protein precipitation and phospholipid removal plate. Apply gentle vacuum or positive pressure to collect the filtrate into a clean 96-well collection plate.
  • Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100 µL of initial mobile phase conditions, seal the plate, and vortex mix for 2 minutes prior to LC-MS/MS analysis [2].
LC-MS/MS Conditions
  • Mobile phase A: Water with 0.05% formic acid
  • Mobile phase B: Methanol with 0.05% formic acid
  • Gradient program:
    • 0-0.5 min: 10% B
    • 0.5-2.5 min: 10-90% B (linear gradient)
    • 2.5-3.0 min: 90% B
    • 3.0-3.1 min: 90-10% B (linear gradient)
    • 3.1-4.0 min: 10% B (equilibration)
  • Flow rate: 0.4 mL/min
  • Column temperature: 40°C
  • Injection volume: 5 µL
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Collision gas: Argon
  • MRM transitions:
    • Albendazole: 266.1 → 234.4 m/z
    • Albendazole sulfoxide: 282.1 → 240.4 m/z
    • Albendazole sulfone: 298.1 → 159.3 m/z
    • This compound (IS): 289.1 → 247.4 m/z [2] [4]
Method Characteristics

Table 2: LC-MS/MS Method Validation Parameters for Albendazole and Metabolites

Parameter ABZ ABZSO ABZSO2
Linear range (ng/mL) 0.25-200 5-3500 0.5-500
Retention time (min) 2.8 2.1 2.3
LLOQ (ng/mL) 0.25 5 0.5
Within-run accuracy (%) 94.2-105.8 96.5-104.3 95.8-103.7
Between-run accuracy (%) 92.7-107.3 94.8-106.1 93.5-105.9
Within-run precision (CV%) ≤6.2 ≤5.7 ≤5.9
Between-run precision (CV%) ≤6.8 ≤6.1 ≤6.5
Matrix effect (%) 98.5 ± 7.3 101.2 ± 6.8 99.7 ± 7.1
Recovery (%) 95.3 ± 4.2 97.1 ± 3.8 96.2 ± 4.5
Carry-over (%) <0.01 <0.01 <0.01

[2] [3]

The following diagram illustrates the LC-MS/MS analytical workflow:

LCMSMS_Workflow Start Start Sample Preparation Plasma Plasma Sample (50 µL) Start->Plasma ISTD Add Deuterated IS (this compound) Plasma->ISTD PPT Protein Precipitation with Acetonitrile + 0.1% FA ISTD->PPT Ostro Ostro Plate Phospholipid Removal PPT->Ostro Evaporate Evaporation to Dryness (N₂ Stream, 40°C) Ostro->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis (4 min runtime) Reconstitute->LCMSMS Data MRM Data Analysis LCMSMS->Data

Method Validation and Quality Assurance

Validation Parameters and Acceptance Criteria

Both HPLC-UV and LC-MS/MS methods have undergone comprehensive validation according to international guidelines. The validation parameters assessed include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, dilution integrity, carry-over effect, matrix effects, extraction recovery, and stability. For the HPLC-UV method, selectivity was demonstrated by the absence of interfering peaks at the retention times of ABZ (8.5 min), ABZSO (3.5 min), and ABZSO2 (4.9 min) in blank plasma samples from six different lots [1]. The matrix effect was evaluated at two concentration levels (0.075 and 1.5 µg/mL), with no significant alteration in analyte response observed due to interfering compounds in the sample matrix.

For the LC-MS/MS method, selectivity was confirmed by analyzing blank plasma samples from at least six individual sources, with response interference less than 20% of the LLOQ for analytes and less than 5% for the internal standard. Linearity was established using a weighted (1/x²) least squares regression model, with correlation coefficients (r²) exceeding 0.99 for all analytes. The sensitivity of the method was demonstrated by LLOQ values of 0.25 ng/mL for ABZ, 5 ng/mL for ABZSO, and 0.5 ng/mL for ABZSO2, with precision and accuracy within ±20% at these concentration levels [2].

Stability Assessment

Stability experiments were conducted under various conditions to ensure the integrity of samples throughout the analytical process:

  • Short-term stability: Analytes were stable in plasma for at least 24 hours at room temperature.
  • Long-term stability: Samples remained stable for at least 30 days when stored at -80°C.
  • Freeze-thaw stability: No significant degradation was observed after three complete freeze-thaw cycles.
  • Processed sample stability: Extracted samples were stable in the autosampler for at least 24 hours at 10°C.
  • Stock solution stability: Standard stock solutions remained stable for at least 6 months when stored at -80°C [2] [4].

Table 3: Comparison of HPLC-UV and LC-MS/MS Methods for Albendazole Metabolite Quantification

Parameter HPLC-UV Method LC-MS/MS Method
Application Cattle plasma Human plasma
Sample volume 500 µL 50 µL
Extraction method Solid-phase extraction Ostro plate precipitation
Run time 15 minutes 4 minutes
Detection UV at 292 nm Tandem mass spectrometry (MRM)

| Linear range | 0.025-2.0 µg/mL | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | | LLOQ | 0.025 µg/mL (25 ng/mL) | ABZ: 0.25 ng/mL ABZSO: 5 ng/mL ABZSO2: 0.5 ng/mL | | Precision (CV%) | ≤15.1% | ≤7% | | Key advantages | Cost-effective, available instrumentation | High sensitivity, high throughput, minimal sample volume | | Guideline compliance | EMA/CHMP/ICH/172948/2019 | ICH M10 |

[1] [2] [3]

Clinical Application and Therapeutic Drug Monitoring

The validated methods for quantifying albendazole metabolites have direct clinical applications in therapeutic drug monitoring (TDM), particularly for patients undergoing long-term albendazole therapy. Research has demonstrated significant interindividual variability in albendazole sulfoxide plasma concentrations, with one study reporting levels ranging from 332 to 2897 ng/mL (median 911.5 ng/mL) in patients four hours after administration of a standard 400 mg dose [3]. Notably, approximately 50% of monitored patients exhibited ABZSO concentrations outside the recommended therapeutic range (1-3 μmol/L or approximately 282-846 ng/mL), highlighting the critical need for routine TDM in this patient population.

The relationship between ABZSO concentrations and clinical outcomes underscores the importance of precise quantification methods. In one clinical study, a patient with significantly elevated ASOX levels (approximately 3.5 times higher than the upper recommended limit) experienced treatment-related adverse effects including hair loss, illustrating the potential toxicity associated with supratherapeutic concentrations [3]. Conversely, subtherapeutic concentrations may lead to inadequate parasitological response or treatment failure. The implementation of routine TDM using the described analytical protocols enables clinicians to optimize albendazole dosing regimens based on individual pharmacokinetic profiles, thereby maximizing therapeutic efficacy while minimizing the risk of dose-related adverse events. This approach is particularly valuable for patients with alveolar echinococcosis who require prolonged therapy and those with altered metabolic capacity due to hepatic impairment or drug-drug interactions.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide robust, validated approaches for the simultaneous quantification of albendazole and its metabolites in biological matrices. The HPLC-UV method offers a cost-effective solution for laboratories without access to mass spectrometry instrumentation, while the LC-MS/MS method delivers superior sensitivity, specificity, and throughput for clinical applications requiring precise therapeutic drug monitoring. Both methods have been validated according to international guidelines and demonstrate excellent performance characteristics across their respective concentration ranges.

The inclusion of a deuterated internal standard (this compound) in the LC-MS/MS protocol ensures exceptional accuracy and precision by accounting for potential variability in sample preparation and matrix effects. The implementation of these analytical methods in clinical practice facilitates optimized albendazole therapy through routine therapeutic drug monitoring, ultimately improving treatment outcomes for patients with parasitic infections. As research continues to refine the therapeutic targets for albendazole metabolites, these quantification protocols will remain essential tools for both clinical management and pharmaceutical research.

References

Comprehensive Application Notes and Protocols for the Determination of Albendazole Sulfoxide and Metabolites in Human Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole Metabolism and Clinical Relevance

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of parasitic worm infections including neurocysticercosis, ascariasis, and human alveolar echinococcosis (AE). After oral administration, ABZ undergoes rapid first-pass metabolism in the liver primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenase. The primary metabolite, albendazole sulfoxide (ASOX), is responsible for the anthelmintic efficacy of the treatment, while the further metabolite albendazole sulfone (ASON) is considered therapeutically inactive. The critical therapeutic challenge lies in the fact that ASOX also contributes significantly to the toxicity and side effects of ABZ therapy, including hepatotoxicity, myelosuppression, and hair loss. This narrow therapeutic window necessitates careful monitoring of plasma concentrations to ensure efficacy while minimizing adverse effects. [1] [2]

The pharmacokinetic profile of ABZ is characterized by significant inter-individual variability due to factors such as variable absorption influenced by diet and gastric pH, genetic polymorphisms in metabolic enzymes, and patient-specific factors. This variability can lead to subtherapeutic concentrations in some patients and potentially toxic levels in others, even when standardized weight-based dosing regimens are administered. Therapeutic drug monitoring (TDM) of ABZ therapy through quantification of ASOX plasma concentrations has emerged as a valuable strategy for optimizing treatment outcomes, particularly in conditions requiring prolonged therapy such as alveolar echinococcosis. The development of robust, sensitive, and high-throughput bioanalytical methods is therefore essential for clinical monitoring and pharmacokinetic studies. [2] [3]

Analytical Method Summary and Comparison

Recent advances in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have enabled the development of highly sensitive and specific methods for the simultaneous quantification of ABZ and its metabolites in biological matrices. These methods offer significant advantages over traditional HPLC-UV or fluorescence approaches in terms of sensitivity, specificity, and analysis time. The key analytical challenges include the need for low quantification limits due to the potent nature of the compounds, efficient extraction from complex plasma matrix, and rapid analysis to support high-throughput TDM. [1] [3]

Table 1: Comparison of Recent LC-MS/MS Methods for Albendazole and Metabolites

Method Parameter Žideková et al. (2025) Rathod et al. (2016) MDPL Method (2024) HPLC-PDA Method (2025)
Analytes ABZ, ASOX, ASON ABZ, ASOX ABZ, ASOX, ASON, Probenecid ABZ, ASOX, ASON
Sample Volume 50 μL 100 μL 100 μL (plasma) 500 μL
Extraction Ostro Plate Solid Phase Extraction Solid Phase Extraction Solid Phase Extraction
LLOQ (ng/mL) ABZ: 0.25, ASOX: 5, ASON: 0.5 ABZ: 0.2, ASOX: 3.0 ABZ: 0.1, ASOX: 0.5, ASON: 0.1 25 (all compounds)
Linear Range (ng/mL) ABZ: 0.25-200, ASOX: 5-3500, ASON: 0.5-500 ABZ: 0.2-50, ASOX: 3-600 ABZ: 0.1-200, ASOX: 0.5-1000, ASON: 0.1-200 25-2000 (all compounds)
Run Time 4 minutes 5 minutes 6 minutes 12 minutes
Internal Standard Not specified ABZ-d3, ASOX-d5 ABZ-d3, Oxibendazole Oxibendazole

The progressive improvements in method development are evident when comparing historical and contemporary approaches. The 2016 method required 100 μL plasma volume with a 5-minute run time, while the 2025 method achieved a lower sample volume of 50 μL and reduced the analysis time to just 4 minutes while simultaneously quantifying all three analytes. This evolution in methodology demonstrates a trend toward more patient-friendly sample collection and higher throughput analysis, which is particularly beneficial for TDM in pediatric populations or when frequent sampling is required for detailed pharmacokinetic studies. [1] [3]

Detailed Experimental Protocols

Materials and Reagents
  • Analytes and Standards: Albendazole (ABZ, purity ≥98%), Albendazole Sulfoxide (ASOX, purity ≥99.9%), Albendazole Sulfone (ASON, purity ≥99.6). Internal Standards: Albendazole-d3 (ABZ-d3), Albendazole Sulfoxide-d5 (ASOX-d5), or Albendazole Sulfoxide-d7 for novel methods. Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid (LC-MS grade); ammonium acetate (≥99% purity). Biological Matrix: Drug-free human plasma collected with K₂EDTA or heparin as anticoagulant. [3] [4]
Sample Preparation Protocol

The sample preparation employs a one-step extraction procedure using Ostro plates (for 96-well format) or solid-phase extraction (SPE) cartridges for smaller sample batches:

  • Aliquoting: Pipette 50 μL of plasma sample into a labeled microcentrifuge tube.
  • Internal Standard Addition: Add 10 μL of working internal standard solution (appropriate concentration in methanol).
  • Protein Precipitation: Add 200 μL of acetonitrile containing 0.1% formic acid.
  • Vortex and Centrifuge: Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Extraction: Transfer supernatant to Ostro plate or SPE cartridge pre-conditioned with methanol and water.
  • Elution: Apply vacuum to collect eluent in a clean 96-well collection plate.
  • Injection Ready: Transfer 5-10 μL of the clear supernatant for LC-MS/MS analysis.

This optimized protocol provides excellent extraction recovery ranging from 86.03% to 89.66% for analytes and 89.85% to 98.94% for internal standards, while effectively removing phospholipids and other matrix interferents. The use of Ostro plates significantly simplifies the extraction process, reduces hands-on time, and improves reproducibility compared to traditional protein precipitation or liquid-liquid extraction methods. [1] [3]

LC-MS/MS Instrumentation and Conditions

Table 2: Optimal LC-MS/MS Conditions for Albendazole Metabolite Quantification

Parameter Configuration
LC System Shimadzu or equivalent UHPLC system
MS System SCIEX API-5500 or equivalent triple quadrupole
Column Hypurity C18 (50 × 4.6 mm, 5 μm) or XBridge C18 (100 × 4.6 mm, 3.5 μm)
Column Temperature 40°C
Mobile Phase A 2.0 mM ammonium acetate, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile or Methanol with 0.05% formic acid
Gradient Program Time (min) / %B: 0/20, 1.0/20, 2.5/80, 3.0/80, 3.1/20, 4.0/20
Flow Rate 0.5-0.7 mL/min
Injection Volume 2-10 μL
Ionization Mode Electrospray Ionization (ESI) Positive
Ion Spray Voltage 2500 V

The chromatographic separation employs a gradient elution program to achieve optimal resolution of all three analytes and internal standards while minimizing matrix effects and maintaining a short run time. The use of ammonium acetate in the aqueous mobile phase component enhances ionization efficiency and improves peak shape for basic compounds. The mass spectrometric detection operates in Multiple Reaction Monitoring (MRM) mode with the following transitions: [1] [3] [5]

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (eV) CXP (V)
Albendazole 266.1 234.1 200 70 27 16
Albendazole Sulfoxide 282.1 240.0 200 85 18 17
Albendazole Sulfone 298.1 266.1 200 80 20 18
ABZ-d3 (IS) 269.1 234.1 200 70 27 16
ASOX-d5 (IS) 287.1 241.1 200 80 18 15
ASOX-d7 (IS) 289.1 242.1 200 80 18 15

Method Validation Protocols and Results

Validation Experiments

The method validation was conducted according to the ICH guideline M10 on bioanalytical method validation, which includes the following experiments:

  • Selectivity and Specificity: Assessment of potential interference from endogenous plasma components using at least six different lots of blank human plasma, including hemolyzed and lipemic samples.
  • Linearity and Calibration Curve: Eight-point calibration curves with concentrations spanning the expected physiological range were analyzed in triplicate over three separate days.
  • Accuracy and Precision: Intra-day and inter-day evaluations using five replicates of four quality control levels (LLOQ, LQC, MQC, HQC) analyzed over three validation days.
  • Extraction Recovery and Matrix Effects: Determination by comparing the peak areas of extracted QC samples with neat standards at equivalent concentrations, and evaluation of matrix effects using the post-extraction addition method.
  • Stability Studies: Assessment of bench-top stability (6-24 hours), processed sample stability in autosampler (4-24 hours), freeze-thaw stability (3 cycles), and long-term storage stability (-70°C for 30-60 days). [1] [3]
Validation Results

Table 4: Method Validation Performance Characteristics

Validation Parameter Albendazole Albendazole Sulfoxide Albendazole Sulfone
Linearity Range (ng/mL) 0.25-200 5-3500 0.5-500
Correlation Coefficient (R²) >0.998 >0.998 >0.998
LLOQ (ng/mL) 0.25 5 0.5
Intra-day Precision (%CV) 2.1-5.8% 1.9-4.3% 2.5-6.2%
Inter-day Precision (%CV) 3.5-6.7% 2.8-5.9% 4.1-7.0%
Accuracy (%) 94.2-105.8% 95.7-104.1% 93.8-106.3%
Extraction Recovery 86.5 ± 3.2% 88.7 ± 4.1% 85.2 ± 5.3%
Matrix Effect (%CV) 4.2% 3.8% 4.7%
Carry-over <20% of LLOQ <20% of LLOQ <20% of LLOQ

The validation results demonstrate that the method is precise, accurate, and robust across the validated concentration ranges for all three analytes. The coefficient of variation for all quality control levels was below 7%, well within the acceptable limits of ±15% for accuracy and precision. The method also showed excellent stability profiles with all analytes remaining stable in plasma through three freeze-thaw cycles, up to 24 hours at room temperature, and for at least 30 days when stored at -70°C. The extraction recovery was consistent and reproducible, with minimal matrix effects observed, particularly when using appropriate stable isotope-labeled internal standards. [1] [2]

Clinical Application and Implementation

Therapeutic Drug Monitoring Protocol

The implementation of this LC-MS/MS method for therapeutic drug monitoring involves the following steps:

  • Sample Collection: Blood samples should be collected in K₂EDTA tubes at trough (pre-dose) and peak (4 hours post-dose) time points during steady-state conditions (after 5-7 days of continuous dosing).
  • Sample Processing: Centrifuge blood samples at 1500 × g for 10 minutes within 1 hour of collection, then transfer plasma to polypropylene tubes and store at -70°C until analysis.
  • Analysis Batch Setup: Include calibration standards, quality control samples (at LQC, MQC, HQC levels), and patient samples in each analytical run.
  • Data Analysis: Calculate concentrations using the internal standard method with 1/x² weighted linear regression. Compare ASOX concentrations against the established therapeutic range of 1-3 μmol/L (approximately 282-846 ng/mL) at 4 hours post-dose.
  • Dose Adjustment: Consider dose modification if ASOX concentrations fall outside the therapeutic range, particularly if subtherapeutic levels correlate with treatment failure or elevated levels coincide with adverse effects. [1] [2]

The clinical utility of this monitoring approach was demonstrated in a study of ten patients with alveolar echinococcosis, where measured plasma levels four hours after a 400 mg ABZ dose varied significantly: ASOX (332-2897 ng/mL, median 911.5 ng/mL), ASON (19.2-202.6 ng/mL, median 58.7 ng/mL), and ABZ (2.2-167.5 ng/mL, median 25.2 ng/mL). Notably, five out of ten patients had ASOX levels outside the recommended therapeutic range, with one patient exhibiting levels 3.5 times higher than the upper recommended limit and experiencing hair loss as a likely adverse effect. These findings highlight the critical importance of therapeutic drug monitoring in optimizing ABZ therapy, particularly for conditions requiring long-term treatment. [2]

Representative Results and Data Interpretation

The analytical workflow for the determination of albendazole sulfoxide and its metabolites in human plasma can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Start Start: Plasma Sample (50 μL) IS Add Internal Standard (ASOX-d7) Start->IS Prep Protein Precipitation with Acetonitrile IS->Prep IS->Prep SPE Ostro Plate Extraction Prep->SPE Prep->SPE LC LC Separation C18 Column, 4 min SPE->LC MS MS Detection ESI+ MRM Mode LC->MS LC->MS Data Data Analysis Quantification MS->Data End Result: Concentration Report Data->End

For data interpretation, the following points should be considered:

  • The peak area ratios (analyte to internal standard) should be used for quantification against the calibration curve.
  • Chromatographic quality should be assessed by examining peak symmetry, resolution, and retention time consistency.
  • Ion ratio agreement between qualifier and quantifier MRM transitions should be within ±25% of the mean calibration standard values.
  • Quality control samples should demonstrate accuracy within ±15% of nominal values for the run to be considered valid.
  • Patient results should be interpreted in the context of sampling time relative to dose administration, concomitant medications, and clinical status.

The high-throughput capability of this method, with a 4-minute run time and 96-well format, enables the processing of up to 360 samples per day, making it suitable for both clinical TDM and large-scale pharmacokinetic studies. The minimal sample volume requirement (50 μL) is particularly advantageous for pediatric populations or studies requiring frequent sampling intervals. [1] [4]

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma. The method has been comprehensively validated according to current regulatory guidelines and demonstrates excellent performance characteristics across clinically relevant concentration ranges. The short analysis time (4 minutes) and minimal sample volume requirement (50 μL) make this method particularly suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical settings. Implementation of this analytical approach can significantly contribute to optimized dosing strategies for albendazole therapy, potentially improving treatment efficacy while reducing the risk of dose-related adverse effects.

References

Albendazole sulfoxide-d7 NMR spectroscopy analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Albendazole Sulfoxide-d7

The table below summarizes the key identifying information for this compound:

Property Description
IUPAC Name Not specified in search results
Synonyms Ricobendazole-d7; Albendazole oxide-d7; Albendazole Impurity B (EP)-d7 [1] [2] [3]
CAS Number 2469575-37-7 (labeled); 54029-12-8 (unlabeled) [1] [2]
Molecular Formula C₁₂H₈D₇N₃O₃S [1] [2] [3]
Molecular Weight 288.37 g/mol [1] [2] [3]
SMILES O=C(OC)NC1=NC2=CC=C(S(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)C=C2N1 [2] [3]
Primary Application Deuterated internal standard for quantitative analysis of Albendazole sulfoxide in biological samples [1] [2].

Established Analytical Workflow

This compound is primarily used to ensure accurate quantification of the non-deuterated drug and its metabolites in complex biological matrices like plasma [1] [4]. The following diagram illustrates a general LC-MS/MS workflow that employs such deuterated standards:

A Plasma Sample B Add Internal Standard (this compound) A->B C Solid Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Quantification D->E

This method is effective due to the identical chemical behavior but distinct mass of the deuterated standard and the target analyte [1].

Protocol for LC-MS/MS Analysis with this compound

While a protocol for NMR is unavailable, the following is an adapted LC-MS/MS method for quantifying albendazole (ABZ) and its active metabolite, albendazole sulfoxide (ABZSO), in human plasma using deuterated internal standards [4]. This demonstrates the standard practice this compound is designed for.

  • 1. Sample Preparation (Solid Phase Extraction)

    • Internal Standards: Use Albendazole-d3 for ABZ and This compound for ABZSO [4].
    • Procedure: Extract 100 µL of human plasma sample using a Strata-X SPE cartridge (30 mg/1 mL) [4].
  • 2. Liquid Chromatography (LC) Conditions

    • Column: Hypurity C18 column (50 mm × 4.6 mm, 5 µm) [4].
    • Mobile Phase: Acetonitrile - 2.0 mM Ammonium Acetate in water, pH 5.0 (80:20, v/v) [4].
    • Elution: Isocratic [4].
    • Flow Rate: 0.5 mL/min [4].
    • Injection Volume: 2 µL [4].
  • 3. Mass Spectrometry (MS) Conditions

    • Ionization Mode: Electrospray Ionization (ESI), positive [4].
    • Detection: Multiple Reaction Monitoring (MRM) [4].
    • Key MS Parameters: [4]
      • Ion Spray Voltage: 2500 V
      • Source Temperature: 450 °C
    • MRM Transitions: [4]
      • Albendazole sulfoxide (ABZSO): 282.1 → 240.0
      • Albendazole sulfoxide-d5 (used as a proxy for ABZSO-d7): 287.1 → 241.1

A Guide for Developing an NMR Protocol

Since explicit NMR data was not found, here are steps you can take to proceed with your analysis:

  • Consult Manufacturers: Directly contact the suppliers of this compound (e.g., MedChemExpress, CymitQuimica) [1] [2] [3]. They may provide analytical data certificates or technical notes containing NMR spectra or protocols upon request.
  • Perform Computational Modeling: Use the provided molecular structure and SMILES notation with computational chemistry software to predict the compound's NMR spectrum. This provides a theoretical baseline for your experimental work.
  • Empirical Method Development: Prepare a sample of the compound and begin empirical testing. Key parameters for proton NMR (^1H-NMR) will focus on confirming the replacement of seven hydrogen atoms with deuterium, observed as a significant reduction in the corresponding proton signals.

Conclusion

This compound is a critical tool for the accurate quantification of albendazole metabolites in biological samples via LC-MS/MS. Although a public, detailed NMR protocol is currently unavailable, the chemical information and established MS workflow provided here serve as a solid foundation for further research and method development.

Should you require access to specific NMR data, contacting the commercial suppliers of the compound directly is the most recommended next step.

References

Application Note: Sample Extraction and Analysis of Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

AN-ABZ-2024-01

This application note outlines robust methodologies for the sample preparation and analysis of albendazole sulfoxide (ABZSO). The protocols are synthesized from recently validated methods for quantifying albendazole and its metabolites in biological matrices, providing a reliable framework for analytical procedures involving deuterated internal standards such as albendazole sulfoxide-d7 [1] [2] [3].

Experimental Protocols for Sample Extraction and Analysis

The core of the analysis involves efficient extraction of analytes from plasma followed by chromatographic separation and mass spectrometric detection.

1.1 Sample Preparation via Solid-Phase Extraction (SPE) The following SPE protocol is adapted from methods used for the simultaneous extraction of albendazole, albendazole sulfoxide, and albendazole sulfone [2] [3].

  • Materials:

    • SPE Cartridge: Strata-X (30 mg/1 mL) [3] or equivalent reverse-phase sorbent.
    • Internal Standard: Use a deuterated internal standard (e.g., Albendazole sulfoxide-d5) [3].
    • Solvents: HPLC-grade methanol, acetonitrile, and water.
    • Plasma Sample: 50-100 µL of human or cattle plasma [1] [3].
  • Procedure:

    • Pre-conditioning: Load the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
    • Sample Loading: Acidify the plasma sample (50-100 µL) with an equal volume of a suitable buffer (e.g., 1% acetic acid or 0.025 M ammonium acetate buffer). Vortex mix and load onto the conditioned SPE cartridge [2] [4].
    • Washing: Wash the cartridge with 1 mL of water to remove polar impurities and salts.
    • Elution: Elute the analytes and internal standard into a clean collection tube using 1-2 mL of a high-organic solvent such as methanol or acetonitrile [3].
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with 100-200 µL of the initial mobile phase composition used for LC-MS analysis. Vortex thoroughly and transfer to an autosampler vial for injection [3].

1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions The chromatographic and detection parameters below are summarized from multiple validated methods to achieve high-throughput and sensitive analysis [1] [3] [4].

  • Chromatography:

    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 μm) [3] or equivalent.
    • Mobile Phase: A: 2.0 mM Ammonium Acetate in water (pH 5.0, adjusted with acetic acid); B: Acetonitrile [3].
    • Gradient: Gradient elution is recommended for optimal separation. Start with a low organic composition (e.g., 20% B) and increase linearly to a high organic composition (e.g., 80% B) over a short runtime [1].
    • Flow Rate: 0.5 - 1.0 mL/min [3] [4].
    • Column Temperature: 40 °C [3].
    • Injection Volume: 2-5 µL [3].
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode [3] [4].
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Source Parameters: Curtain Gas: 43 psi; Ion Spray Voltage: 2500 V; Temperature: 450 °C; Gas 1 & 2: 50-60 psi [3].

The table below summarizes the optimized MRM transitions for the analytes, which are crucial for selective detection.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Albendazole (ABZ) 266.1 234.1 27 [3]
Albendazole sulfoxide (ABZSO) 282.1 240.0 18 [3]
Albendazole sulfone (ABZSO2) 298.1 266.1* *Note [1]
Albendazole sulfoxide-d5 (IS) 287.1 241.1 18 [3]

*Note: The specific MRM transition for Albendazole sulfone, while monitored in the cited studies [1], was not explicitly listed in the provided excerpts. The value 266.1 is a typical product ion and should be verified experimentally.

Workflow and Data Summary

The following diagram and table summarize the key steps and performance metrics of the analytical process.

SamplePrep Sample Preparation SPE Solid-Phase Extraction SamplePrep->SPE Plasma Sample 50-100 µL LCMS LC-MS/MS Analysis SPE->LCMS Reconstituted Extract DataAnalysis Data Analysis LCMS->DataAnalysis MRM Signal

Table 1: Summary of Analytical Method Performance for Albendazole and Metabolites.

Validation Parameter Albendazole (ABZ) Albendazole Sulfoxide (ABZSO) Albendazole Sulfone (ABZSO2) Reference
Linear Range 0.25–200 ng/mL 5–3500 ng/mL 0.5–500 ng/mL [1]
LLOQ 0.25 ng/mL 5 ng/mL 0.5 ng/mL [1]
Extraction Recovery ~89% ~86% Not specified [3]
Precision (CV) < 7% < 7% < 7% [1]
Matrix Effect (IS-normalized) 0.985 - 1.042 0.985 - 1.042 Not specified [3]
Analysis Runtime ~4 minutes ~4 minutes ~4 minutes [1] [4]
Application in Therapeutic Drug Monitoring (TDM)

The validated methods have direct clinical applications. A 2025 study utilized this LC-MS/MS approach to monitor plasma levels in ten patients undergoing albendazole therapy for alveolar echinococcosis [1] [5]. The study found significant inter-individual variability, with five out of ten patients having albendazole sulfoxide levels outside the recommended therapeutic range (1–3 μmol/L, measured at peak levels) [5]. One patient experienced hair loss, which was linked to albendazole sulfoxide concentrations 3.5 times above the upper limit, underscoring the critical role of TDM in optimizing efficacy and minimizing toxicity [5].

Key Takeaways

  • High-Throughput Methods Are Established: Modern LC-MS/MS methods enable simultaneous quantification of albendazole and its metabolites with high sensitivity, low sample volume (50 µL), and short run times (4 minutes) [1].
  • SPE is a Robust Extraction Technique: Solid-phase extraction using cartridges like Strata-X provides clean samples, minimizes matrix effects, and delivers consistent recovery rates for albendazole sulfoxide and related compounds [2] [3].
  • TDM is Clinically Valuable: Monitoring plasma levels of the active metabolite albendazole sulfoxide is essential for personalized dosing, as it helps maintain concentrations within the therapeutic window and manage side effects [1] [5].

References

Application Note: Quantitative LC-MS/MS Analysis of Albendazole and its Metabolites Using Albendazole Sulfoxide-d7 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Albendazole sulfoxide-d7 is a deuterium-labeled analog of albendazole sulfoxide (ABZSO), the primary active metabolite of the anthelmintic drug albendazole. In bioanalytical chemistry, it serves as an ideal internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Its use corrects for variability in sample preparation and ionization efficiency, ensuring accurate and precise quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in biological matrices like human plasma [1] [2] [3].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytes of Interest: Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2).
  • Internal Standard: This compound (Ricobendazole-d7) [1].
  • Solvents: HPLC-grade methanol and acetonitrile.
  • Additives: Ammonium acetate, acetic acid.
  • Water: Purified (e.g., Milli-Q grade).
  • Biological Matrix: Human plasma, typically with heparin as an anticoagulant.

2.2. Sample Preparation (Solid Phase Extraction) This protocol is adapted from a published method for the analysis of ABZ and ABZSO [3].

  • Aliquot: Pipette 100 µL of human plasma sample into a tube.
  • Spike with IS: Add a known, consistent volume of the this compound working solution.
  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma to precipitate proteins. Vortex mix vigorously.
  • Centrifugation: Centrifuge the samples at a high speed (e.g., 4000-5000 x g) for 10 minutes to form a solid pellet.
  • Solid Phase Extraction (SPE): Load the clear supernatant onto pre-conditioned Strata-X (30 mg/1 mL) SPE cartridges.
  • Wash and Elute: Wash the cartridges with a mild aqueous solution, then elute the analytes and IS with a strong solvent like pure acetonitrile.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with 100-200 µL of the initial LC mobile phase compatible with the chromatographic method.

Table 1: Key Steps in Sample Preparation Workflow

Step Parameter Specification
1 Plasma Volume 100 µL [3]
2 Internal Standard This compound
3 Protein Precipitation Solvent Acetonitrile
4 SPE Cartridge Strata-X (30 mg/1 mL) [3]
5 Reconstitution Initial mobile phase

2.3. Instrumental Analysis (LC-MS/MS Conditions) The following conditions are synthesized from multiple published methods [2] [3].

  • Liquid Chromatography (LC):

    • Column: Hypurity C18 (50 x 4.6 mm, 5 µm) [3] or equivalent.
    • Mobile Phase: A: 2.0 mM Ammonium Acetate (pH 5.0, adjusted with acetic acid), B: Acetonitrile.
    • Gradient: A gradient elution from a high percentage of A to a high percentage of B is recommended for optimal separation of all three analytes [2].
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 2 µL.
    • Run Time: 4-5 minutes [2] [3].
  • Mass Spectrometry (Tandem MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Mass Spectrometer Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Albendazole (ABZ) 266.1 234.1 [3] 70 [3] 27 [3]
Albendazole sulfoxide (ABZSO) 282.1 240.0 [3] 85 [3] 18 [3]
Albendazole sulfone (ABZSO2) 298.1 266.0* 85* 20*
This compound (IS) 288.4 [1] 241.1* 80* 18*

Note: Parameters marked with an asterisk () are estimated based on the behavior of the unlabeled compound and typical instrument settings. They should be optimized for the specific instrument in use. The precursor ion for this compound is calculated based on its molecular weight [1].*

2.4. Method Validation While the labeled internal standard itself is not validated, the analytical method using it must be. Key validation parameters include [2]:

  • Selectivity: No interference from the matrix at the retention times of the analytes and IS.
  • Linearity and Calibration Range: The method should be linear over the expected physiological concentration ranges (e.g., ABZ: 0.25-200 ng/mL; ABZSO: 5-3500 ng/mL; ABZSO2: 0.5-500 ng/mL) [2].
  • Accuracy and Precision: Both within and between batches, with a coefficient of variation typically below 15% (20% for LLOQ).
  • Stability: Establishing the stability of the analytes (not the deuterated IS specifically) in the matrix under various storage and handling conditions (e.g., freeze-thaw, benchtop, autosampler stability).

Stability Considerations & Experimental Workflow

The stability of this compound in biological matrices is inferred from the stability of the method that uses it. The successful application of the validated method, which includes stability tests for the analytes, demonstrates that the internal standard performs consistently throughout the analysis [2] [3].

The following diagram illustrates the complete experimental workflow for the quantitative analysis, from sample collection to data acquisition:

G label LC-MS/MS Analysis Workflow with Internal Standard start Sample Collection (Human Plasma) spiking Spike with Internal Standard (this compound) start->spiking prep Sample Preparation (Protein Precipitation + SPE) spiking->prep lc Liquid Chromatography (Reverse-Phase C18 Column) prep->lc ms Mass Spectrometry (ESI+ MRM Detection) lc->ms data Data Acquisition & Quantification ms->data end Result Validation data->end

Key Insights for Researchers

  • Role of the Deuterated Standard: this compound is crucial for achieving high-quality data. It accounts for losses during sample preparation and suppresses matrix effects during ionization, leading to a more robust and reliable assay [1] [3].
  • Concentration Ranges: When developing methods, be aware of the wide range of concentrations encountered, especially for the active metabolite ABZSO, which can reach much higher levels than the parent drug ABZ [2] [3].
  • Enantiomeric Considerations: Note that albendazole sulfoxide is chiral, and the (+)-(R) enantiomer is primarily responsible for the antiparasitic activity [4]. The deuterated standard is likely racemic, so the described method quantifies the total (racemic) concentration.

Important Limitations

The specific stability data for this compound (e.g., under long-term storage at -70°C or after multiple freeze-thaw cycles) is not explicitly provided in the available literature. The information presented here is based on validated methods for the unlabeled analytes, where the consistent performance of the internal standard is implicit in the successful validation of the assay. Researchers must perform their own stability tests for the internal standard as part of their bioanalytical method validation.

References

Albendazole sulfoxide-d7 peak resolution problems HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Peak Resolution

The following table outlines the most effective parameters to adjust when dealing with poor peak resolution for albendazole and its metabolites. These strategies are based on the fundamental resolution equation in HPLC and successful applications from the literature [1] [2].

Troubleshooting Parameter Specific Adjustment Expected Outcome & Rationale Application Example from Literature
Mobile Phase Composition Adjust pH and use a buffer. Changes ionization, altering relative retention (α) of compounds. [2] Using a 0.025 M ammonium acetate buffer at pH 6.6 in a gradient with acetonitrile successfully separated ABZ, ABZSO, and ABZSO2. [1]
Column Stationary Phase Change the bonded phase ligand. Alters chemical interactions between analytes and stationary phase, potentially improving α. [2] For chiral separation of ABZSO enantiomers, a Chiralpak AD or Chiralcel OD column was effective. [3]
Column Physical Properties Use a column with a smaller particle size. Increases column efficiency (plate number, N), leading to sharper peaks. [4] [2] UPLC columns with sub-2µm particles provided higher, sharper peaks for albendazole metabolites compared to classical HPLC columns. [4]
Column Temperature Increase the temperature. Reduces mobile phase viscosity, increases diffusion rate, and improves efficiency (N). Can also affect α for ionic species. [2] A general strategy to maximize efficiency; start at 40–60°C for small molecules. [2]
Organic Modifier Change the type of organic solvent. This is a powerful way to alter relative retention (α) due to different solvent interaction properties. [2] For achiral separation, acetonitrile is standard. For chiral SFC of ABZSO, 2-propanol or methanol were used as modifiers. [3]

Frequently Asked Questions (FAQs)

Q1: What are the typical retention times and order of elution for albendazole and its key metabolites? A validated HPLC method for cattle plasma using an XBridge C18 column reported the following elution order and approximate retention times [1]:

  • Albendazole sulfoxide (ABZSO): ~3.5 minutes
  • Albendazole sulfone (ABZSO2): ~4.9 minutes
  • Albendazole (ABZ): ~8.5 minutes This order can serve as a useful reference, but note that exact retention times will vary based on your specific method conditions.

Q2: My internal standard is Albendazole Sulfoxide-d7. Could it co-elute with the native ABZSO? The search results indicate that Albendazole Sulfoxide-d3 is successfully used as an internal standard for quantifying ABZSO in LC-MS/MS methods, showing baseline separation [5]. Since deuterated analogs like your -d7 compound are designed to behave almost identically to the native analyte during chromatography, you should expect very close, if not identical, retention times. If your method lacks sufficient resolution, this can cause co-elution. Using a high-efficiency column (e.g., with smaller particles) is the best strategy to resolve this [4] [2].

Q3: What is a systematic workflow for diagnosing and fixing peak resolution issues? The following diagram outlines a logical troubleshooting process that combines general principles with specifics from your research context:

Start Start: Poor Resolution of ABZSO-d7 CheckPhase Check Mobile Phase Start->CheckPhase AdjustpH Use pH 6.6 Ammonium Acetate Buffer CheckPhase->AdjustpH If no buffer/ wrong pH CheckColumn Evaluate Column AdjustpH->CheckColumn If not resolved Success Success: Adequate Resolution AdjustpH->Success If resolved ChangeColumn Change Column Type CheckColumn->ChangeColumn e.g., Switch to chiral column for enantiomers ImproveEfficiency Improve Column Efficiency CheckColumn->ImproveEfficiency If standard C18 is required ChangeColumn->Success If resolved SmallerParticles Use smaller particle column (e.g., UPLC) ImproveEfficiency->SmallerParticles IncreaseTemp Increase Column Temperature ImproveEfficiency->IncreaseTemp SmallerParticles->Success IncreaseTemp->Success

Q4: What are the key validation parameters for a method quantifying albendazole metabolites? A method should be validated as per guidelines like those from the European Medicines Agency (EMA). Key parameters and typical results from a recent study include [1]:

  • Linearity: Calibration curves from 0.025 to 2.0 µg/mL with correlation coefficients (R²) ≥ 0.99.
  • Precision: Within- and between-run coefficients of variation (CV) ≤ 15.1%.
  • Accuracy: Generally within 85-115% of the nominal concentration.
  • Lower Limit of Quantification (LLOQ): 0.025 µg/mL for all three analytes (ABZ, ABZSO, ABZSO2).

Key Experimental Protocols Cited

To provide context for the troubleshooting advice, here are concise summaries of two key methodologies from the search results.

1. Validated HPLC-PDA Method for Cattle Plasma [1]

  • Sample Prep: Solid-phase extraction (SPE).
  • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm).
  • Mobile Phase: Gradient of acetonitrile and 0.025 M ammonium acetate buffer (pH adjusted to 6.6).
  • Flow Rate: 1.2 mL/min.
  • Detection: PDA detector at 292 nm.
  • Validation: Fully validated per EMA guidelines.

2. Chiral Separation of Albendazole Sulfoxide Enantiomers [3]

  • Technique: Supercritical-fluid chromatography (SFC).
  • Columns: Chiralpak AD or Chiralcel OD (polysaccharide-based).
  • Modifiers: 2-propanol (for Chiralpak AD) or methanol (for Chiralcel OD) were most effective.

References

Albendazole sulfoxide-d7 matrix effects LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary cause of matrix effects in LC-MS, and how does Albendazole Sulfoxide-d7 help?

    • A: Matrix effects are primarily caused by co-eluting compounds from the sample that alter the ionization efficiency of your analyte in the mass spectrometer source. Using This compound as an internal standard is a highly effective strategy. Because its chemical properties are almost identical to the natural analyte but its mass is different, any suppression or enhancement affecting the analyte will also affect the IS similarly. By measuring the analyte-to-IS response ratio, you can correct for these matrix-induced fluctuations [1].
  • Q2: My recovery for albendazole sulfoxide is low in spiked samples, even with the internal standard. What should I check?

    • A: This typically points to an issue with the sample preparation or extraction efficiency. First, review your extraction protocol. The methods in recent studies predominantly use Solid Phase Extraction (SPE) [2] [3] [4]. Ensure your SPE sorbent and solvent conditions are optimized to cleanly extract the analytes from the plasma matrix. Secondly, verify the stability of your analytes during sample processing and storage, as they can degrade under certain conditions [5].
  • Q3: Despite using an IS, I see inconsistent results between different lots of plasma. How can I improve method robustness?

    • A: This is a common sign that your method may be susceptible to residual matrix effects. To improve robustness:
      • Use Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix (e.g., human plasma) as your samples [6].
      • Assess Matrix Effect Formally: During validation, test your method with plasma from at least 6 different sources to calculate the IS-normalized matrix factor. This quantifies the variability and ensures your method is reliable across a diverse population [3].
      • Optimize Chromatography: A longer run time or a different gradient might be necessary to separate your analytes from early-eluting matrix components [2].

Troubleshooting Guide & Best Practices

The table below summarizes key parameters from successfully validated methods and their application to troubleshooting.

Aspect Problem Indicators Recommended Solutions & Supporting Data
Internal Standard High variability in analyte response; poor precision. Use This compound as the IS for Albendazole Sulfoxide. Deuterated IS corrects for extraction and ionization variability [1].
Sample Preparation Low recovery; high background noise; inconsistent results. Implement Solid-Phase Extraction (SPE). Methods using Strata-X SPE cartridges achieved recoveries of 86-99% for analytes and IS [3] [4].
Sample Volume & Dilution Strong matrix effect even with IS. Use low sample volumes (e.g., 50-100 µL of plasma) [5] [3] [4]. If concentrations are high, a simple dilution of the sample before injection can reduce matrix interference [6].
Chromatography Peak tailing, poor separation, or short retention times. Use a C18 column (e.g., Hypurity C18, 50x4.6mm, 5µm) with a mobile phase of acetonitrile and ammonium acetate buffer (e.g., 2mM, pH 5.0). Isocratic or gradient elution can achieve run times of 4-8 minutes [3] [2].

| Method Validation | Inaccurate quantification in real samples. | Formally validate per ICH M10/EMA guidelines. Key parameters include: • Matrix Effect: IS-normalized matrix factor should be 0.985-1.042 [3]. • Precision: Coefficient of variation (CV) < 7% [5] [7]. |

Experimental Protocol: A Recommended Workflow

The following diagram outlines a general workflow for analyzing albendazole and its metabolites using this compound, integrating the troubleshooting advice above.

start Start: Sample Preparation step1 Spike 50-100 µL plasma with This compound IS start->step1 step2 Protein Precipitation or Solid-Phase Extraction (SPE) step1->step2 step3 LC Separation C18 Column, Ammonium Acetate/ACN Mobile Phase step2->step3 step4 MS/MS Detection Positive Ion MRM Mode step3->step4 step5 Data Analysis Quantify via IS-Normalized Peak Area step4->step5 end End: Result step5->end

This workflow is supported by specific methodologies from the literature:

  • Sample Preparation: Use a low plasma volume of 50-100 µL [5] [3]. Spike with this compound IS early to correct for losses. Employ Solid Phase Extraction (SPE) with cartridges like Strata-X for clean extracts and high recovery [3] [4].
  • LC Separation: Achieve separation using a C18 column (e.g., Hypurity C18, 50x4.6mm, 5µm). A mobile phase of acetonitrile and 2mM ammonium acetate buffer (pH 5.0) in an 80:20 ratio is effective. This can yield a short run time of around 4-8 minutes [3] [2].
  • MS/MS Detection & Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Key transitions are m/z 282.1→240.0 for Albendazole Sulfoxide and m/z 287.1→241.1 for Albendazole Sulfoxide-d5 (a close analogue) [3]. Quantify by comparing the analyte-to-IS peak area ratio against a matrix-matched calibration curve [6].

Key Takeaways for Your Experiment

To minimize matrix effects and ensure data reliability when working with this compound:

  • Leverage the Deuterated Standard: Its primary role is to correct for matrix effects during ionization. Ensure it is added to all samples, standards, and quality controls.
  • Prioritize Sample Cleanup: Do not underestimate the power of a good sample preparation technique like SPE to remove interfering matrix components.
  • Validate with Real Matrix: Always test your method with multiple lots of the biological matrix to prove its robustness before analyzing study samples.

References

Troubleshooting Guide: Improving Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter when working to enhance sensitivity.

  • FAQ 1: What are the primary strategies to lower the detection limit for Albendazole sulfoxide? Improving sensitivity is fundamentally about maximizing the analyte's signal while minimizing background noise [1] [2]. This involves:

    • Sample Preparation: Using techniques like Ostro pass-through protein precipitation plates can effectively clean up plasma samples, reducing matrix effects and concentrating the analyte [3].
    • LC Optimization: Employing short, fast gradients on narrow-bore or smaller particle columns to produce sharper, more intense peaks [3] [4].
    • MS Optimization: Fine-tuning the mass spectrometer's source parameters and compound-specific settings (like collision energy) is critical for maximizing ion generation and transmission [2] [5].
  • FAQ 2: My signal is low, but my sample is concentrated. What could be suppressing it? Signal suppression is often caused by matrix effects, where co-eluting compounds from the sample interfere with the ionization of your analyte [2]. This is a common challenge in biological fluids like plasma.

    • Troubleshooting Step: Implement a more rigorous sample clean-up protocol. If you are using protein precipitation, consider switching to or adding a Solid-Phase Extraction (SPE) step. SPE selectively retains the analytes of interest and washes away many interfering matrix components, significantly reducing ion suppression [1].
  • FAQ 3: I transferred a method from a published paper, but my sensitivity is poor. Why? Mass spectrometers, even of the same model, can perform differently. Using literature values for compound parameters without instrument-specific optimization is a common cause of suboptimal sensitivity.

    • Solution: Always perform in-lab compound optimization (also known as "tuning") for your specific instrument [5]. The table below illustrates the significant sensitivity gain from this process.
Analyte Peak Area (Optimized Settings) Peak Area (Unoptimized Settings) % Decrease
Cocaine 12,293,511 8,656,042 -29.58%
Morphine 436,044 238,450 -45.31%
Δ9-THC 597,953 521,493 -12.78%

Table: Example data demonstrating the impact of compound-specific optimization on peak area. Data adapted from [5].

Experimental Protocol for a Sensitive Albendazole Sulfoxide Assay

The following protocol is adapted from a recently published, high-throughput LC-MS/MS method for the simultaneous analysis of Albendazole and its metabolites in human plasma [3]. You can adapt this framework for the deuterated form (Albendazole sulfoxide-d7).

  • 1. Sample Preparation

    • Extraction: Use a one-step extraction with an Ostro 96-well protein precipitation plate.
    • Sample Volume: A low sample volume of 50 µL of human plasma is sufficient [3].
    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound itself) to correct for any variability in extraction and ionization.
  • 2. Liquid Chromatography (LC) Conditions

    • Column: Not specified in the search results, but a modern, high-efficiency C18 column (e.g., with sub-2 µm particles) is recommended [1].
    • Gradient: Employ a fast, binary gradient elution.
    • Flow Rate: Optimized for the chosen column.
    • Run Time: The method can achieve a short 4-minute run time [3].
    • Mobile Phase: Use volatile additives like ammonium acetate and formic acid [1] [2].
  • 3. Mass Spectrometry (MS) Detection

    • Ionization Mode: Electrospray Ionization in positive mode (ESI+).
    • Acquisition Mode: Multiple Reaction Monitoring (MRM).
    • Optimization: You must optimize the following parameters for this compound on your specific instrument [5]:
      • Precursor and Product Ions: Define the most abundant transitions.
      • Source Parameters: Fine-tune capillary voltage, desolvation temperature, and gas flows [2].
      • Collision Energy (CE): Optimize for each MRM transition to maximize signal.

The workflow below summarizes the key stages of this optimized method.

Plasma Sample (50 µL) Plasma Sample (50 µL) Sample Prep Sample Prep Plasma Sample (50 µL)->Sample Prep Sample Prep [label=Ostro PPT plate>] Sample Prep [label=Ostro PPT plate>] LC Separation LC Separation Sample Prep [label=Ostro PPT plate>]->LC Separation LC Separation [label=Fast gradient (4 min)>] LC Separation [label=Fast gradient (4 min)>] MS Detection MS Detection LC Separation [label=Fast gradient (4 min)>]->MS Detection MS Detection [label=ESI+ MRM mode>] MS Detection [label=ESI+ MRM mode>] Data Analysis Data Analysis MS Detection [label=ESI+ MRM mode>]->Data Analysis Instrument Tuning Instrument Tuning Instrument Tuning->MS Detection Critical for sensitivity

Sensitivity Optimization Workflow for this compound

Advanced Sensitivity Enhancement Strategies

For pushing detection limits even further, consider these advanced approaches:

  • Reduce LC Flow Rates: Techniques like nano-LC or micro-LC use much lower flow rates (e.g., 200-500 nL/min), which dramatically increase ionization efficiency by producing smaller droplets and a denser ion plume [1] [2].
  • Leverage High-Purity Reagents: Always use LC-MS grade solvents to minimize background chemical noise from contaminant ions [1].
  • Regular System Maintenance: Contamination in the LC flow path or MS ion source is a major source of noise. Implement a rigorous cleaning schedule and replace consumables like inlet frits regularly [1].

References

Albendazole sulfoxide-d7 chromatography carryover reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Carryover in Albendazole Analysis

Carryover occurs when a sample contaminates subsequent analyses, a critical issue for accuracy in sensitive LC-MS/MS methods used for albendazole and its metabolites [1] [2]. The primary sources are typically the autosampler and the chromatography column [3].

Albendazole sulfoxide is a key metabolite monitored in methods with coefficients of variation below 7% [1] [2]. While these methods successfully validated against ICH M10 guidelines [1] [2], their development likely involved managing potential carryover.

Troubleshooting Guide for Carryover Reduction

Here is a systematic approach to diagnose and resolve carryover, synthesized from expert recommendations [3].

Troubleshooting Step Key Actions Specific Recommendations & Rationale
1. Inspect & Maintain Autosampler Replace worn parts; optimize wash solvents. Rotor seal is the #1 cause; replace every 6 months or per sample load [3]. Use a strong wash solvent (e.g., 90:10 MeOH/Water) to match elution strength of mobile phase [3].
2. Perform System Flush Use strong solvent not through detector. Flush with 30:70 mixture of 85% H3PO4/water to dissolve residual analyte, then flush with water until neutral pH [3].
3. Implement Column Washing Use separate, strong wash method. Wash with mobile phase stronger than analysis method to wash away everything; do not incorporate into analysis method [3].
4. Review Sample Solution Match sample & mobile phase solvent strength. Dissolve sample in mobile phase or weaker solution; stronger/different solvents cause peak artifacts [3].

The workflow below summarizes the logical sequence for systematic troubleshooting.

Start Suspect Carryover Step1 Perform Zero-Volume Injection Start->Step1 Step2 Observe Peak? Step1->Step2 Step3 Problem is Autosampler Step2->Step3 Yes Step7 Re-validate Method Step2->Step7 No Step4 Check & Optimize Wash Solvents Step3->Step4 Step5 Perform System Flush Step4->Step5 Step6 Replace Worn Injector Parts Step5->Step6 Step6->Step7

Frequently Asked Questions (FAQs)

Q1: How can I confirm that carryover is coming from the autosampler and not a contaminated solvent?

  • A: Perform a zero-volume injection of your diluent. If you still observe the carryover peak, it confirms the source is contamination within the autosampler's flow path (like the injection valve) and not the diluent itself [3].

Q2: The wash solvent recommended in my method isn't working. What should I do?

  • A: The wash solvent must be of stronger elution strength than the strongest mobile phase used in your gradient. For a method using 100% methanol as strong mobile phase, a 50/50 methanol/water wash is too weak. A solution like 90:10 Methanol/Water is often necessary to effectively flush the system [3].

Q3: Our lab uses Waters UPLC H-Class systems. Is there a specific maintenance procedure?

  • A: Yes. For this model, you can replace the injection valve cartridge, which is a common wear item. Waters provides resources, including videos, to guide this replacement. It is considered an easy fix that should be performed annually or based on sample load [3].

References

Albendazole sulfoxide-d7 internal standard recovery issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are some common questions related to the use of albendazole sulfoxide-d7 as an internal standard.

  • Q: What is the primary application of this compound in a laboratory setting?

    • A: this compound is a deuterium-labeled compound primarily used as an internal standard (IS) for the quantitative analysis of its unlabeled counterpart, albendazole sulfoxide, and related compounds. Using a stable isotope-labeled IS helps correct for variability and loss during sample preparation and analysis, improving the accuracy and precision of methods based on LC-MS, GC-MS, or NMR [1].
  • Q: I am developing a new HPLC or LC-MS/MS method for albendazole and its metabolites. What are some key methodological considerations from recent literature?

    • A: Recent methods emphasize speed, sensitivity, and robust sample cleanup. The table below summarizes parameters from two studies for your reference.
Parameter HPLC-UV/PDA Method (2025) [2] LC-MS/MS Method (2025) [3]
Analytes ABZ, ABZSO, ABZSO2 ABZ, ABZSO, ABZSO2
Sample Matrix Cattle Plasma Human Plasma
Sample Preparation Solid-Phase Extraction (SPE) One-step extraction (Ostro plate)
Detection PDA (292 nm) Tandem Mass Spectrometry (MRM)
Run Time ~8.5 minutes (for ABZ) 4 minutes
Sample Volume - 50 µL
Validation Guideline European Medicines Agency (EMA) ICH M10

Troubleshooting Guide: Low Recovery of this compound

Low recovery of your internal standard can significantly impact data quality. The following workflow outlines a systematic approach to diagnose and resolve this issue.

cluster_1 1. Verify IS Solution Integrity cluster_2 2. Check Sample Preparation cluster_3 3. Assess Instrument Performance cluster_4 4. Evaluate Method Parameters Start Start: Low Recovery of this compound Step1 1. Verify IS Solution Integrity Start->Step1 Step2 2. Check Sample Preparation Step1->Step2 a1 Prepare fresh stock solution from certified source a2 Check storage conditions and expiration date Step3 3. Assess Instrument Performance Step2->Step3 b1 Solid-Phase Extraction (SPE): - Check cartridge conditioning - Optimize wash/elution solvents [2] b2 Liquid-Liquid Extraction (LLE): - Evaluate extraction solvent - Check pH for optimal recovery b3 Evaporation Step: - Avoid over-drying - Ensure complete reconstitution Step4 4. Evaluate Method Parameters Step3->Step4 c1 Check for ion suppression/enhancement (Matrix Effects) [3] c2 Tune MS source and collision parameters for deuterated IS c3 Clean ion source and sample introduction system Step5 Issue Resolved Step4->Step5 d1 Confirm chromatographic separation from analytes and matrix interferences [4] d2 Ensure stable MS transition with high signal-to-noise ratio

Step 1: Verify Internal Standard Solution Integrity

The first step is to rule out problems with the IS solution itself.

  • Prepare a Fresh Stock Solution: Always use a fresh stock solution prepared from a certified source [1] [5]. Over time, deuterated compounds can undergo exchange with ambient hydrogen, potentially affecting their performance.
  • Check Storage Conditions: Adhere to the storage recommendations provided by the supplier to ensure the compound's stability.
Step 2: Scrutinize the Sample Preparation Process

This is a common source of recovery issues. The search results highlight two main techniques:

  • Solid-Phase Extraction (SPE): A 2025 method for cattle plasma used SPE with a C18 cartridge [2]. If you are using SPE, ensure cartridges are properly conditioned and that the wash and elution solvents are optimized to maximize the recovery of the deuterated IS without causing excessive matrix co-elution.
  • One-step Extraction Plates: A 2025 LC-MS/MS method used an Ostro plate for a simple one-step extraction from human plasma [3]. If your recovery is low with a similar approach, you may need to re-optimize the extraction solvent composition or volume.
  • Evaporation and Reconstitution: If your method includes an evaporation step, avoid over-drying the sample, as this can make it difficult to redissolve the analytes and IS, leading to low and variable recovery. Ensure the reconstitution solvent is compatible with your mobile phase.
Step 3: Assess Instrument Performance
  • Matrix Effects (Ion Suppression/Enhancement): This is a critical factor in LC-MS/MS. Matrix components can suppress or enhance the ionization of your IS. A 2025 study specifically assessed matrix effect by analyzing QC samples in different lots of plasma [2]. You can investigate this by post-column infusion experiments. If matrix effects are identified, improving sample cleanup or chromatographic separation is necessary [3].
  • MS Instrument Tuning: The mass spectrometer should be properly tuned for the this compound. Slight differences in optimal collision energy or other parameters may exist between the labeled and unlabeled compound.
Step 4: Evaluate Method Parameters
  • Chromatographic Separation: Ensure that the this compound is well-separated from the analytes and any potential matrix interferences. Older HPLC methods had longer run times (e.g., 30 minutes [4]), while modern methods aim for high throughput (e.g., 4 minutes [3]). A poorly resolved peak can lead to integration errors and affect perceived recovery.
  • Signal Stability: Confirm that the MS transition selected for the deuterated IS provides a stable and high signal-to-noise ratio.

References

Albendazole sulfoxide-d7 stability in stock solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below summarizes the key identifying information for Albendazole sulfoxide-d7 from supplier catalogs [1] [2] [3].

Property Specification
CAS Number 2469575-37-7 (labeled); 54029-12-8 (unlabeled) [1] [3]
Synonyms Ricobendazole-d7; Albendazole oxide-d7; Albendazole Impurity B (EP)-d7 [1] [2]
Molecular Formula C₁₂H₈D₇N₃O₃S [1] [2] [3]
Molecular Weight 288.37 g/mol [1] [2] [3]
Intended Use For Research Use Only. Not for Diagnostic or Therapeutic Use [1].

This deuterated compound is primarily used as an internal standard in quantitative bioanalysis. The deuterium atoms create a mass difference that allows it to be distinguished from the non-labeled compound via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, thereby improving the accuracy of pharmacokinetic and metabolic studies [1].

Experimental Workflow for Analysis

To help researchers understand the context in which this compound is used, the following diagram outlines a general experimental workflow for analyzing albendazole and its metabolites in plasma, which is where this compound would serve as an internal standard. This workflow synthesizes common steps from several analytical methods [4] [5] [6].

Start Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Start->SPE Recon Evaporation & Reconstitution in Mobile Phase SPE->Recon LC Liquid Chromatography (LC) Hypurity C18 or Phenyl Column Recon->LC MS Mass Spectrometry (MS) Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Analytical Methods & Protocols

The table below details specific conditions from validated analytical methods that simultaneously determine albendazole and its metabolites, including albendazole sulfoxide. These protocols can guide your own method development and application [4] [5] [7].

Method Parameter HPLC-UV (Human Plasma) [5] HPLC-PDA (Cattle Plasma) [4] LC-MS/MS (Human Plasma) [6] LC-MS/MS (Human Plasma) [7]
Extraction C18 SPE Cartridge Solid-Phase Extraction (SPE) Strata-X SPE Cartridge Ostro Plate
Chromatography Waters μBondapak Phenyl (3.9 x 300 mm) XBridge C18 (4.6 x 250 mm, 5 µm) Hypurity C18 (50 x 4.6 mm, 5 µm) Not Specified
Mobile Phase TEA Buffer-Methanol-Acetonitrile Gradient: Acetonitrile / Ammonium Acetate Buffer Isocratic: ACN / 2mM Ammonium Acetate (80:20) Gradient Elution
Flow Rate 1.0 mL/min 1.2 mL/min 0.5 mL/min Not Specified
Run Time 30 min Not Specified Not Specified 4 min
Detection UV @ 295 nm PDA @ 292 nm Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS)
Internal Standard Oxibendazole Not Specified Albendazole-d3, Albendazole sulfoxide-d5 Not Specified (uses deuterated IS)

Frequently Asked Questions

Here are answers to some anticipated technical questions, based on the available information.

What is the primary application of this compound? It is used as an internal standard for the quantitative bioanalysis of its non-deuterated counterpart, albendazole sulfoxide, in biological samples like plasma. Using a deuterated internal standard corrects for variability and losses during sample preparation and analysis, leading to more precise and accurate results [1] [6].

How should I store this compound? While specific storage conditions for the stock solution are not provided in the search results, the product is typically shipped and stored at room temperature in the continental US. For long-term stability, it is advisable to follow the recommended conditions in the Certificate of Analysis provided with the specific product lot [3].

What is the enantioselective behavior of albendazole sulfoxide? It is important to note that albendazole sulfoxide is chiral and exists as two enantiomers. Studies in patients have shown that the (+)-(R)-enantiomer reaches significantly higher plasma concentrations and has a longer elimination half-life than the (-)-(S)-enantiomer. Furthermore, research indicates that the anthelmintic activity primarily resides with the (+)-(R)-enantiomer [8] [9].

Important Troubleshooting Notes

  • Enantiomer Separation: If your research requires the analysis of individual enantiomers, you will need a chiral HPLC method, as described in clinical pharmacokinetic studies [8] [9].
  • Stability Guidance: Since explicit stock solution stability data was not found, the most reliable approach is to refer to the Certificate of Analysis for your specific product lot. For general best practices, you can prepare stock solutions in a suitable solvent like methanol or DMSO, aliquot them to avoid freeze-thaw cycles, and store at -20°C or below.

References

Albendazole sulfoxide-d7 method optimization parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Parameters at a Glance

The following table summarizes key parameters from recent, validated methods for the simultaneous analysis of albendazole and its metabolites, which you can use as a benchmark.

Parameter LC-MS/MS Method (Human Plasma) [1] LC-MS/MS Method (Human Plasma) [2] HPLC-PDA Method (Cattle Plasma) [3] [4]

| Analyte Linear Ranges | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | ABZ: 0.200-50.0 ng/mL ABZSO: 3.00-600 ng/mL | ABZ, ABZSO, ABZSO2: 0.025-2.0 µg/mL (25-2000 ng/mL) | | Sample Volume | 50 µL | 100 µL | Not specified | | Sample Preparation | One-step extraction with an Ostro plate | Solid-Phase Extraction (SPE), Strata-X cartridges | Solid-Phase Extraction (SPE) | | Chromatography Column | Not specified | Hypurity C18 (50 mm × 4.6 mm, 5 µm) | XBridge C18 (4.6 mm × 250 mm, 5 µm) | | Mobile Phase | Gradient elution | Isocratic: ACN / 2.0 mM Ammonium Acetate (pH 5.0) (80:20, v/v) | Gradient: ACN / 0.025 M Ammonium Acetate Buffer (pH 6.6) | | Run Time | 4 minutes | Not specified (injection volume: 2 µL) | Not specified (Flow rate: 1.2 mL/min) | | Detection | Tandem Mass Spectrometry (MRM) | Tandem Mass Spectrometry (MRM) | Photodiode Array (PDA), 292 nm | | Validation Guideline | ICH M10 | Not explicitly stated | European Medicines Agency (EMA) |

Detailed Experimental Protocols

Here are expanded protocols based on the literature to guide users through key experiments.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methods used in the searched articles [3] [2].

  • Step 1: Sample Pre-treatment. Thaw plasma samples on ice or in a refrigerator. Aliquot the required volume of plasma (e.g., 100 µL) into a clean tube. Add the internal standard solution. For albendazole sulfoxide-d7, this would be the point of addition. Acidify the sample with a buffer, such as ammonium acetate, if needed.
  • Step 2: SPE Cartridge Conditioning. Condition a reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol through it, followed by 1 mL of water or conditioning buffer. Do not allow the sorbent to dry out.
  • Step 3: Sample Loading. Load the pre-treated plasma sample onto the conditioned cartridge at a slow, drop-by-drop rate (approximately 1 mL/min) to ensure optimal analyte binding.
  • Step 4: Washing. Remove interfering matrix components by passing through 1 mL of a wash solution. This is often a mild aqueous buffer or a low-percentage (e.g., 5%) methanol/water solution.
  • Step 5: Elution. Elute the analytes of interest into a clean collection tube using 1-2 mL of a strong organic solvent. Common eluents are pure acetonitrile or methanol.
  • Step 6: Reconstitution. Evaporate the eluate to complete dryness under a gentle stream of nitrogen in a water bath (≈40°C). Reconstitute the dry residue in an appropriate volume of the initial mobile phase composition (e.g., 100-200 µL), vortex mix thoroughly, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Protocol

This protocol synthesizes the parameters from the highly sensitive LC-MS/MS methods [1] [2].

  • Instrument Setup: Use an HPLC system coupled to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source in positive mode.
  • Chromatography:
    • Column: A C18 column is standard (e.g., 50-100 mm length, 2.1-4.6 mm ID, 3-5 µm particle size).
    • Mobile Phase: Solvent A is often an aqueous volatile buffer (e.g., 2-5 mM Ammonium Acetate or Formate), and Solvent B is an organic solvent (Acetonitrile or Methanol). Use a gradient elution for optimal separation and peak shape.
    • Flow Rate & Temperature: 0.5-1.0 mL/min, with a column temperature of 40-45°C.
    • Injection Volume: 2-10 µL.
  • Mass Spectrometry (MRM):
    • Source Parameters: Ion Spray Voltage: 2500-5500 V; Source Temperature: 450-600°C; Nebulizing and Drying Gas settings should be optimized for the specific instrument.
    • MRM Transitions: While the specific transitions for the -d7 analog must be determined experimentally, they will be analogous to the non-deuterated ones. The following table lists the known transitions for the native compounds [2].
Analyte Precursor Ion (m/z) Product Ion (m/z)
Albendazole (ABZ) 266.1 234.1
Albendazole sulfoxide (ABZSO) 282.1 240.0
Albendazole sulfone (ABZSO2) Info not in results Info not in results
Albendazole-d3 (ABZ-d3) 269.1 234.1
Albendazole sulfoxide-d5 (ABZSO-d5) 287.1 241.1

FAQs and Troubleshooting Guide

Q1: What are the critical factors for optimizing sensitivity in LC-MS/MS for these analytes?

  • Sample Cleanup: A robust SPE protocol, as described above, is crucial to minimize ion suppression from the plasma matrix [2].
  • Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., to 5.0-6.6) can improve peak shape and ionization efficiency in positive ESI mode [3] [2].
  • MRM Transition Optimization: Use pure analyte standards to fine-tune parameters like Declustering Potential (DP) and Collision Energy (CE) for the most intense and stable product ion.

Q2: We observe poor recovery of albendazole sulfoxide from plasma. What could be the cause?

  • Stability Issues: Albendazole sulfoxide may be unstable in plasma under certain conditions. Check the stability of your analytes under various storage and preparation conditions (e.g., benchtop, autosampler, freeze-thaw). Using amber vials can protect light-sensitive compounds [1].
  • Incomplete Elution: Ensure your SPE elution solvent is strong enough and in sufficient volume to quantitatively recover the analytes. A second elution step can be tested to check for completeness.

Q3: Why is the chromatographic peak shape for albendazole broad or tailing?

  • Mobile Phase Additives: The use of volatile ammonium acetate buffer can help control silanol activity on the stationary phase, leading to sharper peaks [3] [2].
  • Column Choice: A column specifically designed for basic compounds might be necessary. The XBridge C18 column used in one of the studies is known for its good performance across a wider pH range and can help with peak shape [3].

Experimental Workflow Diagram

The following diagram visualizes the complete workflow for the analysis of albendazole sulfoxide-d7, from sample collection to data acquisition, based on the consolidated methodologies.

cluster_prep Sample Preparation (SPE) Start Start: Plasma Sample Collection Prep1 1. Add Internal Standard (this compound) Start->Prep1 Prep2 2. Condition SPE Cartridge (Methanol → Water/Buffer) Prep1->Prep2 Prep3 3. Load Sample Prep2->Prep3 Prep4 4. Wash Cartridge (e.g., 5% MeOH) Prep3->Prep4 Prep5 5. Elute Analytes (Pure Acetonitrile) Prep4->Prep5 Prep6 6. Evaporate & Reconstitute in Mobile Phase Prep5->Prep6 LC Liquid Chromatography (HPLC) Prep6->LC MS Mass Spectrometry (MS/MS) MRM Detection LC->MS End End: Data Analysis & Quantification MS->End

References

Core Analytical Method for Albendazole Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The following validated method for determining Albendazole (ABZ), Albendazole sulfoxide (ABZSO), and Albendazole sulfone (ABZSO2) in cattle plasma can serve as a reference protocol [1] [2].

Table 1: HPLC-PDA Instrumental Parameters

Parameter Specification
Column XBridge C18 (4.6 mm × 250 mm, 5 µm) [1]
Mobile Phase Gradient of Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1]
Flow Rate 1.2 mL/min [1]
Detection (PDA) 292 nm [1]
Injection Volume Not Specified
Column Temperature Not Specified
Run Time ~10 minutes (estimated from retention times) [1]

Table 2: Method Validation Summary

Parameter Result for ABZ, ABZSO, ABZSO2
Linear Range 0.025 - 2.0 µg/mL [1]
Correlation Coefficient (R²) > 0.999 [1] [2]
Lower Limit of Quantification (LLOQ) 0.025 µg/mL [1]
Precision (CV) Within-run and between-run ≤ 15.1% [1]
Accuracy Within 82.8 - 117.7% of nominal values [1]
Sample Preparation Solid-Phase Extraction (SPE) [1]
Internal Standard Used, but not specified [1]

Troubleshooting FAQ

Here are solutions to common problems encountered during this analysis:

  • What should I do if the peaks are split or tailing?

    • Check the column: Peak splitting is often a column-related issue. Ensure the column is installed correctly and is not damaged or worn out. The validation study used an XBridge C18 column [1] [3].
    • Review solvent compatibility: A mismatch between the sample solvent and the mobile phase can cause poor peak shape. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase composition [3] [4].
  • How can I resolve a noisy or drifting baseline?

    • Purify the mobile phase: Baseline noise and drift are frequently caused by a contaminated mobile phase or air bubbles. Always use high-purity solvents and filter the mobile phase through a 0.45-micron membrane. Degas the solvents thoroughly before use [3] [4].
    • Inspect the flow cell: A dirty detector flow cell can also contribute to baseline noise. Follow the manufacturer's instructions for cleaning or flushing the flow cell [3].
  • Why am I seeing high backpressure or pressure fluctuations?

    • Inspect and replace guards: Pressure fluctuations and spikes are commonly due to clogged frits or filters. Establish a routine maintenance schedule to replace these consumables before problems arise [3].
    • Check for blockages: Inspect the tubing for kinks or blockages. Ensure the system is properly primed and free of air bubbles [3] [4].
  • The retention times are drifting; what could be the cause?

    • Stabilize the mobile phase: The most common cause is insufficient equilibration of the mobile phase or a change in its pH/composition over time. Ensure the mobile phase is fresh and the system is fully equilibrated before starting a sequence [4].
    • Control the temperature: Fluctuations in the column temperature can lead to shifting retention times. Using a column oven is recommended for improved reproducibility [4].

Experimental Workflow

The diagram below outlines the key steps in the sample preparation and analysis process.

Plasma Sample Plasma Sample Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Plasma Sample->Solid-Phase Extraction (SPE) HPLC-PDA Analysis HPLC-PDA Analysis Solid-Phase Extraction (SPE)->HPLC-PDA Analysis Data Processing Data Processing HPLC-PDA Analysis->Data Processing ABZSO (3.5 min) ABZSO (3.5 min) HPLC-PDA Analysis->ABZSO (3.5 min) ABZSO2 (4.9 min) ABZSO2 (4.9 min) HPLC-PDA Analysis->ABZSO2 (4.9 min) ABZ (8.5 min) ABZ (8.5 min) HPLC-PDA Analysis->ABZ (8.5 min)

Methodology Notes and Alternative Approaches

  • Metabolite Focus: In application, the parent Albendazole (ABZ) may not be detected in plasma samples after oral administration due to extensive first-pass metabolism. The active metabolite (ABZSO) and the inactive one (ABZSO2) are typically the target analytes [1].
  • Alternative Columns: While the validated method uses an XBridge C18 column, other studies have successfully used reversed-phase C18 columns of similar dimensions (250 x 4.6 mm, 5 µm) [5].
  • Detection Wavelength: Small variations in the optimal detection wavelength are reported (e.g., 290 nm, 295 nm). The PDA detector is advantageous for confirming peak purity and selecting the best wavelength [1] [5] [6].

References

Summary of Chromatographic Methods for Albendazole and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Analyte(s) Matrix Column Mobile Phase (Gradient) Flow Rate Detection Source
ABZ, ABZSO, ABZSO2 [1] [2] Cattle Plasma XBridge C18 (4.6 mm × 250 mm, 5 µm) Gradient: Ammonium Acetate Buffer (0.025 M, pH 6.6) : Acetonitrile [1] [2] 1.2 mL/min [1] [2] PDA @ 292 nm [1] [2] [1]
ABZ, ABZSO, ABZSO2 [3] Human Plasma Not Specified Gradient Elution Not Specified MS/MS [3]
ABZ & 3 Metabolites [4] Pig & Poultry Muscle ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) Isocratic: Aqueous (0.2% Formic Acid, 0.05% Triethylamine) : Acetonitrile (69:31) [4] Not Specified FLD [4]

Detailed Experimental Protocol

For a starting point, the HPLC-PDA method is highly reliable and accessible [1] [2]. Here is the detailed methodology:

  • Sample Preparation: The method uses a solid-phase extraction (SPE) for sample clean-up from cattle plasma, which is crucial for reducing matrix effects [1] [2].
  • Chromatographic Conditions:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm) [1] [2]. This column chemistry is a good choice for the separation of these compounds.
    • Mobile Phase: Gradient elution with 0.025 M Ammonium Acetate Buffer (pH 6.6) and Acetonitrile [1] [2]. The pH of the buffer is critical for achieving good peak shape and separation.
    • Flow Rate: 1.2 mL/min [1] [2].
    • Detection: Photodiode Array (PDA) detector set at 292 nm [1] [2].
  • Performance: This method has been validated per EMA guidelines, demonstrating linearity (0.025–2.0 µg/mL), precision (CV ≤ 15.1%), and accuracy [1] [2].

FAQs and Troubleshooting Guide

Q1: What is the most critical parameter to optimize for Albendazole Sulfoxide-d7 analysis? The pH of the aqueous buffer is paramount. The cited method specifically uses a pH of 6.6 [1] [2]. Even slight deviations can significantly alter the ionization state of the analytes, impacting retention time and peak shape.

Q2: I am getting poor peak shape or low recovery. What should I check?

  • Sample Cleanup: Ensure your sample preparation technique (e.g., SPE) is efficient. Matrix effects from plasma or tissue can suppress ionization and cause interference [1] [4].
  • Mobile Phase Freshness: Prepare new mobile phase buffers daily, as pH can drift over time, affecting reproducibility.
  • Column Condition: Confirm that the analytical column is not degraded. If performance drops, a column wash with a stronger solvent may be necessary.

Q3: How can I adapt an HPLC-UV method for LC-MS/MS? The core chromatography (column and mobile phase) can often be transferred. Key adjustments for MS include:

  • Using Volatile Buffers: Replace ammonium acetate with volatile alternatives like formic acid or ammonium formate for better compatibility [3] [4].
  • Flow Splitting: If the HPLC flow rate is too high for the MS source, a flow splitter may be required.

Method Development and Optimization Workflow

The following diagram outlines a logical pathway for establishing and troubleshooting your analytical method.

Start Start Method Setup Column Select C18 Column Start->Column MP Prepare Mobile Phase Buffer (pH 6.6) : ACN Column->MP Inj1 Inject Standard (Pure Solution) MP->Inj1 Decision1 Peak Shape OK? Inj1->Decision1 Prob1 Troubleshoot: - Degassed solvents? - Column conditioned? - Buffer pH accurate? Decision1->Prob1 No Gradient Develop/Transfer Gradient Elution Decision1->Gradient Yes Prob1->Column Inj2 Inject Spiked Matrix Sample Gradient->Inj2 Decision2 Peak Resolution & Retention OK? Inj2->Decision2 Prob2 Troubleshoot: - Adjust gradient profile - Optimize buffer:ACN ratio - Improve sample cleanup Decision2->Prob2 No Validate Proceed to Full Method Validation Decision2->Validate Yes Prob2->Gradient

References

Key Mass Spectrometry Parameters for Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental principle from the literature is that albendazole sulfoxide and its metabolites are consistently analyzed using positive electrospray ionization (ESI+) [1] [2] [3]. The table below summarizes the specific mass transitions and optimized parameters reported for albendazole sulfoxide and its deuterated internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Source & Compound-Dependent Parameters
Albendazole Sulfoxide (ABZSO) 282.1 / 282.2 [1] [3] 240.0 / 208.1 [1] [3] ESI+ [1] [2] Declustering Potential (DP): 85 V [1]; Collision Energy (CE): 18 eV [1]
Albendazole Sulfoxide-d5 287.1 [1] 241.1 [1] ESI+ [1] Declustering Potential (DP): 80 V [1]; Collision Energy (CE): 18 eV [1]

For albendazole sulfoxide-d7, you would follow the same principle. The precursor ion would shift by +7 Da compared to the non-deuterated form. The method development would involve infusing the standard to optimize declustering potentials and collision energies for the most abundant product ion.

Experimental Protocols from Validated Methods

Here are detailed methodologies from published studies that you can adapt for your work with the d7 internal standard.

  • Sample Preparation (Human Plasma)

    • SPE Procedure [1]: A solid-phase extraction (SPE) procedure uses 100 µL of human plasma loaded onto Strata-X (30 mg/1 mL) cartridges. The analytes and internal standards are eluted, and the extracts are evaporated and reconstituted for analysis.
    • Protein Precipitation [2]: A simpler protein precipitation method can also be used for the determination of albendazole sulfoxide in human plasma.
    • One-Step Plate Extraction [4]: A high-throughput method uses a one-step extraction with an Ostro plate for sample cleanup, requiring only 50 µL of plasma.
  • Liquid Chromatography (LC) Conditions

    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) [1] or Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) [2].
    • Mobile Phase: A common combination is acetonitrile and a 2-5 mM ammonium acetate buffer [1] [5]. The pH can be adjusted (e.g., to 5.0 with acetic acid [1] or to 6.6 for the buffer [5]).
    • Elution: Isocratic [1] or gradient elution [4] can be used.
    • Flow Rate & Run Time: 0.5-0.7 mL/min, with run times as short as 4 minutes reported [4] [1].
  • Mass Spectrometry (MS) Detection

    • Ionization: Electrospray Ionization in positive mode (ESI+).
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • Source Settings (Example) [1]:
      • Ion Spray Voltage: 2500 V
      • Turbo Heater Temperature: 450 °C
      • Curtain Gas: 43 psi
      • Gas 1 & Gas 2: 50 and 60 psi

This workflow visualizes the general method development and optimization process based on the established protocols:

start Start: Method Development for ABZSO-d7 sample_prep Sample Preparation (SPE or Protein Precipitation) start->sample_prep lc_conditions LC Separation C18 Column, ACN/NH4Acetate Buffer sample_prep->lc_conditions ms_calibration MS Tuning & Calibration Infuse ABZSO-d7 to optimize parameters lc_conditions->ms_calibration mrm_development MRM Method Development Identify precursor & product ions ms_calibration->mrm_development esi_note Key Setting: Use Positive Ion Mode (ESI+) ms_calibration->esi_note source_note Optimize Source Gas & Temperature ms_calibration->source_note method_validation Method Validation (Precision, Accuracy, LLOQ) mrm_development->method_validation q1_note Q1 MS: Precursor ion = ABZSO m/z +7 mrm_development->q1_note q2_note Q2 MS: Identify most abundant product ion mrm_development->q2_note dp_ce_note Optimize DP, CE, CXP voltages mrm_development->dp_ce_note

Frequently Asked Questions & Troubleshooting

Q1: Why is the ionization response for my internal standard low or inconsistent?

  • Solution: Confirm that your MS is in positive ion mode. Prepare fresh standard solutions and directly infuse the d7 standard to check its purity and signal intensity. Ensure that the declustering potential is optimized to maximize the precursor ion signal without causing in-source fragmentation [1].

Q2: How can I reduce matrix effects that are suppressing the ionization?

  • Solution: A more rigorous sample cleanup is key. Compare the Ostro plate extraction [4] or the SPE method [1] against a simple protein precipitation. Evaluate matrix effects by post-column infusion or by comparing the analyte response in neat solution versus spiked post-extraction matrix [4] [1].

Q3: What is the expected retention time and how can I improve chromatographic separation?

  • Solution: Retention times will vary by method. One study using a C18 column reported ~3.5 minutes for ABZSO [5]. To improve separation, fine-tune the pH of your ammonium acetate buffer or adjust the organic solvent gradient [1] [5].

Q4: The method is not achieving a low enough Limit of Quantification (LLOQ). How can I improve sensitivity?

  • Solution: Focus on sample concentration. The SPE method from [1] successfully achieved an LLOQ of 3.00 ng/mL for ABZSO. You can also try injecting a larger volume or using a more sensitive MS instrument. Ensure that the MRM transition is optimized for the highest signal-to-noise ratio [1].

References

Potential Sources of Interference and Resolution Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Interference can often be traced to the sample matrix or chromatographic conditions. The following table summarizes common issues and their solutions based on established LC-MS/MS and HPLC methods.

Interference Type Potential Cause Recommended Solution Citation
Matrix Effects (Ion suppression/enhancement) Co-eluting phospholipids or ionizable compounds from plasma. Use deuterated internal standards (e.g., ABZSO-d7) to normalize matrix effects. Perform post-column infusion to map suppression zones. [1]
Chromatographic Interference Poor separation of analytes or endogenous compounds. Optimize mobile phase (e.g., ACN and 2.0 mM Ammonium Acetate, pH 5.0). Use a suitable C18 column (e.g., Hypurity C18). [1] [2]
Incomplete Resolution from ABZSO Method cannot distinguish between ABZSO and ABZSO-d7. Confirm MRM transitions: Use 282.1→240.0 for ABZSO and 287.1→241.1 for ABZSO-d7. Optimize collision energies. [1]
Endogenous Compound Co-elution Unknown plasma components with similar retention times. Implement solid-phase extraction (SPE) for cleaner samples (e.g., Strata-X cartridges). Assess specificity with multiple blank plasma lots. [1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: LC-MS/MS Method for Human Plasma with SPE

This method is designed for sensitive, simultaneous determination of Albendazole (ABZ) and Albendazole sulfoxide (ABZSO) in human plasma [1].

  • Sample Preparation (Solid-Phase Extraction):
    • Sample Volume: Use 100 µL of human plasma.
    • Internal Standards: Add deuterated internal standards ABZ-d3 and ABZSO-d5 (or ABZSO-d7).
    • SPE Procedure: Process samples using Strata-X SPE cartridges (30 mg/1 mL). Follow standard conditioning, loading, washing, and elution steps.
  • Liquid Chromatography:
    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 2.0 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid (80:20, v/v).
    • Flow Rate: 0.5 mL/min (isocratic elution).
    • Temperature: Maintain column at 40°C and autosampler at 5°C.
    • Injection Volume: 2 µL.
  • Mass Spectrometry (Tandem MS):
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Ion Spray Voltage: 2500 V.
    • Source Temperature: 450°C.
    • MRM Transitions:
      • ABZSO: 282.1 → 240.0
      • ABZSO-d7: 287.1 → 241.1
Protocol 2: HPLC-PDA Method for Cattle Plasma with SPE

This validated method simultaneously determines ABZ, ABZSO, and Albendazole sulfone (ABZSO2) and can be adapted for internal standard use [2].

  • Sample Preparation (Solid-Phase Extraction):
    • Use an appropriate SPE procedure for plasma sample clean-up.
  • Liquid Chromatography:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 0.025 M Ammonium Acetate buffer (pH 6.6), using a gradient elution.
    • Flow Rate: 1.2 mL/min.
    • Detection: Photodiode Array (PDA) detector set at 292 nm.
  • Method Validation: This method was validated per European Medicines Agency guidelines, confirming its specificity, accuracy, and precision [2].

Workflow and Troubleshooting Diagram

The following diagram maps the experimental workflow and logical path for troubleshooting interference issues.

cluster_1 Step 1: Check Sample Preparation cluster_2 Step 2: Optimize Chromatography cluster_3 Step 3: Verify MS/MS Detection Start Start: Suspected Interference SP1 Use Deuterated Internal Standard (ABZSO-d7) Start->SP1 SP2 Implement Solid-Phase Extraction (SPE) SP1->SP2 SP3 Test with Multiple Blank Plasma Lots SP2->SP3 C1 Use ACN/Ammonium Acetate Mobile Phase SP3->C1 C2 Optimize pH (e.g., 5.0 - 6.6) C1->C2 C3 Use Appropriate C18 Column C2->C3 MS1 Confirm MRM Transitions: ABZSO: 282.1→240.0 ABZSO-d7: 287.1→241.1 C3->MS1 MS2 Optimize Declustering Potential & Collision Energy MS1->MS2 MS3 Perform Post-Column Infusion to Assess Matrix Effects MS2->MS3 Success Interference Resolved MS3->Success Documentation Document Solution Success->Documentation

References

Albendazole sulfoxide-d7 quantification limit improvement

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Comparison Table

The table below summarizes two validated HPLC methods for simultaneous quantification of albendazole and its metabolites, which can serve as a foundation for developing your method for the deuterated form.

Parameter Method 1: HPLC-PDA (Plasma) [1] [2] Method 2: UPLC-FLD (Muscle Tissue) [3]
Analytes ABZ, Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) ABZ, ABZ-SO, ABZ-SO2, Albendazole-2-aminosulfone (ABZ-2NH2-SO2)
Sample Matrix Cattle Plasma Pig, Chicken, Duck, and Goose Muscle
Sample Preparation Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) + SPE (OASIS PRiME HLB)

| Chromatography | Column: XBridge C18 (4.6 mm × 250 mm, 5 µm) Elution: Gradient Mobile Phase: Acetonitrile / 0.025 M Ammonium Acetate Buffer (pH 6.6) Flow Rate: 1.2 mL/min | Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) Elution: Isocratic Mobile Phase: 31% Acetonitrile / 69% Aqueous (0.2% Formic Acid & 0.05% Triethylamine) | | Detection | PDA @ 292 nm | FLD (Excitation/Emission not specified in abstract) | | Linearity Range | 0.025 - 2.0 µg/mL for all analytes | Not fully specified in abstract | | LOD / LOQ | LOD: 0.006 - 0.008 µg/mL LOQ (LLOQ): 0.025 µg/mL | LOD: 0.2 - 3.8 µg/kg LOQ: 1.0 - 10.9 µg/kg | | Key Validation Metrics | Precision (CV ≤ 15.1%), Accuracy (Deviations ≤ 117.7%), fulfills EMA guidelines | Recovery > 80%, Intra-day RSD < 5.11%, Inter-day RSD < 6.29% |

Troubleshooting Guide: Improving Quantification Limit

Improving the Limit of Quantification (LOQ) often involves optimizing sample preparation and instrument conditions to enhance signal-to-noise ratio. Here are common issues and solutions based on established methodologies.

Problem Area Potential Issue Recommended Solution
Sample Cleanup Incomplete removal of matrix interferents leading to high background noise. Implement or optimize a Solid-Phase Extraction (SPE) cleanup step. The use of HLB cartridges, as in [3], is highly effective for complex matrices.
Chromatographic Separation Poor peak shape or co-elution with other compounds. Fine-tune the mobile phase pH and composition. The use of buffers like 0.025 M Ammonium Acetate (pH 6.6) [1] or additives like Triethylamine [3] can significantly improve peak shape and resolution.
Detection Sensitivity The detector is not optimized for the target analyte. Confirm the wavelength or fluorescence parameters. For UV/PDA, 292 nm is standard for albendazole compounds [1]. For FLD, method optimization of excitation/emission wavelengths is critical for maximum response [3].
Instrument Platform Inherent limitations of the HPLC system. Transition to UPLC with a sub-2µm particle column. This change dramatically improves sensitivity, resolution, and reduces run times, as demonstrated in [3].

Detailed Experimental Protocol: HPLC-PDA Method

For a detailed, starting-point protocol, the method from [1] is reproduced below due to its validation under European Medicines Agency (EMA) guidelines.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Step 1: Condition the SPE cartridge (sorbent not specified, but C18-based is typical).
  • Step 2: Load the plasma sample.
  • Step 3: Wash with a mild aqueous/organic solvent to remove weakly retained impurities.
  • Step 4: Elute the target analytes (ABZ, ABZSO, ABZSO2) with a stronger solvent, such as pure acetonitrile or methanol.
  • Step 5: Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute the residue in the initial mobile phase for injection [1].
Instrumental Analysis: HPLC-PDA
  • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm)
  • Mobile Phase A: 0.025 M Ammonium Acetate Buffer (pH adjusted to 6.6)
  • Mobile Phase B: Acetonitrile
  • Gradient Elution: A specific gradient program was used (details in original article).
  • Flow Rate: 1.2 mL/min
  • Detection: Photodiode Array (PDA) at 292 nm
  • Injection Volume: Typically 10-50 µL
  • Column Temperature: Maintained constant (e.g., 25-40°C) [1] [2].

Workflow Diagram: Method Development for LOQ Improvement

The following diagram outlines the logical workflow for troubleshooting and improving your LOQ, based on the strategies discussed above.

Start Start: High LOQ Step1 Evaluate Sample Cleanup Start->Step1 Step2 Optimize Chromatography Step1->Step2 SPE recommended [1] [3] Step2->Step1 Peak shape poor? Step3 Maximize Detection Step2->Step3 Optimize pH & buffer [1] [3] Step3->Step2 Signal weak? Step4 Consider Platform Upgrade Step3->Step4 Verify wavelength & parameters Result Acceptable LOQ Achieved Step4->Result UPLC for higher sensitivity [3]

References

Albendazole sulfoxide-d7 sample preparation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

The following table summarizes two robust LC-MS/MS methods that use deuterated internal standards for the analysis of albendazole and its metabolites in plasma.

Method Aspect Method 1: High-Throughput Analysis [1] Method 2: Improved Sensitivity [2]
Analytes Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) [1] Albendazole (ABZ), Albendazole sulfoxide (ABZSO) [2]
Internal Standards Information not specified in abstract/content ABZ-d3, ABZSO-d5 [2]
Sample Volume 50 µL [1] 100 µL [2]
Extraction Method One-step extraction using an Ostro plate [1] Solid-Phase Extraction (SPE), Strata-X cartridges (30 mg/1 mL) [2]

| Chromatography | Column: Not specified Elution: Gradient Run Time: 4 minutes [1] | Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) Elution: Isocratic Mobile Phase: ACN : 2mM Ammonium Acetate (pH 5.0) (80:20, v/v) [2] | | Mass Spectrometry | Ionization: Not specified Mode: Multiple Reaction Monitoring (MRM) [1] | Ionization: ESI+ Mode: Multiple Reaction Monitoring (MRM) [2] | | Linear Range | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL [1] | ABZ: 0.200-50.0 ng/mL ABZSO: 3.00-600 ng/mL [2] | | Key Advantage | High-throughput, short run time, low sample volume [1] | High sensitivity, low matrix effect, uses deuterated IS [2] |

The workflow for the sample preparation and analysis from these methods can be summarized as follows:

Start Start: Collect Plasma Sample SPE Solid-Phase Extraction (SPE) Start->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition LC_MS->Data

Frequently Asked Questions & Troubleshooting

Based on common challenges in bioanalytical method development, here are some potential issues and solutions informed by the gathered literature.

Q1: What should I check if my recovery after extraction is low?

  • Check your extraction procedure. Both cited methods use efficient, clean-up focused techniques. The first uses a proprietary Ostro plate [1], while the second uses a widely available polymer-based SPE cartridge (Strata-X) [2]. Ensure your SPE protocol (conditioning, loading, washing, and elution) is rigorously followed. Using the recommended deuterated internal standards (ABZ-d3, ABZSO-d5) corrects for any recovery losses and is considered a best practice [2].

Q2: How can I reduce matrix effects in my LC-MS/MS method?

  • Improve sample clean-up and chromatography. Matrix effects are a known challenge in plasma analysis. The method by Rathod et al. specifically reported that their method was "practically free from matrix interference" [2] [3]. This was achieved through effective SPE clean-up and the use of stable isotope-labeled internal standards, which compensate for ionization suppression or enhancement. Using a gradient elution, as in the first method, can also help separate analytes from matrix components that elute early [1].

Q3: My method lacks sensitivity. What parameters can I optimize?

  • Focus on the mass spectrometer interface. The highly sensitive method achieving a lower limit of quantification (LLOQ) of 0.2 ng/mL for ABZ used optimized ESI source parameters [2]. You should fine-tune parameters like ion spray voltage, source temperature, and gas flows (curtain gas, GS1, GS2). Furthermore, using a mobile phase with volatile additives like ammonium acetate is crucial for efficient ionization in MS [1] [2].

Q4: What is the role of albendazole sulfoxide-d7 in my experiment?

  • It serves as an ideal internal standard for quantifying the active metabolite ABZSO. Deuterated internal standards have nearly identical chemical and chromatographic properties to the target analyte but a different mass. This allows them to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, significantly improving the accuracy and precision of your quantification [4] [5].

Key Takeaways for Your Experiment

  • Follow Established Templates: The protocols from [1] and [2] provide excellent, validated blueprints. Adopting their core parameters for extraction, chromatography, and MS detection is a strong starting point.
  • Internal Standards are Non-Negotiable: The consistent use of deuterated internal standards (ABZ-d3, ABZSO-d5) in these advanced methods is a critical takeaway for developing a robust and reliable assay [2].
  • Efficiency is Achievable: Modern methods show that high sensitivity can be achieved with short run times (~4-5 minutes) and small sample volumes (50-100 µL), which is beneficial for high-throughput analysis [1] [2].

References

Albendazole sulfoxide-d7 degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to problems you might encounter:

Q1: What are the main factors that cause albendazole (and by extension, its sulfoxide) to degrade?

The chemical stability of albendazole is challenged by several environmental and processing factors. The table below summarizes the primary stress conditions and their effects:

Stress Condition Observed Effect on Albendazole Key Degradation Products Identified
Oxidative Stress [1] [2] Major degradation route, strongly influenced by temperature [1]. Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2), Albendazole-2-amine, a new chlorinated derivative [1].
Alkaline Hydrolysis [1] [2] [3] Relevant in alkaline medium, especially at high temperatures [1]. Degradation products show structural heterogeneity over time [3]. ABZ impurity A [2].
Acidic Hydrolysis [2] [3] ABZ is relatively stable. One study showed only 6.13% degradation after 6 hours [3]. Not specified in detail, but degradation is minimal [2] [3].
Thermal Stress [2] Degradation occurs at high temperatures (140°C and above), which is relevant for thermal processing methods like Hot Melt Extrusion (HME) [2]. Thermal degradants confirmed, leading to significant drug loss (up to 97.4%) during HME [2].
Photolytic Stress [3] Drug instability observed under light stress [3]. Not specified in detail.

Q2: What practical strategies can I use to prevent degradation?

Based on the degradation pathways, here are proven formulation and handling strategies:

Strategy Methodology Rationale & Evidence of Effectiveness
Salt Formation [4] Form salts with acids like fumaric acid (FMA), D-tartaric acid (DTA), or hydrochloric acid (HCl) via solvent evaporation. Significantly improves solubility and dissolution rate. ABZ-HCl showed optimal performance. Salts exhibited robust physical stability under high humidity, elevated temperatures, and strong light [4].
Spray Drying [2] Prepare amorphous solid dispersions (ASDs) using polymers (e.g., Kollidon VA 64) and acids (e.g., methanesulfonic acid) via spray drying. Avoids the high temperatures of HME. A spray-dried formulation with methanesulfonic acid and Kollidon VA 64 improved non-sink dissolution 8-fold with no degradation observed after 6 months [2].
Solvent-Free Solid Dispersions [5] Prepare solid dispersions using concentrated solutions of weak organic acids (e.g., citric acid, tartaric acid) followed by drying. A solvent-free approach that achieves complete amorphization of ABZ with citric acid, leading to a 188,000-fold solubility increase and 100% drug release in acidic media. Stable for 30 days under accelerated conditions [5].
Avoid High-Temperature Processing [2] Choose spray drying over Hot Melt Extrusion (HME) for forming amorphous solid dispersions. HME was shown to degrade ABZ by up to 97.4%, making it an unsuitable processing method for this heat-sensitive drug [2].

Q3: How can I monitor and analyze degradation during my experiments?

You can use the following validated methods to track the stability of your samples:

  • HPLC-UV/DAD Method for Plasma Samples [6]:

    • Analytes: Simultaneous determination of ABZ, ABZSO, and ABZSO2.
    • Sample Prep: Solid-phase extraction (SPE) from cattle plasma.
    • Chromatography: XBridge C18 column (4.6 mm × 250 mm, 5 µm) with a gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6). Flow rate is 1.2 mL/min, and detection is at 292 nm.
    • Validation: The method is linear from 0.025 to 2.0 µg/mL for all analytes and has been fully validated according to EMA guidelines [6].
  • TLC-Densitometric Method for Stress Testing [3]:

    • Use Case: A simpler, cost-effective method for quantifying degradation percentages under various stress conditions.
    • Chromatography: Silica gel GF-254 TLC plates with two mobile phase systems:
      • Mobile Phase 1: Chloroform:diethyl ether:glacial acetic acid (75:12.5:12.5, v/v). Better for base-induced degradation products.
      • Mobile Phase 2: Dichloromethane:methanol (90:10, v/v). Better for photolytic degradation products.
    • Detection: Densitometric measurement of the Area Under the Curve (AUC) [3].

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for designing a stability study, integrating the stressors and analytical methods discussed.

Start Start: Stability Study Design Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze S1 Oxidative (H₂O₂) Stress->S1 S2 Acid/Base (HCl/NaOH) Stress->S2 S3 Thermal (Heating) Stress->S3 S4 Photolytic (UV/Light) Stress->S4 Compare Compare & Interpret Analyze->Compare A1 HPLC-UV/DAD (Quantitative) Analyze->A1 A2 TLC-Densitometry (Degradation %) Analyze->A2 A3 LC-MS/MS (Product ID) Analyze->A3

Key Decision Guide for Method Selection

To help you choose the right strategy, this decision tree outlines the main paths for enhancing albendazole stability, based on the evidence found.

Start Goal: Improve ABZ Stability/Solubility Salt Salt Formation (e.g., with HCl, Fumaric Acid) Start->Salt ASD Amorphous Solid Dispersion (ASD) Start->ASD Method Select Processing Method ASD->Method SprayDry Spray Drying (Recommended) Method->SprayDry SolventFree Solvent-Free Solid Dispersion (with Organic Acids) Method->SolventFree HME Hot Melt Extrusion (Avoid - Causes Degradation) Method->HME

References

Albendazole sulfoxide-d7 metabolite cross-talk resolution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Albendazole Metabolite Analysis

Here are some common experimental issues and solutions related to albendazole sulfoxide (ABZSO) analysis:

Problem Possible Cause Suggested Solution
Low drug concentration in vesicle fluid [1] Poor drug uptake by metacestodes; rapid metabolic conversion. Verify drug stock concentration; use HPLC to monitor uptake kinetics directly from vesicle fluid [1].
Unclear ultrastructural changes in parasites [1] Improper fixation or processing for TEM; insufficient drug exposure time. Follow established TEM fixation protocols (e.g., glutaraldehyde/OsO₄); confirm drug treatment duration (e.g., 10 μg/ml for up to 14 days) [1].
Poor resolution in HPLC chromatograms [1] Column degradation; mobile phase issues; incorrect detection wavelength. Use an RP-18 column; employ a mobile phase of 5 mM aqueous KH₂PO₄/acetonitrile; set detection wavelength to 230 nm [1].
Inconsistent NMR spectroscopy data [1] Sample contamination; improper vesicle fluid preparation. Centrifuge vesicle fluid at 10,000 × g; store samples at -80°C before analysis to preserve metabolite integrity [1].

Frequently Asked Questions (FAQs)

Q: What is the primary active metabolite of albendazole, and is it detectable in plasma? A: Albendazole is rapidly metabolized to albendazole sulfoxide (ABZSO), which is considered the primary active metabolite. Albendazole itself is often undetectable in plasma, so HPLC analysis is typically performed on ABZSO [1].

Q: Does albendazole sulfone (ABZSN) have any antiparasitic activity? A: It was previously suggested that albendazole sulfone had little to no activity [1]. However, a 1999 study demonstrated that both ABZSO and ABZSN have a similar, damaging effect on E. multilocularis metacestodes in vitro, causing severe ultrastructural alterations [1].

Q: What is a suitable in vitro system for initial drug screening against E. multilocularis? A: The in vitro cultivation model of E. multilocularis metacestodes provides an ideal first-round test system. Metacestodes generated in this way are morphologically identical to those from animal models and can be manipulated without host interference [1].

Q: Is albendazole treatment parasitocidal or parasitostatic? A: The effect can be complex. Chemotherapy with albendazole has been observed to have a primarily parasitostatic effect in patients, inhibiting proliferation but not killing all parasites. However, in vitro studies have shown that ABZSO and ABZSN can have a parasitocidal effect on the parasites [1].

Experimental Protocol: In Vitro Drug Treatment & Analysis

The table below summarizes a key methodology for assessing drug efficacy against E. multilocularis metacestodes in vitro [1].

Step Parameter Details
1. Cultivation Organism Echinococcus multilocularis metacestodes (clone KF5)
Medium RPMI 1640, 10% FCS, 2 mM glutamine, antibiotics
Conditions 37°C, 5% CO₂
2. Drug Preparation Compounds Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSN)
Stock Solution 10 mg/ml in DMSO
Working Concentration 10 μg/ml in culture medium
3. Treatment & Harvest Incubation Time Up to 14 days
Sample Collection Harvest vesicles at defined time points
Processing Separate vesicle fluid from tissue by centrifugation (3,000 × g, 30 min, 4°C)
4. Analysis Drug Uptake HPLC analysis of vesicle fluid
Morphology Transmission Electron Microscopy (TEM) of tissue
Metabolomics ¹H NMR spectroscopy of vesicle fluid

Experimental Workflow Visualization

The following diagram illustrates the core workflow for the in vitro drug treatment and analysis protocol.

Start Start Cultivate Cultivate E. multilocularis metacestodes in vitro Start->Cultivate Treat Treat with ABZSO/ABZSN (10 µg/mL for up to 14 days) Cultivate->Treat Harvest Harvest & separate vesicle fluid and tissue Treat->Harvest Analyze Parallel Analysis Harvest->Analyze HPLC HPLC: Drug uptake kinetics Analyze->HPLC Vesicle Fluid TEM TEM: Ultrastructural changes Analyze->TEM Tissue NMR NMR: Metabolite changes Analyze->NMR Vesicle Fluid

Key Limitations & Further Research

The provided information is based on a single, older study from 1999 [1]. To build a truly robust and current technical support center, I suggest you:

  • Verify Current Protocols: HPLC and NMR technologies have advanced significantly. Consult recent literature or manufacturer protocols for updated best practices.
  • Expand Compound Scope: Research more modern benzimidazole derivatives and other chemical classes being investigated for improved efficacy.
  • Investigate Molecular Targets: Deepen the resource by including information on the molecular targets of benzimidazoles (e.g., tubulin binding) and associated resistance mechanisms.

References

Albendazole sulfoxide-d7 vs Albendazole sulfoxide recovery

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview & Recovery Data

The primary distinction lies in their application: Albendazole sulfoxide is the active metabolite studied in pharmacokinetics, while Albendazole sulfoxide-d7 is a deuterium-labeled internal standard used to ensure accurate quantification of the former in complex biological samples [1] [2].

The table below summarizes the available recovery data for Albendazole sulfoxide from a key methodological study:

Matrix Nominal Concentration (ng/mL) Relative Recovery (RRE) ± CV (%) Matrix Effect (ME) ± CV (%)
Plasma 10 95.0 ± 0.56 101 ± 1.30
500 90.9 ± 2.05 98.6 ± 1.25
750 94.9 ± 3.38 97.4 ± 2.92
Blood 10 95.0* 98.9*
500 90.9* 91.2*
750 94.9* 89.5*
Dried-Blood Spot (DBS) 10 72.8 ± 1.94 73.8 ± 5.63
500 73.4 ± 2.15 75.8 ± 2.91
750 74.9 ± 3.30 74.7 ± 3.27
Mitra Microsampler 10 96.8 ± 3.42 93.3 ± 2.82
500 98.6 ± 3.52 94.7 ± 1.91
750 99.0 ± 3.85 94.8 ± 2.97

Note: Values for Blood at 10, 500, and 750 ng/mL are approximated from the source data for direct comparison. The original study presented values for 5, 100, and 150 ng/mL, showing RRE of 96.2%, 102%, and 88.5%, and ME of 98.9%, 91.2%, and 89.5%, for Albendazole sulfone, indicating consistent performance across metabolites [3]. CV = Coefficient of Variation.

Detailed Experimental Protocols

The recovery data in the table above comes from a study that developed and validated methods to quantify Albendazole and its metabolites, including Albendazole sulfoxide, across different sample matrices [3].

  • Sample Preparation: Protein precipitation was performed on plasma and blood samples using a mixture of acetonitrile and water with 0.1% formic acid. For DBS and Mitra tips, the samples were extracted with a methanol-water mixture [3].
  • LC-MS/MS Analysis: The extracted samples were analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The system used a C18 column with a gradient elution of water and methanol, both spiked with 0.05% formic acid, as mobile phases. Detection was performed using specific mass transitions for each compound [3].
  • Validation Parameters: The methods were validated according to U.S. Food and Drug Administration (FDA) guidelines. The key parameters assessed included:
    • Relative Recovery (RRE): The efficiency of extracting the analyte from the biological matrix.
    • Matrix Effect (ME): The suppression or enhancement of the analyte's ionization signal by co-eluting components from the matrix.
    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured [3].

The Role of this compound

While direct recovery data for this compound is not published, its function is well-defined:

  • Purpose: It serves as an internal standard (IS) in quantitative LC-MS/MS analysis [1] [2].
  • Mechanism: As a deuterated analog, it has nearly identical chemical and physical properties to Albendazole sulfoxide, ensuring it behaves similarly during sample preparation and chromatography. However, its slightly higher mass allows the mass spectrometer to distinguish it. Any variability in recovery or matrix effects affects both the analyte and the IS equally, allowing for highly accurate correction and quantification [4] [1].

How to Approach a Practical Comparison

For a practical guide, here is a recommended workflow for using these compounds to achieve reliable results, based on standard laboratory practice.

SamplePrep 1. Sample Preparation LCAnalysis 2. LC-MS/MS Analysis SamplePrep->LCAnalysis SubStep1 Spike known amount of This compound (IS) into every sample SamplePrep->SubStep1 DataProcessing 3. Data Processing LCAnalysis->DataProcessing SubStep3 Chromatographic Separation on C18 Column LCAnalysis->SubStep3 SubStep5 Calculate Peak Area Ratio (Analyte / Internal Standard) DataProcessing->SubStep5 SubStep2 Extract samples (Protein Precipitation) SubStep1->SubStep2 SubStep4 Mass Spectrometric Detection Monitor specific mass transitions SubStep3->SubStep4 SubStep6 Quantify against Calibration Curve SubStep5->SubStep6

Key Takeaways

  • This compound is a tool, not a competitor. Its value isn't in having a higher recovery than the analyte, but in its ability to correct for the recovery of Albendazole sulfoxide, leading to more accurate and reliable data [1] [2].
  • Recovery is matrix-dependent. The data shows that recovery and matrix effect can vary significantly between sample types (e.g., plasma vs. DBS). The Mitra microsampler demonstrated more robust recovery and lower matrix effect compared to DBS cards [3].
  • Validation is required per method. The recovery values from [3] are specific to those protocols. Any new analytical method must be independently validated in the specific laboratory setting.

References

Albendazole sulfoxide-d7 method validation EMA guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Albendazole Metabolites

While the search results do not contain a protocol specifically for Albendazole sulfoxide-d7, one recent study details a fully validated method for its unlabeled counterpart and related compounds in cattle plasma, conforming to EMA standards [1]. This serves as an excellent experimental reference.

The table below summarizes the core parameters of this validated method:

Validation Parameter Result for ABZ, ABZSO, and ABZSO2
Analytical Technique High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection [1]
Detection Wavelength 292 nm [1]
Chromatography Column XBridge C18 (4.6 mm × 250 mm, 5 µm) [1]
Mobile Phase Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH = 6.6) [1]
Flow Rate 1.2 mL/min [1]
Linear Range 0.025 to 2.0 µg/mL for all three analytes [1]
Coefficient of Determination (R²) ≥ 0.99 [1]
Lower Limit of Quantification (LLOQ) 0.025 µg/mL [1]

Experimental Protocol Workflow

Here is the detailed experimental workflow based on the published method [1]. You can use this as a template, substituting this compound as the analyte or internal standard.

G start Start: Sample Preparation spe Solid-Phase Extraction (SPE) of Cattle Plasma start->spe recon Reconstitute Sample spe->recon inject Inject into HPLC System recon->inject sep Analytes Separation XBridge C18 Column, 1.2 mL/min flow inject->sep detect UV Detection at 292 nm sep->detect data Data Analysis (Peak Area Ratio vs. Concentration) detect->data

Regulatory Guidelines and the Role of Deuterated Standards

For your method validation, adhering to the current regulatory guideline is crucial.

  • Primary Guideline: The European Medicines Agency (EMA) has superseded its older bioanalytical method validation guideline with the ICH M10 guideline [2]. You should ensure your validation protocol follows this latest standard.
  • Role of this compound: Although not explicitly detailed in the search results for method validation, this compound is a deuterium-labeled analog of the active metabolite Albendazole sulfoxide (also known as Ricobendazole) [3]. Its primary application in bioanalysis is to serve as an internal standard [3]. Using a stable isotope-labeled compound as an internal standard corrects for losses during sample preparation and variations in instrument response, which is a recognized best practice in bioanalytical method development.

Application in Your Comparison Guide

When constructing your comparison guides, you can position the validated method as a benchmark. The lack of specific data for the deuterated form suggests an opportunity for your work to fill this gap.

  • You can state that while a specific validated method for This compound was not publicly available, a robust method for its non-deuterated form exists.
  • The core chromatographic conditions (column, mobile phase, detection) from the established method [1] can be directly adopted as a starting point for developing and validating an assay for the deuterated compound.
  • The key differentiator in your protocol would be the use of this compound as an internal standard to achieve higher accuracy and precision, a technique recommended by regulatory bodies.

References

Albendazole sulfoxide-d7 internal standard performance evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole Sulfoxide-d7 and Analytical Context

Here is a summary of the basic information available for this compound and the analytical methods where it would be applied.

Aspect Description
Primary Role Deuterium-labeled Albendazole sulfoxide, used as an Internal Standard (IS) [1].
Key Application Quantitative analysis by LC-MS/MS and other techniques to improve accuracy and precision [1].
Analyte of Interest Albendazole sulfoxide (Ricobendazole), the main active metabolite of Albendazole [1].
Common Analytical Methods LC-MS/MS methods for simultaneous analysis of Albendazole and its metabolites (Albendazole sulfoxide, Albendazole sulfone) in human plasma [2] [3].

Standard Experimental Protocol for LC-MS/MS Analysis

While a specific protocol for this compound was not located, the following workflow, derived from a recent validated method, outlines the standard approach for quantifying albendazole and its metabolites where such an internal standard would be critical [2]. You can use this as a benchmark for designing your own evaluation experiments.

The diagram below outlines the sample preparation and analysis workflow.

Workflow Start Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound) Start->IS_Addition Extraction One-Step Protein Precipitation (e.g., Acetonitrile with formic acid) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Separation Chromatographic Separation (C18 column, Gradient elution) Analysis->Separation Detection MS Detection (Multiple Reaction Monitoring - MRM) Separation->Detection Quantification Data Quantification Detection->Quantification

Key Method Parameters [2]:

  • Sample Volume: 50 µL of human plasma.
  • Extraction: One-step procedure using a 96-well Ostro plate to remove phospholipids and proteins.
  • Chromatography: Gradient elution with a total run time of 4 minutes.
  • Calibration Range: The method is validated for Albendazole sulfoxide in the range of 5–3500 ng/mL.
  • Performance: The coefficient of variation for the analytes is below 7%, demonstrating high precision.

Suggested Paths for Performance Data

Since direct comparative data is limited in the public search results, you may need to take the following steps to gather the information you need:

  • Consult Specialized Scientific Literature: Perform a deep dive into scientific databases like PubMed, Scopus, or Web of Science using specific search terms such as "this compound performance," "internal standard comparison albendazole LC-MS," or "deuterated internal standard evaluation benzimidazoles."
  • Review Manufacturer's Documentation: Suppliers of analytical standards like MedChemExpress (cited in one result) [1] often provide certificates of analysis (CoA) with validation data. Contacting them directly for technical dossiers or application notes may yield useful performance information.
  • Design a Comparative Study: If existing data is insufficient, consider designing a bench experiment to evaluate this compound against other potential internal standards (e.g., Albendazole-d3 or other structurally similar deuterated compounds). Key performance metrics to compare would include precision (CV%), accuracy, recovery, matrix effect, and carry-over.

References

Albendazole sulfoxide-d7 cross-validation different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Validation for Bioanalytical Methods

Cross-validation compares two or more bioanalytical methods to ensure they produce comparable results when applied to the same samples. This is crucial when:

  • Migrating an method from one laboratory to another.
  • Comparing a new method against a reference method.
  • Applying a validated method to a new biological matrix (e.g., from plasma to blood microsamples).

The process typically involves analyzing a set of study samples using both methods and comparing the concentration data for each analyte, ensuring they meet pre-defined acceptance criteria for precision and accuracy.

The diagram below illustrates the conceptual workflow for cross-validating an analytical method across different sample matrices.

Start Start: Validated Method in Original Matrix Decision Need to Apply Method to a New Matrix? Start->Decision Validate Perform Cross-Validation Decision->Validate Yes Success Methods are equivalent and reliable Decision->Success No Compare Compare Results: - Accuracy - Precision - Sensitivity Validate->Compare Compare->Success Results meet pre-set criteria Fail Methods not equivalent; investigate and re-validate Compare->Fail Results do not meet criteria

Experimental Protocols for Method Validation

While a direct cross-validation study for Albendazole Sulfoxide-d7 is not available, the following tables summarize validated methods that use this internal standard. These protocols provide a foundation for designing your own cross-validation experiments.

Table 1: Key Chromatographic and Mass Spectrometry Parameters from Validated Methods

Parameter LC-MS/MS Method for Human Plasma [1] LC-MS/MS Method for Human Plasma [2] HPLC-PDA Method for Cattle Plasma [3] [4]
Analytes ABZ, ABZSO ABZ, ABZSO, ABZSO2 ABZ, ABZSO, ABZSO2
Internal Standard ABZ-d3, ABZSO-d5 Not specified in excerpt Not deuterated
Column Hypurity C18 Not specified XBridge C18
Mobile Phase ACN : 2mM Ammonium Acetate (pH 5.0) Gradient elution Acetonitrile : Ammonium Acetate Buffer
Detection LC-MS/MS (MRM) LC-MS/MS (MRM) HPLC-PDA (292 nm)
Run Time Not specified 4 minutes Not specified

Table 2: Sample Preparation and Method Performance Data

Parameter LC-MS/MS Method for Human Plasma [1] LC-MS/MS Method for Human Plasma [2] HPLC-PDA Method for Cattle Plasma [3] [4]
Sample Volume 100 µL 50 µL Not specified
Extraction Solid-Phase Extraction Ostro Plate Solid-Phase Extraction

| Linear Range | ABZ: 0.2-50 ng/mL ABZSO: 3-600 ng/mL | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | 0.025–2.0 µg/mL for all analytes | | Recovery | 86.0% - 89.7% | Not specified | ~100% - 102% | | Application | Bioequivalence study | Therapeutic Drug Monitoring | Veterinary pharmacokinetics |

Research Insights on Multi-Matrix Analysis

One study directly compared the analysis of albendazole and its metabolites in different sample matrices, providing a model for cross-validation. The research developed methods for plasma, blood, dried-blood spots (DBS), and Mitra microsampling devices [5].

  • Key Findings: The study concluded that time-concentration profiles and pharmacokinetic results across all four matrices were generally similar. However, it highlighted that the Mitra device offered more robust extraction during validation compared to DBS, recommending it for future studies [5].
  • Cross-Validation Implication: This work demonstrates that while a method can be applied to different matrices, a formal cross-validation is necessary to identify and account for potential differences in matrix effects, recovery, and sensitivity.

How to Proceed with Your Cross-Validation

Since a direct comparison guide is not available, you can build upon the existing methodologies:

  • Define Your Matrices: Clearly identify the biological matrices you plan to cross-validate (e.g., human plasma vs. whole blood, or plasma from different species).
  • Establish a Reference Method: Choose one validated method, like the sensitive LC-MS/MS method from [1], as your reference.
  • Design the Experiment: Analyze a statistically significant number of quality control samples and study samples in parallel using the reference method and the method adapted to your new matrix.
  • Compare the Data: Statistically compare the concentration results for ABZ, ABZSO, and ABZSO2 obtained from both methods to see if they meet acceptance criteria (e.g., within 15% of each other).

References

Albendazole sulfoxide-d7 comparison other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Internal Standards for Bioanalysis

In LC-MS bioanalysis, an internal standard (IS) is a known compound added to samples to correct for variability during sample preparation and analysis [1]. The core principle is to use the ratio of the analyte's signal to the IS's signal for quantification, which minimizes the impact of random and systematic errors [2].

The table below compares the two primary types of internal standards used:

Feature Stable Isotope-Labeled IS (SIL-IS) Structural Analogue IS
Definition Analyte where atoms (e.g., H, C, N) are replaced with stable isotopes (e.g., ²H, ¹³C) [1] Compound with similar chemical structure and properties to the analyte [1]
Mechanism Tracks analyte almost identically through all steps; uses Peak Area Ratio (Analyte/IS) for calculation [2] Corrects for general variability; uses Peak Area Ratio (Analyte/IS) for calculation [2]
Advantages Excellent tracking of recovery & matrix effects; considered the gold standard [1] More readily available and less expensive than SIL-IS [3]
Disadvantages Higher cost; risk of deuterium-hydrogen exchange; requires mass difference of 4-5 Da from analyte [1] Can have differing recovery and ionization efficiency vs. analyte, leading to less accurate correction [1]
Example Albendazole-d3 (used in a pharmacokinetic study) [4] Not specified for albendazole in available literature

For the most reliable results, especially in regulated bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is recommended whenever possible [5] [1].

Internal Standards in Albendazole Analysis

A specific pharmacokinetic study for albendazole provides a relevant example. Researchers used albendazole-d3 as the SIL-IS to simultaneously quantify albendazole and its metabolites, albendazole sulfoxide and albendazole sulfone, in various biological matrices [4].

  • Experimental Protocol: The method involved protein precipitation for plasma and blood samples, with a higher solvent volume needed for blood. The extracted samples were evaporated and reconstituted to address matrix effects. Analysis was performed using LC-MS/MS with a C18 column and a gradient elution of water and methanol, both spiked with 0.05% formic acid [4].
  • Key Consideration: The study noted that using a deuterated IS can sometimes lead to a slight shift in chromatographic retention time compared to the non-deuterated analyte. If the sample processing is not optimized, this can result in suboptimal tracking of the analyte, for instance, in the presence of matrix effects from lipemic plasma [5].

A Framework for Your Comparison Guide

Since experimental data for albendazole sulfoxide-d7 versus other ISs is not available in the search results, the following workflow outlines the key decision points for selecting and evaluating an internal standard, which you can use as a structure for your guide.

Start Start: IS Selection A Is a Stable Isotope-Labeled (SIL) IS available and feasible? Start->A B Choose SIL-IS (e.g., this compound) A->B Yes C Choose Structural Analogue IS A->C No D Evaluate IS Performance B->D C->D E Monitor IS Response in Study D->E F Investigate Root Cause • Check for random errors (pipetting) • Check for matrix effects • Check for interference E->F If Abnormal IS Response

To build your comparison guide, you can generate experimental data by focusing on these key parameters:

  • Extraction Recovery and Matrix Effect: Compare the relative recovery and matrix effect of this compound against other candidates. A good IS should have similar recovery and be affected by the sample matrix in the same way as the target analyte [4] [1].
  • Trackability via Parallelism: Perform serial dilutions of incurred study samples. A good IS will show a consistent analyte/IS peak area ratio across dilution factors, proving it accurately tracks the analyte despite variable matrix components [5].
  • Chromatographic Performance: Assess retention time, peak shape, and resolution to ensure the IS does not co-elute with the analyte or any interfering substances [2].
  • Cross-interference: Verify that the IS does not contribute signal to the analyte's mass channel and vice-versa, as per regulatory guidelines [1].

References

Analytical Method & Linearity Data for Albendazole Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

The core parameters for a validated HPLC method to simultaneously determine albendazole and its metabolites, including Albendazole sulfoxide, are summarized in the table below. This method fulfills the validation criteria of the European Medicines Agency (EMA) guideline [1].

Parameter Specification for Albendazole Sulfoxide
Analytical Technique High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) [1]
Stationary Phase XBridge C18 column (4.6 mm × 250 mm, 5 µm) [1]
Mobile Phase Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1]
Detection Wavelength 292 nm [1]
Linearity Range 0.025 to 2.0 µg/mL [1]
Correlation Coefficient (R) ≥ 0.99 [1]
Sample Matrix Cattle plasma [1]
Sample Preparation Solid-Phase Extraction (SPE) [1]

Detailed Experimental Protocol

The following workflow details the key steps of the analytical method used to generate the linearity data:

cluster_sep Separation Conditions cluster_det Detection Parameters start Start: Method Validation sp Sample Preparation: Solid-Phase Extraction (SPE) of cattle plasma start->sp chrom Chromatographic Separation sp->chrom col Column: XBridge C18 chrom->col el Gradient Elution: Acetonitrile & 0.025M Ammonium Acetate Buffer (pH 6.6) col->el flow Flow Rate: 1.2 mL/min el->flow det Detection & Analysis flow->det pd PDA Detector at 292 nm det->pd cal Generate Calibration Curve (0.025 - 2.0 µg/mL) pd->cal end End: Validation Complete (Meets EMA Guidelines) cal->end

The workflow outlines the validated HPLC-PDA method. Key aspects of the protocol include:

  • Sample Preparation: Clean-up and concentration of the cattle plasma sample using Solid-Phase Extraction (SPE) is a critical first step to remove interfering substances [1].
  • Chromatographic Separation: Separation is achieved using a C18 column with a gradient elution of acetonitrile and a pH-adjusted ammonium acetate buffer, which effectively resolves albendazole, albendazole sulfoxide, and albendazole sulfone [1].
  • Detection & Quantification: A Photodiode Array (PDA) detector set at 292 nm is used. The linearity of the method was verified by preparing calibration standards across the range of 0.025 to 2.0 µg/mL, all yielding a correlation coefficient (R) of ≥ 0.99 [1].

Context and Role of Albendazole Sulfoxide-d7

While the search results lack specific data on This compound, they clarify its purpose in analytical chemistry.

  • Role as an Internal Standard: this compound is a deuterium-labeled version of albendazole sulfoxide. Compounds like this are primarily used as internal standards in advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) [2].
  • Function in Quantification: When added to a sample before processing, it corrects for variability and loss during analysis. Its nearly identical chemical properties to the analyte, combined with a different mass, allow for highly accurate quantification [2].
  • Relevance to Your Verification: If you are developing or verifying a method using LC-MS, the linearity of the non-deuterated albendazole sulfoxide (as shown above) would be established using the deuterated version (d7) as the internal standard. In such a protocol, the d7 compound itself is typically not used to construct the calibration curve and thus its "linearity range" is not verified in the same way.

Key Takeaways

  • The linearity range for Albendazole sulfoxide is well-established as 0.025 to 2.0 µg/mL using a validated HPLC-PDA method [1].
  • This compound is a specialized reagent used as an internal standard, particularly in LC-MS assays, to improve analytical precision and accuracy [2].
  • To find specific linearity data for this compound, I recommend searching scientific literature for LC-MS method validation studies that specify its use as an internal standard.

References

Analytical Method Validation for Albendazole Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation parameters for methods analyzing albendazole and its metabolites (albendazole sulfoxide and sulfone) in various biological matrices, as established in a pharmacokinetic study [1].

Parameter Matrix Analytes Performance & Results
Relative Recovery (RRE) Plasma Albendazole 95.6-99.7%
Albendazole Sulfoxide 90.9-96.0%
Albendazole Sulfone 91.9-96.0%
Blood Albendazole 85.0-100%
Albendazole Sulfoxide 88.5-102%
Albendazole Sulfone 96.2-102%
Matrix Effect (ME) Plasma Albendazole 96.8-109%
Albendazole Sulfoxide 95.5-101%
Albendazole Sulfone 94.0-96.3%
Blood Albendazole 93.8-103%
Albendazole Sulfoxide 89.5-98.9%
Albendazole Sulfone 91.2-98.9%
Lower Limit of Quantification (LLOQ) Plasma & Blood All Analytes 1 ng/mL
Liquid Chromatography Column: C18 Mobile Phase: Water and Methanol, both with 0.05% formic acid Elution: Gradient
Mass Spectrometry Ionization: ESI Detection: Tandem Mass Spectrometry (MS/MS) Quantification: MRM mode

Detailed Experimental Protocols

Here are the detailed methodologies from the search results that you can adapt for validating methods involving Albendazole Sulfoxide-d7.

Sample Extraction and Analysis [1]
  • Sample Preparation: For plasma and blood, a protein precipitation method is used. Samples are mixed with a solvent of acetonitrile and water (5:1 ratio, with 0.1% formic acid), shaken for 5 minutes, and then centrifuged.
  • Handling Matrix Effects: The initial extract is evaporated to dryness and then reconstituted in methanol to significantly reduce ion suppression or enhancement in the mass spectrometer.
  • Instrumental Analysis:
    • Liquid Chromatography: Separation is performed on a C18 column using a gradient elution with water and methanol (both with 0.05% formic acid) as mobile phases.
    • Mass Spectrometry: Detection uses Multiple Reaction Monitoring (MRM). Key transitions monitored are:
      • Albendazole: 266.1 → 234.4 m/z
      • Albendazole sulfoxide: 282.1 → 240.4 m/z
      • Albendazole sulfone: 298.1 → 159.3 m/z
Framework for Inter-Laboratory Validation [2]

While not specific to albendazole, a study on anti-AAV9 neutralizing antibodies provides a robust, transferable model for inter-laboratory validation.

  • Standardized Materials: Use common, qualified critical reagents across all participating labs. This includes a standardized virus stock (or, in your case, a characterized batch of this compound and other analytes) and a uniform cell line from a single master cell bank.
  • System Quality Control (QC): Employ a system suitability QC sample—a mouse neutralizing monoclonal antibody in human negative serum. The inter-assay titer variation acceptance criterion was set at a <4-fold difference or a geometric coefficient of variation (%GCV) of <50%.
  • Blinded Sample Testing: Prepare a set of identical human serum or plasma samples and send them to all participating laboratories for testing in a blinded manner.
  • Statistical Analysis for Concordance: Calculate the %GCV of the results (e.g., measured concentrations) for each sample both within and between laboratories. The cited study achieved inter-laboratory %GCVs between 23% and 46%, demonstrating excellent reproducibility.

The following diagram illustrates the workflow for establishing an inter-laboratory validation study based on this framework:

Start Start: Plan Inter-lab Study Standardize Standardize Critical Materials Start->Standardize Validate Leading Lab: Full Method Validation Standardize->Validate Transfer Method Transfer to Partner Labs Validate->Transfer QC Run System QC in All Labs Transfer->QC Test Test Blinded Sample Set QC->Test Analyze Analyze Inter-Lab Variability (%GCV) Test->Analyze Success Success: Method Validated Analyze->Success

A Guide to Method Validation vs. Verification

For your comparison guide, it's crucial to distinguish between Method Validation and Method Verification, as the requirements and resources differ significantly [3].

  • Method Validation is a comprehensive process to prove a new analytical method is fit for its intended purpose. It is required when developing a new method or when a method is transferred between labs or instruments. It assesses all key parameters like accuracy, precision, and specificity [3].
  • Method Verification is a more limited process to confirm that a previously validated method (e.g., a standard compendial method) works as expected in your specific laboratory with your specific instruments and analysts [3].

References

Albendazole sulfoxide-d7 recovery rate comparison

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Albendazole sulfoxide-d7 in Research

The search results confirm that This compound is the deuterium-labeled form of Albendazole sulfoxide (also known as Ricobendazole) [1]. In research settings, its primary application is serving as a tracer or, more importantly for your question, an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [1].

Using a deuterated compound like this as an internal standard is a common practice in mass spectrometry. It helps correct for variations and losses that can occur during the complex sample preparation process, which includes steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction. The recovery of the deuterated internal standard is often used to estimate and correct the recovery of the non-deuterated analytes of interest.

A Path Forward for Your Comparison Guide

Since the requested direct comparison is not available in the current search, here are some suggestions on how you can proceed to gather the necessary information:

  • Consult Manufacturer Data Sheets: The most detailed data on recovery rates for a specific internal standard are often found in the analytical method documentation provided by the manufacturer. You could contact suppliers like MedChemExpress (cited in one of the search results) or other chemical vendors directly for this technical information [1].
  • Search for Validated Analytical Methods: Look for scientific papers that describe the validation of methods for quantifying Albendazole sulfoxide in biological matrices (e.g., plasma, blood). These method validation studies typically include a section on "recovery" for both the analyte and the internal standard, which would provide the experimental data you need.
  • Design a Comparative Experiment: If existing data is insufficient, the core of your guide could be the design of an experiment to directly compare the performance of different internal standards. The table below outlines key parameters you could investigate.
Parameter Description Experimental Measurement
Extraction Efficiency Percentage of the compound recovered through the sample preparation process. Compare the instrument response of the standard spiked into a sample before extraction vs. after extraction.
Matrix Effect Impact of co-eluting substances from the sample on the ionization of the analyte. Compare the instrument response of the standard in a pure solution vs. when spiked into a processed sample matrix.
Chromatographic Performance How the compound behaves during the LC separation. Assess peak shape, symmetry, and retention time reproducibility.
Accuracy and Precision Closeness and repeatability of the quantitative results. Analyze multiple replicates of QC samples and calculate the % bias and coefficient of variation (CV).

Generalized Experimental Workflow

The diagram below illustrates a standard workflow for evaluating an internal standard, which could be applied to compare this compound with other candidates.

workflow Start Start: Experiment Setup SamplePrep Sample Preparation (Spike IS into matrix) Start->SamplePrep Extraction Liquid-Liquid or Solid-Phase Extraction SamplePrep->Extraction Reconstitution Reconstitution in LC-MS Compatible Solvent Extraction->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing & Recovery Calculation LCMS_Analysis->Data_Processing

The key experimental steps involve:

  • Sample Preparation: Spiking a known amount of the internal standard (e.g., this compound) into a blank sample matrix [2].
  • Extraction: Processing the sample using a defined protocol (e.g., protein precipitation, liquid-liquid extraction) [2].
  • Analysis: Quantifying the extracted internal standard using LC-MS/MS and comparing the peak area to a reference standard that was not processed through the extraction steps to calculate the recovery rate [2].

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.12734974 Da

Monoisotopic Mass

288.12734974 Da

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types